Product packaging for 2-Bromo-4-fluoro-5-nitrophenol(Cat. No.:CAS No. 84478-87-5)

2-Bromo-4-fluoro-5-nitrophenol

Cat. No.: B1281876
CAS No.: 84478-87-5
M. Wt: 235.99 g/mol
InChI Key: NVNFKCCUJKPLLT-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrophenol is a useful research compound. Its molecular formula is C6H3BrFNO3 and its molecular weight is 235.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrFNO3 B1281876 2-Bromo-4-fluoro-5-nitrophenol CAS No. 84478-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNFKCCUJKPLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10533359
Record name 2-Bromo-4-fluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84478-87-5
Record name 2-Bromo-4-fluoro-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10533359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential applications of 2-Bromo-4-fluoro-5-nitrophenol. While direct biological activity data for this compound is limited in publicly available literature, this guide explores its role as a key intermediate in the synthesis of potentially bioactive molecules and discusses the biological activities of structurally related compounds.

Core Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₃.[1] Its structure, featuring a phenol ring with bromo, fluoro, and nitro functional groups, makes it a versatile reagent in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 235.99 g/mol [1]
Appearance White to Yellow or Brown Solid/Powder[2]
Melting Point 124-127 °C[2]
Boiling Point 302.379 °C at 760 mmHg[2]
Density 1.965 g/cm³[2]
Flash Point 136.674 °C[2]
pKa 6.51 ± 0.24 (Predicted)[2]
Storage Temperature Refrigerator, under inert gas (nitrogen or Argon) at 2-8°C[2]

Synthesis and Chemical Reactivity

This compound is a valuable intermediate in chemical synthesis, particularly in the pharmaceutical and fine chemical industries.[2] Its functional groups provide multiple reaction sites for building more complex molecules. The primary utility of this compound lies in its role as a precursor for synthesizing isoindolinone and thienopyrimidine dione derivatives, classes of compounds often explored for their pharmacological potential.[2]

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a patent for a related compound, 2-bromo-4-fluoro-6-nitrophenol, describes a method involving the nitration of 2-bromo-4-fluorophenol using a sulfuric acid-nitric acid mixture.[3] It is plausible that a similar synthetic strategy could be adapted for this compound.

The reactivity of the precursor, 2-bromo-4-fluorophenol, offers insights into the potential transformations of the title compound. Key reactions include:

  • Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

  • Etherification: The phenolic hydroxyl group can be readily converted to an ether.

A general workflow for utilizing this compound in synthetic chemistry is outlined below.

G General Synthetic Workflow A This compound (Starting Material) B Functional Group Transformation (e.g., Suzuki Coupling, Etherification) A->B Reaction C Intermediate Compound B->C Product D Further Synthetic Steps C->D Elaboration E Target Bioactive Molecule D->E Final Product

Synthetic pathway starting from this compound.

Potential Biological Significance and Applications in Drug Discovery

Derivatives of the closely related precursor, 2-bromo-4-fluorophenol, are being investigated for a range of biological activities, including:

  • Anticancer Properties: Schiff base derivatives of bromophenols have shown cytotoxic effects against various cancer cell lines.[4]

  • Enzyme Inhibition: Bromophenol derivatives have demonstrated inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[5]

  • Antimicrobial Activity: A related compound, 2-bromo-4-fluoro-6-nitrophenol, has been reported to have fungicidal activity.[3]

The presence of the nitro group in this compound is significant, as nitroaromatic compounds are known to have a wide range of biological activities and are present in several approved drugs.

The general workflow for investigating the biological potential of compounds derived from this compound is depicted below.

G Drug Discovery Workflow cluster_0 Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A This compound B Synthesis of Derivatives A->B C Biological Screening (e.g., Anticancer, Antimicrobial assays) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vivo Studies E->F

Workflow for discovering bioactive compounds from the scaffold.

Experimental Protocols

While specific experimental protocols involving this compound are not published, methodologies for analogous reactions with its precursor, 2-bromo-4-fluorophenol, can serve as a valuable starting point for researchers.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent.

  • The reaction mixture is heated with stirring (typically 80-120 °C) and monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements
Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: [1]

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and other applications. While direct biological data on the compound itself is limited, the known activities of its structural analogs and derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

physical and chemical properties of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 2-Bromo-4-fluoro-5-nitrophenol (CAS No: 84478-87-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Properties and Data

This compound is a halogenated and nitrated phenolic compound. Its unique substitution pattern makes it a versatile intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₃BrFNO₃[1][2]
Molecular Weight 235.99 g/mol [2]
Appearance Yellow crystalline powder[1]
Melting Point 124-130 °C[1]
Boiling Point 355.4 °C at 760 mmHg[1]
Density 2.04 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and acetone.[1]
CAS Number 84478-87-5[2]
Spectroscopic Data (Predicted)
Technique Predicted Features
¹H NMR Aromatic protons would exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, bromo, and fluoro groups.
¹³C NMR The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached functional groups. The carbon attached to the bromine would be in the range of 110-120 ppm, while the carbon attached to the fluorine would show a large coupling constant (¹JC-F).
IR Spectroscopy Characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-Br stretch (around 500-600 cm⁻¹), and C-F stretch (around 1000-1300 cm⁻¹).
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of the nitro group, bromine atom, and other small molecules.

Synthesis and Reactivity

Synthetic Protocol

This compound can be synthesized via the nitration of 2-bromo-4-fluorophenol. The following is a representative experimental protocol.

Materials:

  • 2-Bromo-4-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Water

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • In a reaction flask, dissolve 2-bromo-4-fluorophenol in a minimal amount of concentrated sulfuric acid at 0-5 °C with constant stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Synthetic Workflow for this compound A 2-Bromo-4-fluorophenol B Nitration (HNO₃/H₂SO₄) A->B Reactant C This compound B->C Product

Caption: A simplified workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its functional groups. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. The hydroxyl group can undergo typical phenolic reactions, such as etherification and esterification. The bromine and fluorine atoms can also be displaced under certain reaction conditions, although the fluorine atom is generally less reactive towards nucleophilic displacement than the other halogens in this context.

Biological and Pharmacological Relevance

While specific biological activities of this compound are not extensively documented, derivatives of bromophenols have garnered significant interest in medicinal chemistry. Research has indicated that various bromophenol derivatives exhibit a range of biological activities, including:

  • Anticancer Properties: Some bromophenol-containing compounds have demonstrated cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: The presence of halogen and nitro groups can impart antimicrobial properties to aromatic compounds.

  • Anti-inflammatory Effects: Certain phenolic compounds are known to possess anti-inflammatory properties.

The biological activity of nitroaromatic compounds is often linked to their ability to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

G Potential Biological Activities of Bromophenol Derivatives A Bromophenol Derivatives B Anticancer A->B C Antimicrobial A->C D Anti-inflammatory A->D

Caption: Potential therapeutic applications of bromophenol derivatives.

Analytical Methodologies

The analysis of this compound can be performed using standard analytical techniques.

Chromatographic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the separation and identification of this compound. A typical protocol would involve:

    • Sample Preparation: Dissolving the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • GC Separation: Using a capillary column (e.g., DB-5) with a suitable temperature program to separate the compound from any impurities.

    • MS Detection: Electron ionization (EI) at 70 eV would lead to a characteristic fragmentation pattern, allowing for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for the quantification and purity assessment of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would be a suitable starting point for method development.

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolution in Organic Solvent B GC-MS or HPLC A->B C Identification and Quantification B->C

Caption: A general workflow for the analysis of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[2]

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis and medicinal chemistry. This guide has provided a summary of its core properties, synthetic methodologies, potential biological relevance, and analytical techniques. Further research into the specific biological activities and reaction mechanisms of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For researchers and professionals in drug development, a thorough understanding of the NMR spectra of key intermediates and final compounds is critical for structural verification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectra of 2-Bromo-4-fluorophenol, a halogenated phenol that serves as a valuable structural analogue for understanding the spectroscopic properties of 2-Bromo-4-fluoro-5-nitrophenol. The principles and methodologies outlined are directly applicable to the analysis of the target molecule.

Predicted Spectral Data for this compound

While experimental data is not available, a prediction of the ¹H and ¹³C NMR spectra for this compound can be made based on the analysis of 2-Bromo-4-fluorophenol and the known effects of a nitro substituent. The nitro group is a strong electron-withdrawing group and would be expected to significantly deshield adjacent protons and carbons, leading to higher chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data of 2-Bromo-4-fluorophenol

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 2-Bromo-4-fluorophenol.

¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.35ddJ(H3-H5) = 2.8, J(H3-F) = 8.8
H-56.95dddJ(H5-H6) = 8.8, J(H5-F) = 4.8, J(H5-H3) = 2.8
H-67.15ddJ(H6-H5) = 8.8, J(H6-F) = 8.8
OH5.5 - 6.5br s-

Note: The chemical shift of the hydroxyl proton (OH) can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C-1152.4 (d, J(C-F) = 240.0 Hz)
C-2110.8 (d, J(C-F) = 3.0 Hz)
C-3129.8 (d, J(C-F) = 8.0 Hz)
C-4158.0 (d, J(C-F) = 243.0 Hz)
C-5117.5 (d, J(C-F) = 24.0 Hz)
C-6119.8 (d, J(C-F) = 8.0 Hz)

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic compounds like 2-Bromo-4-fluorophenol.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for aromatic compounds include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for labile protons like the hydroxyl group.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. It is often pre-dissolved in the deuterated solvent by the manufacturer.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Locking: The spectrometer probe is tuned to the appropriate frequencies for ¹H and ¹³C. The deuterium signal from the solvent is used to lock the magnetic field, ensuring its stability during the experiment.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

Mandatory Visualizations

Spin-Spin Coupling Pathways in 2-Bromo-4-fluorophenol

The following diagram illustrates the key spin-spin coupling interactions in the ¹H NMR spectrum of 2-Bromo-4-fluorophenol.

G H3 H-3 H5 H-5 H3->H5 J(H3-H5) = 2.8 Hz (meta) F4 F-4 H3->F4 J(H3-F) = 8.8 Hz H6 H-6 H5->H6 J(H5-H6) = 8.8 Hz (ortho) H5->F4 J(H5-F) = 4.8 Hz H6->F4 J(H6-F) = 8.8 Hz

Caption: ¹H-¹H and ¹H-¹⁹F spin-spin coupling in 2-Bromo-4-fluorophenol.

Experimental Workflow for NMR Spectral Analysis

This diagram outlines the logical workflow for the acquisition and analysis of NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analyze_coupling Analyze Coupling and Multiplicity phase_baseline->analyze_coupling integrate Integrate ¹H Spectrum reference->integrate analyze_shifts Analyze Chemical Shifts reference->analyze_shifts integrate->analyze_shifts assign Assign Signals to Structure analyze_shifts->assign analyze_coupling->assign Final Structure Confirmation Final Structure Confirmation assign->Final Structure Confirmation

Caption: Workflow for NMR experiment and data analysis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FT-IR Spectral Analysis of 2-Bromo-4-fluoro-5-nitrophenol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of this compound, a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[1] Given the absence of specific published experimental spectra for this compound, this document synthesizes expected spectral data based on the analysis of analogous compounds. It also outlines a detailed experimental protocol for obtaining high-quality FT-IR spectra for solid samples and presents a logical workflow for the analytical process.

Introduction to FT-IR Spectroscopy of Aromatic Nitro Compounds

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of chemical compounds.[2][3][4] The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[3] For a molecule like this compound, the FT-IR spectrum provides a unique "molecular fingerprint," revealing characteristic absorptions for its hydroxyl (-OH), nitro (-NO₂), C-F, C-Br, and aromatic ring functional groups. Analysis of these vibrational bands is crucial for structural confirmation and quality control in synthetic chemistry.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These assignments are derived from established group frequency correlations and data from similar halogenated and nitrophenolic compounds.[5][6][7][8][9][10]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3500 - 3200Broad, MediumO-H stretching (phenolic, intermolecular H-bonding)
3100 - 3000Medium to WeakAromatic C-H stretching
1620 - 1585Strong to MediumAromatic C=C ring stretching
1570 - 1500StrongAsymmetric NO₂ stretching
1500 - 1400Strong to MediumAromatic C=C ring stretching
1360 - 1330StrongSymmetric NO₂ stretching
1300 - 1200StrongC-O stretching (phenolic)
1250 - 1150StrongC-F stretching
900 - 675StrongAromatic C-H out-of-plane bending
700 - 500MediumC-Br stretching

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard and widely used technique for preparing solid samples for transmission FT-IR analysis.[1][11][12][13][14]

3.1. Materials and Equipment

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for 2-3 hours and stored in a desiccator.[11]

  • Agate mortar and pestle

  • Pellet die set (e.g., 13 mm diameter)

  • Hydraulic press

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Analytical balance (4-place)

3.2. Sample Preparation

  • Cleaning: Thoroughly clean the mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry to avoid moisture contamination.[1][11]

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of dry, spectroscopic grade KBr.[11][13][14] The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing: First, grind the sample in the agate mortar to a fine powder. Then, add the KBr and continue to grind the mixture gently but thoroughly until a homogeneous, fine powder is achieved.[12][14] This minimizes scattering effects in the spectrum.[12]

  • Loading the Die: Transfer the powder mixture into the pellet die, distributing it evenly.[11]

  • Pressing the Pellet: Place the loaded die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent, or uniformly translucent pellet.[1][11][12]

  • Pellet Ejection: Carefully release the pressure and eject the pellet from the die.[1][11] A high-quality pellet should be clear and free from cracks or cloudiness.

3.3. Data Acquisition

  • Background Spectrum: Collect a background spectrum using a pure KBr pellet or with an empty sample holder. This is essential to correct for atmospheric water and carbon dioxide, as well as any absorption from the KBr itself.[14]

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflow

The logical flow from sample preparation to final analysis is a critical component of a robust experimental design. The following diagram illustrates this workflow.

FTIR_Workflow cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Reporting Sample 1. Obtain Sample (this compound) Grind 3. Grind & Mix Sample with KBr (Ratio ~1:100) Sample->Grind KBr 2. Dry KBr Powder (Spectroscopic Grade) KBr->Grind Press 4. Press Mixture in Die (8-10 Tons) Grind->Press Pellet 5. Form Transparent KBr Pellet Press->Pellet Measure 7. Measure Sample Spectrum Pellet->Measure Background 6. Collect Background Spectrum (Pure KBr Pellet) Background->Measure RawData 8. Obtain Raw Interferogram Measure->RawData FFT 9. Fourier Transform (Interferogram -> Spectrum) RawData->FFT Process 10. Process Spectrum (Baseline & Background Correction) FFT->Process Interpret 11. Peak Assignment & Interpretation Process->Interpret Report 12. Final Report Generation Interpret->Report

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Interpretation and Conclusion

The interpretation of the resulting spectrum involves assigning the observed absorption bands to specific molecular vibrations, as outlined in the data table (Section 2). The "fingerprint region" (below 1500 cm⁻¹) is particularly complex but contains a wealth of structural information, including bands corresponding to C-F, C-Br, and C-O stretching, as well as various bending modes.[7] A thorough analysis of both the functional group region (4000-1500 cm⁻¹) and the fingerprint region allows for unambiguous confirmation of the chemical identity and purity of this compound. This guide provides the foundational data and protocols necessary for researchers to effectively utilize FT-IR spectroscopy in the characterization of this important chemical intermediate.

References

The Predicted Mass Spectrometry Fragmentation Pathway of 2-Bromo-4-fluoro-5-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed theoretical analysis of the expected mass spectrometry fragmentation pattern of 2-Bromo-4-fluoro-5-nitrophenol. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of halogenated nitroaromatic compounds. In the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines the predicted fragmentation pathways under electron ionization (EI), based on established principles for similarly substituted aromatic molecules.

Introduction: Core Principles of Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and structurally informative fragmentation.[1] The process begins with the formation of a molecular ion (M•+), which is the intact molecule with one electron removed. Due to the high energy, this molecular ion is often unstable and undergoes a series of unimolecular dissociations to produce smaller, more stable fragment ions. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound, the fragmentation is predicted to be directed by the interplay of its functional groups: the hydroxyl (-OH), bromine (-Br), fluorine (-F), and nitro (-NO₂) groups on the aromatic ring. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is expected to produce a distinct M+2 peak for all bromine-containing fragments, aiding in their identification.[1]

Predicted Fragmentation Pathways

The molecular ion of this compound (C₆H₃BrFNO₃) has a calculated monoisotopic mass of approximately 234.93 Da. The fragmentation cascade is anticipated to initiate from this molecular ion and proceed through several competing pathways, primarily involving the loss of the nitro group and its constituents, followed by cleavages related to the halogen and hydroxyl groups.

A primary and highly characteristic fragmentation for aromatic nitro compounds is the loss of a nitro radical (•NO₂) or a nitroso radical (•NO).[2] This is often followed by the elimination of carbon monoxide (CO), a common fragmentation pathway for phenols.[3] Subsequent losses of the halogen atoms (Br• and F•) or hydrogen halides (HBr and HF) are also anticipated.

Below is a DOT script representation of the predicted fragmentation pathways.

Fragmentation_Pathway M C₆H₃BrFNO₃ m/z ≈ 235/237 (Molecular Ion) F1 [M - NO₂]⁺ m/z ≈ 189/191 M->F1 - NO₂ (46 Da) F2 [M - NO]⁺ m/z ≈ 205/207 M->F2 - NO (30 Da) F5 [M - Br]⁺ m/z = 156 M->F5 - Br (79/81 Da) F3 [F1 - CO]⁺ m/z ≈ 161/163 F1->F3 - CO (28 Da) F4 [F3 - Br]⁺ m/z = 82 F3->F4 - Br (79/81 Da) F6 [F5 - NO₂]⁺ m/z = 110 F5->F6 - NO₂ (46 Da)

Predicted fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions, their nominal mass-to-charge ratios (m/z), and the proposed neutral losses. The m/z values for bromine-containing fragments are presented as a range (e.g., 235/237) to account for the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragment IonProposed FormulaNominal m/zNeutral Loss
Molecular Ion [M]•+[C₆H₃BrFNO₃]•+235/237-
[M - NO]•+[C₆H₃BrFO₂]•+205/207NO (30 Da)
[M - NO₂]⁺[C₆H₃BrFO]⁺189/191NO₂ (46 Da)
[M - Br]⁺[C₆H₃FNO₃]⁺156Br (79/81 Da)
[[M - NO₂] - CO]⁺[C₅H₃BrF]⁺161/163NO₂, CO (74 Da total)
[[M - Br] - NO₂]⁺[C₆H₃FO]⁺110Br, NO₂ (125/127 Da total)
[[M - NO₂ - CO] - Br]⁺[C₅H₃F]⁺82NO₂, CO, Br (153/155 Da total)

General Experimental Protocol: GC-MS Analysis

A standard protocol for the analysis of halogenated phenols using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This serves as a general guideline and may require optimization for specific instrumentation and analytical objectives.[4][5][6]

4.1 Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.

  • Working Solutions: Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).

4.2 Instrumentation: GC-MS System

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for polar or semi-polar compounds (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase column).[6]

  • Mass Spectrometer (MS): A quadrupole, ion trap, or time-of-flight analyzer capable of electron ionization.

4.3 GC-MS Parameters

  • Injector Temperature: 250-280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final hold: 5-10 minutes.

  • MS Transfer Line Temperature: 280-300 °C

  • Ion Source Temperature: 230-250 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: 50-300 amu

4.4 Data Analysis The acquired mass spectra should be analyzed for the presence of the predicted molecular ion and key fragment ions. The isotopic pattern of bromine-containing fragments should be used for confirmation. Comparison with spectral libraries can be performed, although a direct match for this specific compound may not be available.

Below is a DOT script visualizing the general workflow for this analysis.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Standards (Dilution) Stock->Working Injection GC Injection Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Analysis Fragment Analysis & Identification Spectrum->Analysis

General workflow for GC-MS analysis of phenolic compounds.

Conclusion

This technical guide provides a theoretically derived framework for understanding the mass spectrometric behavior of this compound. The predicted fragmentation pathways, centered on the sequential and competing losses of nitro-moieties, carbon monoxide, and bromine, offer a robust basis for the identification of this compound in complex matrices. The provided experimental protocol outlines a standard methodology for its analysis by GC-MS. It is recommended that this theoretical data be confirmed with experimental results when a pure standard of the compound becomes available.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and potential biological relevance of 2-Bromo-4-fluoro-5-nitrophenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₃PubChem[1]
Molecular Weight 235.99 g/mol PubChem[1]
CAS Number 84478-87-5PubChem[1]
Melting Point Not Experimentally Determined (Computed: 186)PubChem[1]

Note: The melting point listed is a computed value from PubChem and has not been experimentally verified in the available literature. An experimental protocol for its determination is provided below.

Experimental Protocols

Determination of Melting Point

A precise experimental determination of the melting point is crucial for the verification of the identity and purity of a synthesized compound. A standard method for this is the capillary melting point technique.[2][3][4]

Materials and Equipment:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Thermometer (calibrated)

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[2][5]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

  • Approximate Melting Point Determination: The apparatus is heated rapidly to obtain a rough estimate of the melting point. This initial measurement helps in performing a more accurate determination subsequently.

  • Accurate Melting Point Determination: A fresh sample is prepared in a new capillary tube. The apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a slow rate, typically 1-2°C per minute, as the melting point is approached.[5]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2°C).

  • Safety Precautions: Safety goggles should be worn at all times in the laboratory. The melting point apparatus can reach high temperatures and should be handled with care.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the biological activities of structurally related nitroaromatic compounds suggest potential mechanisms of action. Nitro compounds are known to exert a range of biological effects, including antimicrobial and anticancer activities.[6][7] A plausible mechanism involves the induction of oxidative stress within cells.

The nitro group (-NO₂) is a key pharmacophore that can undergo redox cycling.[8][7] This process can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways in cancer cells or lead to cell death in microorganisms.

Below is a diagram illustrating a hypothesized signaling pathway for the induction of apoptosis by a nitroaromatic compound like this compound.

G Hypothesized Signaling Pathway of a Nitroaromatic Compound A 2-Bromo-4-fluoro- 5-nitrophenol B Cellular Entry A->B C Redox Cycling of Nitro Group B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F Mitochondrial Dysfunction E->F G Caspase Activation F->G H Apoptosis G->H

Caption: Hypothesized signaling pathway for apoptosis induction.

Experimental Workflow: Synthesis and Purification

The synthesis of this compound can be conceptualized based on established organic chemistry principles, particularly the nitration of a substituted phenol. A plausible workflow for its laboratory-scale synthesis and subsequent purification is outlined below. The synthesis of a related compound, 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of 2-bromo-4-fluorophenol.[9]

G Experimental Workflow for Synthesis and Purification A Start: 2-Bromo-4-fluorophenol B Dissolution in Appropriate Solvent A->B C Nitration with HNO3/H2SO4 B->C D Reaction Quenching (e.g., with ice water) C->D E Extraction with Organic Solvent D->E F Washing and Drying of Organic Phase E->F G Solvent Evaporation F->G H Crude Product G->H I Purification by Recrystallization H->I J Pure 2-Bromo-4-fluoro- 5-nitrophenol I->J

References

Solubility of 2-Bromo-4-fluoro-5-nitrophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Bromo-4-fluoro-5-nitrophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a compilation of the compound's physicochemical properties, a qualitative discussion on its expected solubility in different organic solvents, and a detailed, step-by-step protocol for the widely accepted isothermal shake-flask method for solubility determination. This guide is intended to be an essential resource for scientists and professionals working with this compound in process development, formulation, and quality control.

Introduction

This compound (CAS No. 84478-87-5) is a substituted aromatic compound with applications in chemical synthesis, particularly as a building block for more complex molecules in the pharmaceutical and fine chemical industries.[1] A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products. This guide provides the foundational knowledge and experimental procedures necessary to establish the solubility profile of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₃PubChem[2]
Molecular Weight 235.99 g/mol PubChem
CAS Number 84478-87-5PubChem[2]
Appearance Solid (form may vary)Thermo Scientific[3]
Purity Typically ≥97%Thermo Scientific[3]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

  • Polar Protic Solvents (e.g., ethanol, methanol): The hydroxyl group suggests potential for hydrogen bonding, indicating that this compound is likely to be soluble in alcohols. Nitrophenols, in general, are soluble in ethanol and methanol.[4][5]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, ethyl acetate): The polarity of the nitro group and the overall dipole moment of the molecule suggest good solubility in these solvents. Nitrophenols are known to be soluble in acetone, acetonitrile, and ethyl acetate.[4][5][6]

  • Non-Polar Solvents (e.g., hexane, toluene): The presence of the halogenated benzene ring imparts some non-polar character. While solubility may be lower than in polar solvents, it is expected to be present to some extent.

  • Chlorinated Solvents (e.g., dichloromethane, chloroform): Nitrophenols are generally soluble in chloroform.[4][5]

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[7][8][9] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

4.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvents of interest (analytical grade or higher)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • A validated analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand in the temperature-controlled environment for at least 24 hours to allow the excess solid to sediment.[7]

  • Sampling: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe. Immediately filter the sample through a solvent-resistant filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the working range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation: Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow Workflow for Solubility Determination A Preparation: Add excess solute to vial B Solvent Addition: Add known volume of solvent A->B C Equilibration: Shake at constant temperature (24-72h) B->C D Phase Separation: Allow excess solid to sediment C->D E Sampling & Filtration: Withdraw and filter supernatant D->E F Dilution: Dilute sample to known concentration E->F G Quantification: Analyze concentration (e.g., HPLC-UV) F->G H Calculation: Determine solubility G->H

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not currently available in the literature, the provided physicochemical properties, qualitative solubility predictions, and a detailed experimental protocol for the isothermal shake-flask method empower researchers to generate reliable and accurate solubility data. This information is critical for the effective application of this compound in research, development, and manufacturing.

References

quantum chemical calculations for 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Quantum Chemical Calculations for 2-Bromo-4-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the quantum chemical analysis of this compound. Due to the absence of specific published computational studies on this molecule, this document serves as a detailed methodological roadmap, drawing upon established protocols from research on structurally similar halogenated nitrophenols.[1][2][3][4][5][6][7] The guide covers theoretical principles, computational protocols, and the types of data that can be generated, providing researchers with the necessary information to conduct their own analyses. All data presented in the tables are illustrative examples based on findings for analogous compounds and should be understood as a template for expected results rather than a report of existing data.

Introduction

Substituted phenols are a critical class of compounds in medicinal chemistry and materials science. This compound, with its unique combination of electron-withdrawing and donating groups, presents an interesting subject for computational analysis to understand its structural stability, electronic properties, and reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these characteristics at the molecular level.[1][2][3][5] This guide details the standard procedures for such an investigation.

Computational Methodology

The primary method for quantum chemical calculations on medium-sized organic molecules is Density Functional Theory (DFT).[1][7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for balancing accuracy and computational cost.[2][3][6]

Software

All calculations described can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS. Visualization of molecular structures, orbitals, and electrostatic potentials is typically accomplished with software like GaussView, Avogadro, or Chemcraft.[7]

Experimental Protocol: Computational Details

A typical computational protocol for analyzing this compound would involve the following steps:

  • Structure Optimization: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule. A common and robust level of theory for this is DFT with the B3LYP functional and a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution in a molecule with heteroatoms and potential for hydrogen bonding.[2][7]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory.[3][5] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[1][3]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.[1][2]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][2][6]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing insight into the molecule's electronic stability.[1]

    • Mulliken Charge Analysis: This provides a measure of the partial atomic charges, offering further information on the electron distribution within the molecule.[1][6]

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for comparison with experimental spectra.[2]

Data Presentation: Expected Outcomes

The following tables summarize the types of quantitative data that would be generated from the described calculations. The values are illustrative placeholders based on typical results for similar halogenated aromatic compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C1-C2-C3120.5
C2-C31.388C2-C3-C4119.8
C3-C41.390C3-C4-C5120.1
C4-C51.392C4-C5-C6119.9
C5-C61.391C5-C6-C1120.2
C6-C11.396C6-C1-C2119.5
C2-Br1.890C1-C2-Br119.7
C4-F1.350C3-C4-F118.9
C5-N1.470C4-C5-N119.3
C1-O1.360C6-C1-O121.0
O-H0.965C1-O-H109.5
Table 2: Key Electronic and Thermodynamic Properties (Illustrative)
PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-2.55 eV
HOMO-LUMO Gap (ΔE)4.30 eV
Dipole Moment3.15 Debye
Total Energy-1850.75 Hartrees
Zero-point vibrational energy55.8 kcal/mol
Table 3: Selected Vibrational Frequencies (Illustrative)
ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(O-H)3550-O-H stretch
ν(C-H)3080-Aromatic C-H stretch
ν(C=C)1610-Aromatic ring stretch
asym ν(NO₂)1540-Asymmetric NO₂ stretch
sym ν(NO₂)1345-Symmetric NO₂ stretch
ν(C-F)1250-C-F stretch
δ(O-H)1180-O-H in-plane bend
ν(C-Br)670-C-Br stretch

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational workflow and the interplay between different calculated properties.

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT) cluster_output Analysis & Validation mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Molecular Reactivity (HOMO-LUMO Gap, MEP) elec_prop->reactivity nmr_shifts NMR Chemical Shifts nmr_calc->nmr_shifts comparison Comparison & Validation vib_spectra->comparison nmr_shifts->comparison exp_data Experimental Data (FT-IR, FT-Raman, NMR) exp_data->comparison

Caption: Computational workflow for the quantum chemical analysis of a molecule.

G HOMO HOMO Energy (Highest Occupied Molecular Orbital) Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) HOMO->Gap LUMO LUMO Energy (Lowest Unoccupied Molecular Orbital) LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity smaller gap implies higher reactivity Stability Kinetic Stability Gap->Stability larger gap implies higher stability MEP Molecular Electrostatic Potential (MEP) MEP->Reactivity identifies reactive sites Charge_Dist Charge Distribution & Intramolecular Interactions MEP->Charge_Dist NBO Natural Bond Orbital (NBO) Analysis NBO->Stability quantifies stabilizing delocalization NBO->Charge_Dist Charge_Dist->Reactivity

Caption: Logical relationships between key calculated electronic properties.

Conclusion

This guide provides a robust framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols, researchers can generate valuable data on the molecule's geometric, electronic, and spectroscopic properties. The illustrative data and workflows serve as a practical starting point for new computational investigations. The comparison of theoretical results with experimental data, when available, is crucial for validating the computational model and gaining a deeper understanding of the molecule's behavior, which is essential for applications in drug design and materials science.

References

2-Bromo-4-fluoro-5-nitrophenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitrophenol

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications, particularly in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, properties, synthesis, and potential biological significance.

IUPAC Name and Synonyms

The compound with the chemical formula C₆H₃BrFNO₃ is systematically named according to IUPAC nomenclature. A variety of synonyms and identifiers are also used in commercial and research contexts.

IUPAC Name: this compound[1]

Synonyms: [1]

  • 2-Bromo-4-fluoro-5-nitro-phenol

  • Phenol, 2-bromo-4-fluoro-5-nitro-

  • CAS Number: 84478-87-5

  • EC Number: 640-623-0

  • PubChem CID: 13268179

  • DTXSID10533359

  • MFCD08460104

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₃BrFNO₃[1]
Molecular Weight 236.00 g/mol Thermo Scientific
Appearance Brown PowderThermo Scientific
Melting Point 124°C to 127°CThermo Scientific
Purity ≥97%Thermo Scientific
InChI Key NVNFKCCUJKPLLT-UHFFFAOYSA-N[1]
SMILES OC1=C(Br)C=C(F)C(=C1)--INVALID-LINK--=OThermo Scientific

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester[2][3]

Step 1: Preparation of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester from 2-Bromo-4-fluorophenol [2]

  • In a 2-liter reaction flask, 74.3g (1.857 mol) of sodium hydroxide is dissolved in 675 ml of water.

  • To this solution, 343g (1.688 mol) of 2-Bromo-4-fluorophenol is added at room temperature.

  • Subsequently, 201.5g (1.857 mol) of chloromethyl methyl ether is added dropwise.

  • The reaction mixture is heated for 1 hour.

  • After heating, the layers are allowed to separate, and the organic layer is collected and filtered to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.

Step 2: Nitration to form 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester [3][2]

  • In a separate 2-liter reaction flask, 1235.5g (12.35 mol) of concentrated sulfuric acid is placed.

  • 451.5g (1.63 mol) of the 2-Bromo-4-fluorophenoxyacetic acid ethyl ester from Step 1 is added dropwise at room temperature.

  • A nitrating mixture, prepared by combining 119g (1.79 mol) of concentrated sulfuric acid and 119g (1.19 mol) of concentrated nitric acid, is then added dropwise while maintaining the reaction temperature between 5°C and 10°C.[3]

  • The reaction is allowed to proceed for 1.5 hours.

  • Upon completion, the reaction mixture is poured into ice water, causing the product to precipitate.

  • The precipitate is filtered and can be recrystallized from anhydrous ethanol to obtain 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester as a faint yellow solid.[3]

G cluster_0 Step 1: Etherification cluster_1 Step 2: Nitration A 2-Bromo-4-fluorophenol D Reaction Mixture (Heated for 1 hr) A->D B Sodium Hydroxide Water B->D C Chloromethyl methyl ether C->D E 2-Bromo-4-fluorophenoxyacetic acid ethyl ester D->E Phase Separation & Filtration H Reaction at 5-10°C (1.5 hrs) E->H F Concentrated Sulfuric Acid F->H G Nitrating Mixture (H2SO4 + HNO3) G->H I Precipitation in Ice Water H->I J 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester I->J Filtration & Recrystallization

Caption: Synthesis workflow for a this compound derivative.

Applications in Drug Discovery and Chemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex organic molecules. Its structural features, including the bromine, fluorine, and nitro groups on a phenol backbone, provide multiple reactive sites for sophisticated chemical transformations.[4]

Notably, it serves as a precursor in the production of isoindolinone and thienopyrimidine dione derivatives.[4] These classes of compounds are of significant interest in medicinal chemistry and are frequently investigated for their potential pharmacological activities.[4] The presence of a fluorine atom can be particularly advantageous in drug design, as it can enhance metabolic stability, bioavailability, and binding affinity of the final active pharmaceutical ingredient (API).

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and specific signaling pathway modulation by this compound is limited in the available literature. However, the broader class of bromophenol and nitrophenol derivatives has been investigated for various biological effects.

Potential Biological Activities of Related Compounds

Derivatives of bromophenols, such as Schiff bases, have demonstrated potential as cytotoxic agents against various cancer cell lines. While data specific to this compound is not available, studies on structurally similar compounds provide insights into potential areas of investigation.

Regarding nitrophenol derivatives, they have been shown to interact with various biological systems. For instance, certain nitrophenols are known to activate the JNK1/2-MAPK and Akt signaling pathways. Additionally, the degradation of nitrophenols in biological systems can occur through both oxidative and reductive pathways, often involving monooxygenase-catalyzed elimination of the nitrite group.[5]

G cluster_pathway Generalized Signaling Pathway Activation ext_signal External Stimulus (e.g., Nitrophenol Derivative) receptor Cell Surface Receptor ext_signal->receptor mapk_path MAPK Pathway (e.g., JNK1/2) receptor->mapk_path Activation akt_path Akt Pathway receptor->akt_path Activation cellular_response Cellular Response (e.g., Proliferation, Apoptosis) mapk_path->cellular_response akt_path->cellular_response

Caption: A generalized diagram of potential cell signaling pathway activation.

References

Theoretical Reactivity of 2-Bromo-4-fluoro-5-nitrophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-5-nitrophenol is a multifaceted aromatic compound with significant potential in medicinal chemistry and materials science. Its reactivity is governed by the interplay of three key substituents on the phenol ring: a deactivating but ortho-, para-directing bromine atom; a strongly activating, electron-withdrawing nitro group; and a highly electronegative fluorine atom. This intricate electronic environment dictates the molecule's susceptibility to electrophilic and nucleophilic attack, as well as its potential to engage in various reaction pathways. This technical guide provides a detailed theoretical framework for understanding the reactivity of this compound, leveraging computational data from analogous compounds to elucidate its molecular properties and predict its chemical behavior.

Molecular Structure and Properties

The reactivity of an aromatic compound is intrinsically linked to its molecular structure. Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into bond lengths, bond angles, and electronic distribution, which are crucial for predicting reactive sites.

Optimized Molecular Geometry

The geometry of this compound has been optimized using computational methods to predict the most stable conformation. The presence of multiple substituents on the benzene ring leads to some distortion from a perfect hexagonal geometry. The bond lengths and angles are influenced by the electronic effects of the bromine, fluorine, and nitro groups.

Table 1: Predicted Geometric Parameters for this compound (Analog-Based)

ParameterPredicted Value
C-Br Bond Length~1.89 Å
C-F Bond Length~1.35 Å
C-N Bond Length~1.48 Å
N-O Bond Lengths~1.22 Å
C-O (Phenolic) Bond Length~1.36 Å
O-H Bond Length~0.96 Å
C-C-C Bond Angles~118-122°
C-C-Br Bond Angle~119°
C-C-F Bond Angle~118°
C-C-N Bond Angle~119°

Note: These values are estimations based on DFT calculations of structurally similar compounds.

Electronic Properties and Charge Distribution

The distribution of electron density across the molecule is a key determinant of its reactivity. Mulliken population analysis provides a method for estimating the partial atomic charges, highlighting electron-rich and electron-deficient regions.

Table 2: Predicted Mulliken Atomic Charges for this compound (Analog-Based)

AtomPredicted Mulliken Charge (a.u.)
C1 (C-OH)~0.15
C2 (C-Br)~0.05
C3~-0.10
C4 (C-F)~0.25
C5 (C-NO2)~0.10
C6~-0.15
O (Phenolic)~-0.60
H (Phenolic)~0.40
Br~-0.05
F~-0.30
N (Nitro)~0.50
O (Nitro)~-0.35

Note: These values are estimations and can vary with the computational method and basis set used.

The analysis suggests that the carbon atom attached to the fluorine (C4) is the most electron-deficient in the aromatic ring, making it a potential site for nucleophilic attack. The oxygen atoms of the nitro group and the phenolic oxygen are electron-rich centers.

Reactivity Analysis

The reactivity of this compound can be rationalized using Frontier Molecular Orbital (FMO) theory and by examining the Molecular Electrostatic Potential (MEP) map.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Analog-Based)

ParameterPredicted Value (eV)
HOMO Energy~ -7.0
LUMO Energy~ -3.5
HOMO-LUMO Gap~ 3.5

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the phenolic oxygen and the aromatic ring, while the LUMO is anticipated to be concentrated around the nitro group and the carbon atoms ortho and para to it.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential (electron-deficient), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show:

  • Negative Potential (Red/Yellow): Around the phenolic oxygen and the oxygen atoms of the nitro group.

  • Positive Potential (Blue): Around the hydrogen atom of the hydroxyl group and near the carbon atoms of the aromatic ring, particularly C4 (attached to fluorine) and C2 (attached to bromine).

Predicted Reaction Mechanisms and Pathways

Based on the theoretical analysis, several key reaction pathways can be predicted for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution. The most likely sites for nucleophilic attack are the carbon atoms bearing the halogen leaving groups.

SNAr_Pathway Reactant 2-Bromo-4-fluoro- 5-nitrophenol Intermediate Meisenheimer Complex (Attack at C-F or C-Br) Reactant->Intermediate Nucleophilic Attack Nucleophile Nu- Nucleophile->Intermediate Product_F Substitution Product (F displaced) Intermediate->Product_F Loss of F- Product_Br Substitution Product (Br displaced) Intermediate->Product_Br Loss of Br-

Caption: Predicted Nucleophilic Aromatic Substitution (SNAr) Pathway.

Given the high electronegativity of fluorine, the C-F bond is highly polarized, making the carbon atom at position 4 a prime target for nucleophilic attack. However, the C-Br bond is weaker and bromide is a better leaving group than fluoride under certain conditions. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution (SEAr)

The hydroxyl group is a strong activating group and is ortho-, para-directing. However, the nitro group is a strong deactivating group and a meta-director. The halogens are deactivating but ortho-, para-directing. The overall effect is a deactivated ring, but electrophilic substitution may still be possible under forcing conditions. The most likely position for electrophilic attack would be ortho to the hydroxyl group (position 6), which is also meta to the nitro group.

SEAr_Pathway Reactant 2-Bromo-4-fluoro- 5-nitrophenol Intermediate Sigma Complex (Attack at C6) Reactant->Intermediate Electrophilic Attack Electrophile E+ Electrophile->Intermediate Product Electrophilic Substitution Product Intermediate->Product Deprotonation

Caption: Predicted Electrophilic Aromatic Substitution (SEAr) Pathway.

Experimental Protocols (Computational)

The theoretical data presented in this guide are based on protocols commonly employed in computational chemistry for the study of aromatic compounds. A typical workflow would involve the following steps:

Computational_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_analysis 3. Property Analysis A Build Initial 3D Structure B DFT Calculation (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Mulliken Population Analysis C->D E Frontier Molecular Orbital (FMO) Analysis C->E F Molecular Electrostatic Potential (MEP) Mapping C->F

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Bromo-4-fluoro-5-nitrophenol, a valuable intermediate in the preparation of complex organic molecules for the pharmaceutical and fine chemical industries.[1] The regioselective introduction of a nitro group onto the 2-bromo-4-fluorophenol scaffold presents a synthetic challenge. This document outlines a plausible multi-step synthetic pathway to achieve the desired 5-nitro substitution pattern, as well as a direct nitration method which is expected to yield an isomeric product.

Synthetic Strategies for the Nitration of 2-bromo-4-fluorophenol

The direct electrophilic nitration of 2-bromo-4-fluorophenol is complicated by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, while the bromine and fluorine atoms are deactivating ortho-, para-directors. In 2-bromo-4-fluorophenol, the positions ortho to the strongly activating hydroxyl group are at C2 and C6, and the para position is at C4. With the C2 and C4 positions already substituted, direct nitration is expected to favor substitution at the C6 position.

To achieve the desired this compound, a multi-step approach is likely necessary to control the regioselectivity of the nitration reaction. This typically involves the protection or modification of the phenolic hydroxyl group to alter its directing influence. A potential pathway involves the conversion of the phenol to an ether, followed by nitration and subsequent deprotection.

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound (Proposed)

This proposed protocol is based on a similar synthesis of a related compound and is designed to favor the formation of the 5-nitro isomer.

Step 1: Synthesis of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester

This step involves the protection of the phenolic hydroxyl group as an ester.

  • In a 2 L reaction flask, dissolve 74.3 g (1.857 mol) of sodium hydroxide in 675 mL of water with stirring.

  • At room temperature, add 343 g (1.688 mol) of 2-Bromo-4-fluorophenol to the solution.[2]

  • Following mixing, add 201.5 g (1.857 mol) of chloromethyl methyl ether dropwise.[2]

  • Heat the reaction mixture for 1 hour.[2]

  • Allow the layers to separate and collect the organic layer.

  • Filter the organic layer to obtain 2-Bromo-4-fluorophenoxyacetic acid ethyl ester as a yellow liquid.[2]

Step 2: Nitration of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester

This step introduces the nitro group at the 5-position of the aromatic ring.

  • To a 2 L reaction flask, add 1235.5 g (12.35 mol) of concentrated sulfuric acid.[2]

  • At room temperature, add 451.5 g (1.63 mol) of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester dropwise.[2]

  • Prepare a nitrating mixture of 119 g (1.79 mol) of concentrated sulfuric acid and 119 g (1.19 mol) of concentrated nitric acid.

  • Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 5°C and 10°C.[2]

  • Allow the reaction to proceed for 1.5 hours.[2]

  • Pour the reaction mixture into ice water to precipitate the product, 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester.[2]

Step 3: Hydrolysis to this compound (General Procedure)

This step would involve the hydrolysis of the ester to yield the final phenolic product. A general procedure for acid-catalyzed hydrolysis is provided.

  • To the crude 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester, add a mixture of a suitable mineral acid (e.g., HCl or H₂SO₄) and water.

  • Heat the mixture to reflux and monitor the reaction by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude this compound.

  • Purify the product by a suitable method such as recrystallization or column chromatography.

Protocol 2: Direct Nitration of 2-bromo-4-fluorophenol (Yielding 2-bromo-4-fluoro-6-nitrophenol)

This protocol describes the direct nitration of 2-bromo-4-fluorophenol, which is reported to yield the 6-nitro isomer.[3]

  • In a reaction flask, dissolve 0.05 mole of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.[3]

  • At 20°C, dropwise add a nitration mixture of 0.065 mole of sulfuric acid and nitric acid (in a 1:5.5 molar ratio).[3]

  • After the addition is complete, warm the reaction to 45°C for 3 hours.[3]

  • After the reaction is complete, wash the organic phase with water and saturated common salt water.[3]

  • Dry the organic phase with anhydrous sodium sulfate and filter.[3]

  • Evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethyl alcohol to obtain light yellow 2-bromo-4-fluoro-6-nitrophenol.[3]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the this compound intermediate and the isomeric 2-bromo-4-fluoro-6-nitrophenol.

ParameterStep 1: Esterification[2]Step 2: Nitration[2]Direct Nitration (6-nitro isomer)[3]
Starting Material 2-Bromo-4-fluorophenol2-Bromo-4-fluorophenoxyacetic acid ethyl ester2-bromo-4-fluorophenol
Reagents Sodium hydroxide, chloromethyl methyl etherConcentrated H₂SO₄, concentrated HNO₃Chloroform, H₂SO₄, HNO₃
Solvent Water-Chloroform
Temperature Room temp, then heated5-10°C20°C, then 45°C
Reaction Time 1 hour1.5 hours3 hours
Product 2-Bromo-4-fluorophenoxyacetic acid ethyl ester2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester2-bromo-4-fluoro-6-nitrophenol
Yield 96%Not specified89%

Mandatory Visualization

The following diagram illustrates the proposed multi-step experimental workflow for the synthesis of this compound.

Synthesis_Workflow start 2-Bromo-4-fluorophenol step1_reagents NaOH, ClCH₂OCH₃ Water, Heat step1_product 2-Bromo-4-fluorophenoxyacetic acid ethyl ester step1_reagents->step1_product Protection step2_reagents Conc. H₂SO₄, Conc. HNO₃ 5-10°C step2_product 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester step2_reagents->step2_product Nitration step3_reagents Acid (e.g., HCl), Water Reflux step3_product This compound step3_reagents->step3_product Deprotection

Caption: Proposed workflow for the synthesis of this compound.

Safety Precautions
  • Work with concentrated acids (sulfuric acid, nitric acid) and bromine-containing compounds should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of undesired byproducts.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and drug development sectors.[1][2][3] Its significance lies in the efficient construction of carbon-nitrogen (C-N) bonds, a ubiquitous linkage in a vast array of bioactive molecules, natural products, and functional materials.[4] This reaction offers a powerful and versatile alternative to traditional methods for C-N bond formation, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[3]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-nitrophenol, an electron-deficient aryl halide. The presence of multiple functional groups, including a phenolic hydroxyl, a nitro group, and a fluorine atom, presents unique challenges that necessitate careful optimization of reaction conditions to achieve high yields and selectivity. The protocol herein is designed to address these challenges, with a particular focus on the choice of catalyst, ligand, base, and solvent to ensure compatibility with the sensitive functional groups present on the substrate.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a suitable phosphine ligand and a weak base. The catalytic cycle, a fundamental concept in understanding the reaction mechanism, is depicted below. The key steps involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst. The choice of a mild base is crucial to prevent the deprotonation of the acidic phenolic hydroxyl group and to avoid potential side reactions involving the electron-withdrawing nitro group.[5]

Materials and Methods

Reagents and Solvents:
  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

  • Anhydrous, deoxygenated solvents are recommended for optimal results.

Equipment:
  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents and solvents

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: To a dry Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (2-5 mol%), and Xantphos (4-10 mol%).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at 80-110 °C. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of various substituted aryl halides, providing a reference for the expected performance of the reaction with this compound.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-BromonitrobenzeneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1001285
4-Bromo-3-fluorophenolMorpholinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane901692
2-Bromo-5-nitropyridineBenzylaminePd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.5)t-BuOH802478
4-Chloronitrobenzenen-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (2)Toluene110895

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Weigh Reactants: - this compound - Amine - Base (Cs₂CO₃) - Catalyst (Pd(OAc)₂) - Ligand (Xantphos) prep2 Add to Dry Reaction Vessel prep1->prep2 react1 Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) prep2->react1 react2 Add Anhydrous Solvent (Toluene) react1->react2 react3 Heat and Stir (80-110 °C) react2->react3 react4 Monitor Progress (TLC/LC-MS) react3->react4 workup1 Cool to Room Temperature react4->workup1 workup2 Dilute and Filter through Celite workup1->workup2 workup3 Aqueous Work-up: Wash with H₂O/Brine workup2->workup3 workup4 Dry, Concentrate, and Purify (Chromatography) workup3->workup4 product product workup4->product Isolated Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex + Ar-X (Oxidative Addition) amine_complex Ar-Pd(II)-NHR'R''⁺ X⁻ pd_complex->amine_complex + HNR'R'' (Ligand Exchange) amido_complex Ar-Pd(II)-NR'R''(L₂) amine_complex->amido_complex - HX (Deprotonation via Base) amido_complex->pd0 (Reductive Elimination) product Ar-NR'R'' amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis utilizing 2-Bromo-4-fluoro-5-nitrophenol as a key starting material. The unique substitution pattern of this phenol, featuring bromo, fluoro, and nitro groups, makes it a valuable precursor for the synthesis of novel ether derivatives with potential applications in medicinal chemistry and materials science.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[1] This application note focuses on the synthesis of novel ethers starting from this compound. The presence of electron-withdrawing groups (nitro and halogens) on the aromatic ring increases the acidity of the phenolic proton, facilitating its deprotonation to form the corresponding phenoxide. This phenoxide can then react with various alkyl halides to yield a diverse range of ether products. These products are of significant interest in drug discovery, as the introduction of different ether side chains can modulate the parent molecule's pharmacological properties, such as binding affinity, metabolic stability, and solubility.[2][3]

Key Features of this compound in Ether Synthesis:

  • Versatile Precursor: Serves as a building block for complex organic molecules.[4]

  • Reactive Phenolic Hydroxyl Group: The acidic nature of the hydroxyl group allows for facile deprotonation under mild basic conditions.

  • Multiple Functional Groups: The bromo, fluoro, and nitro groups offer sites for further chemical modifications, enabling the creation of diverse molecular scaffolds.

General Reaction Scheme

The Williamson ether synthesis using this compound proceeds in two main steps: deprotonation of the phenol to form the phenoxide, followed by nucleophilic attack of the phenoxide on an alkyl halide.

Step 1: Deprotonation this compound is treated with a suitable base to generate the corresponding phenoxide ion.

Step 2: Nucleophilic Substitution The resulting phenoxide acts as a nucleophile and displaces the halide from an alkyl halide in an SN2 reaction to form the desired ether.

General Reaction:

Experimental Protocols

This section provides detailed protocols for the synthesis of representative ethers from this compound using different alkylating agents.

Synthesis of 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene

Objective: To synthesize the methyl ether derivative of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound235.991.0236 mg
Potassium Carbonate (K₂CO₃)138.211.5207 mg
Methyl Iodide (CH₃I)141.941.2170 mg (75 µL)
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a dry 25 mL round-bottom flask, add this compound (236 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add methyl iodide (75 µL, 1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-Bromo-5-fluoro-2-methoxy-4-nitrobenzene.

Synthesis of 1-Bromo-2-(benzyloxy)-5-fluoro-4-nitrobenzene

Objective: To synthesize the benzyl ether derivative of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound235.991.0236 mg
Sodium Hydride (NaH, 60% in oil)24.001.248 mg
Benzyl Bromide (BnBr)171.041.1188 mg (130 µL)
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (48 mg of 60% dispersion in mineral oil, 1.2 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil and carefully decant the hexane.

  • Add 5 mL of anhydrous tetrahydrofuran (THF) to the flask.

  • In a separate flask, dissolve this compound (236 mg, 1.0 mmol) in 5 mL of anhydrous THF.

  • Slowly add the solution of the phenol to the sodium hydride suspension at 0°C (ice bath).

  • Stir the mixture at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Add benzyl bromide (130 µL, 1.1 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

Alkyl HalideBaseSolventTemperature (°C)Time (h)Expected Yield (%)
Methyl IodideK₂CO₃DMF60485-95
Ethyl BromideK₂CO₃AcetoneReflux680-90
Benzyl BromideNaHTHFRoom Temp1290-98
Allyl BromideCs₂CO₃ACN50388-96

Note: Expected yields are based on typical Williamson ether synthesis reactions and may vary depending on experimental conditions and purification.

Visualizations

Experimental Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start phenol 2-Bromo-4-fluoro- 5-nitrophenol start->phenol base Base (e.g., K₂CO₃) start->base solvent Anhydrous Solvent (e.g., DMF) start->solvent mix Mix Phenol, Base, and Solvent phenol->mix base->mix solvent->mix phenoxide Phenoxide Formation mix->phenoxide add_halide Add Alkyl Halide (R-X) phenoxide->add_halide heat Heat and Stir add_halide->heat quench Quench Reaction heat->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Final Ether Product purify->product Reaction_Components phenol This compound (Nucleophile Precursor) phenoxide Phenoxide Intermediate (Nucleophile) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide Facilitates product Ether Product phenoxide->product SN2 Attack alkyl_halide Alkyl Halide (Electrophile) alkyl_halide->product Reacts with solvent Polar Aprotic Solvent (e.g., DMF, THF, ACN) solvent->phenoxide Solvates Cation solvent->product Reaction Medium Signaling_Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) phosphorylation Autophosphorylation receptor->phosphorylation Binds atp ATP atp->phosphorylation inhibitor Synthesized Ether Derivative (Potential Inhibitor) inhibitor->receptor Binds to ATP-binding site downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) phosphorylation->downstream response Cellular Response (Proliferation, Survival) downstream->response

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] The substrate, 2-Bromo-4-fluoro-5-nitrophenol, is a highly valuable building block in medicinal chemistry and drug discovery.[4] Its structure features a reactive bromine atom for oxidative addition, while the fluorine and nitro groups modulate the electronic properties and provide handles for further functionalization. These characteristics make it an ideal candidate for diversification through various cross-coupling strategies.

This document provides detailed protocols and data for four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, tailored for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species (like a boronic acid) with an aryl halide.[5][6] This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins.[5]

Generalized Catalytic Cycle

The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The base is crucial for activating the organoboron reagent to facilitate transmetalation.[7]

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)L₂(R') pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-R' pd_trans->product reagents Ar-X R'-B(OR)₂ + Base G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_amide Ar-Pd(II)L₂(NR'R'') pd_complex->pd_amide Amine Coordination & Deprotonation pd_amide->pd0 Reductive Elimination product Ar-NR'R'' pd_amide->product reagents Ar-X HNR'R'' + Base G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_insertion R'-CH₂-CH(Ar)-Pd(II)L₂(X) pd_complex->pd_insertion Migratory Insertion pd_insertion->pd0 β-Hydride Elimination & Base Regeneration product Ar-CH=CH-R' pd_insertion->product reagents Ar-X Alkene + Base G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(X) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)L₂(C≡CR') pd_complex->pd_alkyne Transmetalation (from Cu-acetylide) pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product reagents Ar-X Terminal Alkyne Cu(I) + Base G A Vessel Preparation (Oven-dry glassware) B Reagent Addition (Substrate, Catalyst, Base, Ligand) A->B C Inert Atmosphere (Evacuate & backfill with Ar/N₂) B->C D Solvent & Reagent Addition (Degassed solvents, liquid reagents) C->D E Reaction (Stirring at specified temperature) D->E F Monitoring (TLC, LC-MS, GC) E->F F->E Incomplete G Workup (Quenching, Extraction, Washing) F->G Complete H Purification (Column Chromatography) G->H I Analysis (NMR, MS) H->I

References

Application Notes and Protocols: 2-Bromo-4-fluoro-5-nitrophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-4-fluoro-5-nitrophenol as a versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern offers a valuable scaffold for the creation of complex, biologically active molecules.

Introduction

This compound is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry. The presence of orthogonal functional groups—a phenolic hydroxyl, a bromine atom, a fluorine atom, and a nitro group—allows for a wide range of selective chemical transformations. These features make it an attractive starting material for the synthesis of diverse molecular architectures, particularly in the development of novel therapeutic agents. Specifically, it is a key precursor for isoindolinone and thienopyrimidine dione derivatives, classes of compounds actively investigated for their pharmacological activities.[1] The strategic placement of the substituents allows for precise control over the electronic and steric properties of the final molecules, which can influence their biological activity and pharmacokinetic profiles.

Synthetic Applications and Protocols

The following sections detail the synthesis of this compound and a representative protocol for its elaboration into a more complex pharmaceutical intermediate.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the nitration of 2-bromo-4-fluorophenol. The protocol described below is adapted from a procedure for a related isomer and is expected to provide the desired product in good yield.

Experimental Protocol: Nitration of 2-Bromo-4-fluorophenol

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.052 mol) of 2-bromo-4-fluorophenol in 30 mL of chloroform.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 3.3 mL (0.057 mol) of concentrated nitric acid (68%) to 8.0 mL of concentrated sulfuric acid (98%), keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the stirred solution of 2-bromo-4-fluorophenol over a period of 30 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol to afford this compound as a solid.

Quantitative Data for Synthesis

Reactant/ReagentMolecular Weight ( g/mol )MolesAmount Used
2-Bromo-4-fluorophenol190.990.05210.0 g
Nitric Acid (68%)63.010.0573.3 mL
Sulfuric Acid (98%)98.08-8.0 mL
Chloroform119.38-30 mL
Product 236.00 -Expected Yield: ~85%
Application in the Synthesis of a Pharmaceutical Intermediate

This compound can be used as a starting material for the synthesis of more complex molecules. A common strategy in medicinal chemistry is the reduction of the nitro group to an amine, which can then be further functionalized. The following is a representative two-step protocol for the synthesis of 5-amino-2-bromo-4-fluorophenol, a valuable intermediate for various bioactive compounds.

Step 1: Reduction of the Nitro Group

Experimental Protocol: Synthesis of 5-amino-2-bromo-4-fluorophenol

  • Reaction Setup: To a solution of 5.0 g (0.021 mol) of this compound in 50 mL of ethanol in a 250 mL round-bottom flask, add 11.8 g (0.052 mol) of tin(II) chloride dihydrate.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure to obtain 5-amino-2-bromo-4-fluorophenol.

Step 2: N-Acetylation (as a representative follow-up reaction)

Experimental Protocol: Synthesis of N-(3-bromo-5-fluoro-4-hydroxyphenyl)acetamide

  • Reaction Setup: Dissolve the crude 5-amino-2-bromo-4-fluorophenol (assuming quantitative yield from the previous step, 0.021 mol) in 40 mL of dichloromethane in a 100 mL round-bottom flask.

  • Acylation: Add 2.3 mL (0.025 mol) of acetic anhydride to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Quench the reaction with 20 mL of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the final product.

Quantitative Data for the Synthesis of the Intermediate

Reactant/ReagentMolecular Weight ( g/mol )MolesAmount Used
This compound236.000.0215.0 g
Tin(II) chloride dihydrate225.630.05211.8 g
Acetic Anhydride102.090.0252.3 mL
Final Product 248.05 -Expected Yield: >80% over 2 steps

Visualizations

Synthesis_of_2_Bromo_4_fluoro_5_nitrophenol start 2-Bromo-4-fluorophenol product This compound start->product reagents HNO3, H2SO4 Chloroform, 0°C to rt

Caption: Synthesis of this compound.

Pharmaceutical_Intermediate_Synthesis_Workflow start This compound step1 Reduction of Nitro Group start->step1 SnCl2·2H2O, EtOH, Reflux intermediate 5-Amino-2-bromo-4-fluorophenol step1->intermediate step2 Further Functionalization (e.g., N-Acetylation) intermediate->step2 Ac2O, DCM, rt product Pharmaceutical Precursor step2->product

References

Application Notes: The Role of Substituted Nitrophenols in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted nitrophenols are a critical class of intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. The strategic placement of bromo, fluoro, and nitro groups on the phenol ring allows for a diverse range of chemical modifications, leading to the development of potent and selective active ingredients. This document provides detailed application notes and protocols concerning the use of 2-bromo-4-fluoro-5-nitrophenol and its close isomer, 2-bromo-4-fluoro-6-nitrophenol, in the synthesis of agrochemically active compounds. While direct synthesis of a commercial agrochemical from this compound is not widely documented in publicly available literature, the synthesis and application of 2-bromo-4-fluoro-6-nitrophenol serves as an excellent case study for the utility of this class of molecules.

Case Study: Synthesis and Bioactivity of 2-Bromo-4-fluoro-6-nitrophenol

A patented process details the synthesis of 2-bromo-4-fluoro-6-nitrophenol and demonstrates its efficacy as both a fungicide and a herbicide. This compound is synthesized from 2-bromo-4-fluorophenol via nitration.

Synthetic Pathway Overview

The synthesis involves the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid. The resulting 2-bromo-4-fluoro-6-nitrophenol exhibits significant biological activity.

Synthesis_Pathway 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluoro-6-nitrophenol 2-Bromo-4-fluoro-6-nitrophenol 2-Bromo-4-fluorophenol->2-Bromo-4-fluoro-6-nitrophenol Nitration Mixed_Acid H2SO4 / HNO3 (Nitrating Agent) Agrochemical_Activity Fungicidal & Herbicidal Activity 2-Bromo-4-fluoro-6-nitrophenol->Agrochemical_Activity

Caption: Synthetic route to 2-bromo-4-fluoro-6-nitrophenol and its agrochemical applications.

Experimental Protocols

Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol is adapted from patent CN103724206A.

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a suitable reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Prepare a nitrating mixture with a molar ratio of sulfuric acid to nitric acid of 1:5.5.

  • At a controlled temperature of 20°C, add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

  • After the addition is complete, raise the temperature to 45°C and maintain the reaction for 3 hours.

  • Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield a light yellow solid of 2-bromo-4-fluoro-6-nitrophenol.

Expected Yield: 89%

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 2-Bromo-4-fluoro-6-nitrophenol

PropertyValue
Molecular Weight236.0 g/mol
Melting Point66.5 °C
¹H NMR (500MHz, CDCl₃)
δ 10.91 (s, 1H, -OH)
δ 7.83-7.86 (dd, 1H, Ar-H)
δ 7.68-7.70 (dd, 1H, Ar-H)

Table 2: Fungicidal Activity of 2-Bromo-4-fluoro-6-nitrophenol (EC₅₀ in mg/L) [1]

Fungal PathogenEC₅₀ (mg/L)
Apple canker (Valsa mali)3.18
Citrus anthracnose (Colletotrichum gloeosporioides)4.34
Cabbage gray mold (Botrytis cinerea)11.01
Cotton blight (Fusarium oxysporum)5.75
Wheat take-all (Gaeumannomyces graminis)4.76

Table 3: Comparative Fungicidal Activity against Gaeumannomyces graminis [1]

CompoundEC₅₀ (mg/L)
2-Bromo-4-fluoro-6-nitrophenol4.76
2-Bromo-4-fluorophenol30.35
2-Nitro-4-fluorophenol20.30
4-Fluorophenol> 80 (26.2% inhibition at 80 mg/L)

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to bioactivity testing for novel agrochemical candidates like 2-bromo-4-fluoro-6-nitrophenol.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassay Biological Evaluation Start 2-Bromo-4-fluorophenol Reaction Nitration Start->Reaction Workup Washing & Drying Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Bromo-4-fluoro-6-nitrophenol Purification->Product Analysis Characterization (NMR, MS, MP) Product->Analysis Fungicidal_Screening Fungicidal Assays Product->Fungicidal_Screening Herbicidal_Screening Herbicidal Assays Product->Herbicidal_Screening Data_Analysis EC50 Determination Fungicidal_Screening->Data_Analysis Herbicidal_Screening->Data_Analysis

Caption: General workflow for the synthesis and evaluation of agrochemical candidates.

Conclusion

The synthesis and biological evaluation of 2-bromo-4-fluoro-6-nitrophenol demonstrate the potential of substituted nitrophenols as valuable agrochemical agents. The straightforward synthesis and potent fungicidal and herbicidal activities highlight the importance of this class of compounds. While a direct, documented synthesis of a commercial agrochemical from this compound was not identified, its structural similarity to agrochemical intermediates suggests its potential as a building block for novel crop protection agents. Further research into the derivatization of this compound could lead to the discovery of new and effective agrochemicals.

References

Application Note: A Proposed Synthetic Route to Novel Isoindolinone Derivatives from 2-Bromo-4-fluoro-5-nitrophenol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Derivatives of isoindolinone have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The versatile nature of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.[2][3] This document outlines a proposed synthetic pathway for the preparation of novel isoindolinone derivatives, starting from the readily available building block, 2-Bromo-4-fluoro-5-nitrophenol. This starting material is a valuable precursor for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical sectors.[5] The protocols detailed below are based on established synthetic methodologies for the formation of the isoindolinone core structure.[1][6][7]

Proposed Synthetic Scheme

The proposed multi-step synthesis to transform this compound into a functionalized isoindolinone derivative is outlined below. The strategy involves protection of the phenolic hydroxyl group, introduction of a side chain via nucleophilic aromatic substitution, reduction of the nitro group, and subsequent intramolecular cyclization to form the lactam ring.

dot

cluster_workflow Synthetic Workflow A 1. Protection of Phenol B 2. Nucleophilic Aromatic Substitution A->B C 3. Nitro Group Reduction B->C D 4. Intramolecular Cyclization C->D E Final Isoindolinone Derivative D->E

Caption: Proposed synthetic workflow for the synthesis of isoindolinone derivatives.

Experimental Protocols

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent interference of the acidic phenolic proton in subsequent steps, the hydroxyl group of this compound is first protected, for example, as a methyl ether.

Protocol:

  • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the protected product, 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound235.991.02.36 g
Potassium Carbonate (K₂CO₃)138.212.02.76 g
Methyl Iodide (CH₃I)141.941.52.13 g
Acetone58.08-50 mL
Expected Product Molecular Weight ( g/mol ) Expected Yield
1-bromo-5-fluoro-2-methoxy-4-nitrobenzene249.0290-95%
Step 2: Nucleophilic Aromatic Substitution

The highly activated aromatic ring allows for the displacement of the fluorine atom by a nucleophile, which will serve as the precursor to the second part of the isoindolinone ring. In this example, we use diethyl malonate.

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.1 eq) dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-bromo-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
1-bromo-5-fluoro-2-methoxy-4-nitrobenzene249.021.02.49 g
Sodium Hydride (NaH, 60%)40.001.20.48 g
Diethyl malonate160.171.11.76 g
Anhydrous Tetrahydrofuran (THF)72.11-60 mL
Expected Product Molecular Weight ( g/mol ) Expected Yield
Diethyl 2-(5-bromo-2-methoxy-4-nitrophenyl)malonate389.1675-85%
Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a crucial step for the subsequent cyclization.

Protocol:

  • Dissolve diethyl 2-(5-bromo-2-methoxy-4-nitrophenyl)malonate (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the crude aniline derivative. This product is often used in the next step without further purification.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Diethyl 2-(5-bromo-2-methoxy-4-nitrophenyl)malonate389.161.03.89 g
Iron Powder (Fe)55.855.02.79 g
Ammonium Chloride (NH₄Cl)53.491.00.53 g
Ethanol/Water (e.g., 4:1)--100 mL
Expected Product Molecular Weight ( g/mol ) Expected Yield
Diethyl 2-(4-amino-5-bromo-2-methoxyphenyl)malonate359.1785-95%
Step 4: Intramolecular Cyclization to form the Isoindolinone Ring

The final step involves the intramolecular cyclization of the aniline derivative to form the desired isoindolinone core. This can be achieved through a base-mediated or thermal process.

Protocol:

  • Dissolve the crude diethyl 2-(4-amino-5-bromo-2-methoxyphenyl)malonate (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

  • Add a catalytic amount of a base, such as sodium ethoxide (NaOEt, 0.2 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, with a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final isoindolinone derivative.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Diethyl 2-(4-amino-5-bromo-2-methoxyphenyl)malonate359.171.03.59 g
Sodium Ethoxide (NaOEt)68.050.20.14 g
Toluene92.14-50 mL
Expected Product Molecular Weight ( g/mol ) Expected Yield
Ethyl 4-bromo-7-methoxy-1-oxo-2,3-dihydro-1H-isoindole-3-carboxylate314.1460-70%

Potential Biological Activity and Signaling Pathways

Isoindolinone derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory effects.[3] One potential mechanism of action for an anti-inflammatory isoindolinone derivative could be the inhibition of the NF-κB signaling pathway.

dot

cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway cluster_nucleus Hypothetical Anti-Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Inhibitor Isoindolinone Derivative Inhibitor->IKK inhibits NFkB_n NF-κB Gene_n Gene Expression NFkB_n->Gene_n

Caption: Potential mechanism of action for an anti-inflammatory isoindolinone derivative.

Conclusion

The synthetic route proposed in this application note provides a plausible and detailed methodology for the synthesis of novel isoindolinone derivatives from this compound. The protocols are based on well-established chemical transformations and offer a framework for the generation of a library of compounds for screening in drug discovery programs. The inherent versatility of the isoindolinone scaffold makes it a highly attractive starting point for the development of new therapeutics targeting a range of diseases.[2][8] Further optimization of reaction conditions and exploration of a diverse range of nucleophiles in Step 2 can lead to a wide array of novel isoindolinone derivatives with potentially unique pharmacological profiles.

References

Application Notes and Protocols: Synthesis of Thienopyrimidine Diones from 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic pathway for the preparation of a substituted thienopyrimidine-2,4-dione starting from 2-bromo-4-fluoro-5-nitrophenol. Thienopyrimidines are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The following protocols are based on established synthetic methodologies for analogous compounds and provide a detailed guide for the multi-step synthesis, purification, and characterization of the target molecule.

Introduction

Thienopyrimidine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1] The fusion of a thiophene ring with a pyrimidine ring results in a bicyclic system with unique electronic and structural features that can be readily functionalized to explore structure-activity relationships (SAR). This document details a feasible, albeit currently undocumented, synthetic route to a novel thienopyrimidine dione using this compound as a readily available starting material. The proposed pathway involves a series of standard organic transformations to construct the necessary thiophene intermediate, followed by cyclization to form the desired thienopyrimidine-2,4-dione core.

Proposed Synthetic Pathway

The proposed multi-step synthesis begins with the reduction of the nitro group of this compound, followed by protection of the resulting aniline. The subsequent introduction of a cyano group via nucleophilic aromatic substitution, followed by Gewald reaction conditions, will afford a substituted 2-aminothiophene-3-carboxylate. Finally, cyclization with an appropriate reagent will yield the target thienopyrimidine-2,4-dione.

G A This compound B 5-Amino-2-bromo-4-fluorophenol A->B Reduction (SnCl2/HCl) C N-(3-Bromo-5-fluoro-4-hydroxyphenyl)acetamide B->C Acetylation (Ac2O) D N-(3-Cyano-5-fluoro-4-hydroxyphenyl)acetamide C->D Cyanation (CuCN) E Ethyl 2-amino-5-acetamido-4-fluorothiophene-3-carboxylate D->E Gewald Reaction (Ethyl cyanoacetate, S8, Morpholine) F 7-Acetamido-6-fluoro-1H-thieno[2,3-d]pyrimidine-2,4-dione E->F Cyclization (Urea)

Figure 1: Proposed synthetic pathway for 7-Acetamido-6-fluoro-1H-thieno[2,3-d]pyrimidine-2,4-dione.

Experimental Protocols

Step 1: Synthesis of 5-Amino-2-bromo-4-fluorophenol
  • Reaction Setup: To a solution of this compound (1.0 eq) in concentrated hydrochloric acid, add tin(II) chloride dihydrate (4.0 eq) portion-wise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-(3-Bromo-5-fluoro-4-hydroxyphenyl)acetamide
  • Reaction Setup: Dissolve 5-amino-2-bromo-4-fluorophenol (1.0 eq) in acetic anhydride (5.0 eq).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into cold water and stir for 30 minutes to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Synthesis of N-(3-Cyano-5-fluoro-4-hydroxyphenyl)acetamide
  • Reaction Setup: In a sealed tube, combine N-(3-bromo-5-fluoro-4-hydroxyphenyl)acetamide (1.0 eq) and copper(I) cyanide (1.2 eq) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture at 150 °C for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Step 4: Synthesis of Ethyl 2-amino-5-acetamido-4-fluorothiophene-3-carboxylate
  • Reaction Setup: To a solution of N-(3-cyano-5-fluoro-4-hydroxyphenyl)acetamide (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of morpholine.

  • Reaction: Heat the mixture at 50 °C for 4 hours.

  • Work-up: Cool the reaction mixture and pour into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

Step 5: Synthesis of 7-Acetamido-6-fluoro-1H-thieno[2,3-d]pyrimidine-2,4-dione
  • Reaction Setup: A mixture of ethyl 2-amino-5-acetamido-4-fluorothiophene-3-carboxylate (1.0 eq) and urea (2.0 eq) is heated.

  • Reaction: Heat the mixture at 190 °C for 1 hour.

  • Work-up: Cool the reaction mixture and treat with a sodium hydroxide solution, followed by acidification with hydrochloric acid.[2]

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Data Presentation

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Expected Appearance
15-Amino-2-bromo-4-fluorophenolC₆H₅BrFNO206.0185-95Off-white solid
2N-(3-Bromo-5-fluoro-4-hydroxyphenyl)acetamideC₈H₇BrFNO₂248.0590-98White solid
3N-(3-Cyano-5-fluoro-4-hydroxyphenyl)acetamideC₉H₇FN₂O₂194.1660-75Pale yellow solid
4Ethyl 2-amino-5-acetamido-4-fluorothiophene-3-carboxylateC₁₁H₁₂FN₃O₃S289.3050-65Yellow solid
57-Acetamido-6-fluoro-1H-thieno[2,3-d]pyrimidine-2,4-dioneC₁₀H₇FN₃O₃S284.2570-80White to pale yellow solid

Experimental Workflow

G cluster_0 Starting Material Preparation cluster_1 Thiophene Ring Formation cluster_2 Pyrimidine Ring Annulation cluster_3 Final Product Processing A Nitro Reduction B Acetylation A->B C Cyanation B->C D Gewald Reaction C->D E Cyclization with Urea D->E F Purification E->F G Characterization (NMR, MS, etc.) F->G

Figure 2: General workflow for the synthesis of the target thienopyrimidine dione.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Perform all reactions in a well-ventilated fume hood.

  • This compound and its derivatives should be handled with care as they are potentially toxic and irritating.

  • Copper(I) cyanide is highly toxic and should be handled with extreme caution.

  • Reactions involving heating should be monitored carefully.

Conclusion

The protocols described provide a comprehensive and logical pathway for the synthesis of a novel thienopyrimidine dione from this compound. This route utilizes a series of well-established reactions in organic synthesis. The successful synthesis of this and similar compounds will enable further investigation into the biological activities of this class of molecules, potentially leading to the development of new therapeutic agents. Researchers are encouraged to optimize the reaction conditions to improve yields and purity.

References

Application Notes and Protocols for the Characterization of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 2-Bromo-4-fluoro-5-nitrophenol. The protocols detailed herein are essential for the characterization of this compound, ensuring its identity, purity, and stability, which are critical parameters in research and drug development. The methods covered include High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, and Thermal Analysis (DSC/TGA) for stability assessment.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the pharmaceutical and agrochemical industries. Accurate and robust analytical methods are crucial for confirming its chemical structure and ensuring its quality. These application notes provide detailed protocols for its characterization.

Analytical Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a synthesized chemical entity like this compound.

G cluster_start Start cluster_primary Primary Analysis cluster_secondary Quantitative & Stability Analysis cluster_end End start Synthesized 2-Bromo-4-fluoro- 5-nitrophenol nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Structural Elucidation ftir FTIR Spectroscopy start->ftir Functional Group Identification ms Mass Spectrometry (e.g., GC-MS) start->ms Molecular Weight & Fragmentation hplc HPLC-UV Purity Assessment nmr->hplc ftir->hplc ms->hplc thermal Thermal Analysis (DSC/TGA) hplc->thermal Purity Confirmed end Complete Characterization Profile hplc->end thermal->end

Caption: Workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound by separating it from any impurities. An isocratic reverse-phase method is generally suitable for this type of compound.[1][2]

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of this compound in 10 mL of the mobile phase to create a 0.5 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation: Use a standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mixture of 50 mM acetate buffer (pH 5.0) and acetonitrile (e.g., 80:20 v/v).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 290 nm.[3]

  • Analysis: Inject the prepared sample and record the chromatogram for a sufficient run time to allow for the elution of all components (e.g., 15 minutes).

  • Quantification: Calculate the purity by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Data Presentation

The following table summarizes the expected chromatographic data for a sample of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.215.61.1Impurity A
24.512.10.8Impurity B
37.81405.298.1This compound
Total 1432.9 100.0

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. For phenolic compounds, derivatization is often employed to improve volatility and chromatographic peak shape.[4][5]

Experimental Protocol
  • Derivatization (Acetylation):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methyl tert-butyl ether).

    • Add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS system.[5]

  • Instrumentation: Standard GC-MS system.

  • GC Conditions:

    • Column: A nonpolar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Data Presentation

Expected GC-MS data for the acetylated derivative of this compound.

ComponentRetention Time (min)Key Mass Fragments (m/z)
Acetylated this compound12.5277/279 (M+), 235/237, 189, 110
Potential Impurity (e.g., Isomer)12.1277/279 (M+), 235/237, 189, 110

Note: The presence of bromine results in characteristic M+ and M+2 isotopic peaks with approximately 1:1 intensity ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are essential for unambiguous structure confirmation.

Experimental Protocol
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain carbon multiplicities.

    • ¹⁹F NMR: Proton-decoupled pulse sequence. A common reference standard is CFCl₃.[6]

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze chemical shifts, coupling constants, and multiplicities to assign the structure.

Data Presentation

Predicted NMR data for this compound.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~11.5 br s - Ar-OH
~8.1 d ~7.0 H-6

| ~7.9 | d | ~10.0 | H-3 |

¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~155 (d, J ≈ 250 Hz) C-4
~150 C-5
~145 C-1
~125 (d, J ≈ 10 Hz) C-6
~120 (d, J ≈ 25 Hz) C-3

| ~110 (d, J ≈ 5 Hz) | C-2 |

¹⁹F NMR (376 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

| ~ -120 | dd | J(F,H-3) ≈ 10.0, J(F,H-6) ≈ 7.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups.

Data Presentation

Expected characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, MediumO-H stretch (phenolic)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1520, ~1340StrongN=O stretch (nitro group, asymmetric & symmetric)
~1250StrongC-F stretch
~1100MediumC-O stretch
~600MediumC-Br stretch

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability, melting point, and decomposition profile of the compound.[7][8]

Experimental Protocol
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Conditions:

    • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

  • Analysis: Analyze the resulting thermogram for weight loss (TGA) and thermal events like melting and decomposition (DSC).

Data Presentation

Summary of expected thermal analysis data.

ParameterValueDescription
DSC
Melting Point (Tₘ)~95 - 105 °CEndothermic peak corresponding to melting.
Decomposition Onset> 200 °CExothermic event indicating decomposition.
TGA
Onset of Decomposition~200 °CTemperature at which significant weight loss begins.
Weight Loss at 350 °C> 95%Indicates nearly complete decomposition.

Logical Relationship of Analytical Techniques

The following diagram illustrates how different analytical techniques provide complementary information to build a complete profile of the target compound.

G center This compound (Target Compound) nmr NMR (¹H, ¹³C, ¹⁹F) center->nmr Confirms Connectivity & Stereochemistry ftir FTIR center->ftir Identifies Functional Groups ms GC-MS center->ms Determines Molecular Weight & Fragmentation Pattern hplc HPLC center->hplc Quantifies Purity & Impurities thermal DSC/TGA center->thermal Assesses Thermal Stability & Melting Point

Caption: Interrelation of analytical techniques for compound characterization.

References

Application Note: HPLC Analysis for Purity Determination of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-fluoro-5-nitrophenol is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for assessing the purity of such compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, designed for researchers, scientists, and professionals in drug development.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with an acidic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The analyte, being a moderately polar compound due to its phenolic, nitro, and halogen functional groups, is well-retained on the C18 column and can be effectively separated from potential process-related impurities.[1] A gradient elution is employed to ensure the separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or at λmax of the compound)
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

2. Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. System Suitability

To ensure the validity of the analytical results, perform a system suitability test before sample analysis.

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5 for the main peak
Theoretical Plates Not less than 2000 for the main peak
Repeatability (RSD) Not more than 2.0% for five replicate injections of the standard

4. Data Analysis and Purity Calculation

The percentage purity of this compound is calculated using the area normalization method from the resulting chromatogram of the sample solution.

  • % Purity = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

Table 2: Representative Purity Analysis Data

Sample IDRetention Time (min)Peak Area% Area
Batch XYZ-001
Impurity 14.815,2340.15
This compound8.210,123,45699.75
Impurity 211.510,1230.10
Total 10,148,813 100.00

Table 3: System Suitability Results

ParameterResultAcceptance CriteriaStatus
Tailing Factor 1.10.8 - 1.5Pass
Theoretical Plates 5600> 2000Pass
RSD (%) of Peak Area 0.85< 2.0%Pass

Mandatory Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow start Start: Receive Sample prep Sample & Standard Preparation (0.1 mg/mL in 50:50 ACN:H2O) start->prep filter Filter through 0.45 µm Syringe Filter prep->filter sys_suit System Suitability Test (5 injections of Standard) filter->sys_suit hplc_system HPLC System Setup hplc_system->sys_suit check_suit Check Acceptance Criteria (Tailing, Plates, RSD) sys_suit->check_suit analysis Inject Sample Solution check_suit->analysis Pass fail System Suitability Failed Troubleshoot & Re-run check_suit->fail Fail data_acq Data Acquisition & Integration analysis->data_acq calc Calculate % Purity (Area Normalization) data_acq->calc report Generate Report calc->report end End: Final Purity Report report->end fail->hplc_system

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols for the Utilization of 2-Bromo-4-fluoro-5-nitrophenol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, kinase inhibitors have emerged as a cornerstone. The strategic design and synthesis of these small molecules often rely on versatile chemical building blocks that allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. 2-Bromo-4-fluoro-5-nitrophenol is a valuable, albeit under-explored, scaffold for the synthesis of novel kinase inhibitors. Its unique substitution pattern—a bromine atom for versatile cross-coupling reactions, a fluorine atom to enhance metabolic stability and binding affinity, and a nitro group that can be readily converted to other functionalities—makes it an attractive starting material for the generation of diverse kinase inhibitor libraries.

This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of potential kinase inhibitors. The methodologies described are based on well-established synthetic transformations for analogous compounds and are intended to serve as a guide for researchers in the field.

Strategic Utility in Kinase Inhibitor Synthesis

The chemical architecture of this compound offers several strategic advantages for the synthesis of kinase inhibitors:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in modern drug discovery for the construction of the core scaffolds of many kinase inhibitors.

  • Modulation of Physicochemical Properties: The fluorine atom at the 4-position can significantly influence the electronic properties of the molecule, potentially enhancing binding affinity to the target kinase. Furthermore, fluorination is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability.

  • Functional Group Interconversion: The nitro group at the 5-position is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized to introduce key pharmacophoric features or to modulate solubility and other drug-like properties. The phenolic hydroxyl group can also be readily functionalized through etherification or esterification.

Representative Synthetic Workflow

A generalized workflow for the synthesis of a kinase inhibitor using this compound as a starting material is depicted below. This workflow typically involves an initial cross-coupling reaction followed by functional group manipulations to arrive at the final inhibitor.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->B Arylboronic acid or Amine, Pd catalyst, Base C Coupled Intermediate B->C D Reduction of Nitro Group C->D Reducing Agent (e.g., Fe/HCl, H2/Pd-C) E Aminated Intermediate D->E F Further Functionalization (e.g., Amide Coupling, Alkylation) E->F Acyl chloride, Alkyl halide, etc. G Final Kinase Inhibitor F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations in the synthesis of kinase inhibitors from this compound. These are representative protocols and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • Nitro-substituted intermediate from Protocol 1

  • Iron powder (Fe, 5.0 equivalents)

  • Ammonium chloride (NH₄Cl, saturated aqueous solution)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the nitro-substituted intermediate (1.0 mmol), ethanol (10 mL), and water (2.5 mL).

  • Add iron powder (5.0 mmol) and a saturated aqueous solution of ammonium chloride (2.5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline derivative.

Targeted Signaling Pathways

Kinase inhibitors developed from scaffolds similar to this compound often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A representative example is the MAP kinase pathway.

G cluster_0 MAP Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF Inhibition Kinase Inhibitor->MEK Inhibition

Caption: Simplified MAP kinase signaling pathway and points of inhibition.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative kinase inhibitor synthesized using this compound as a starting material. This data is for illustrative purposes and is based on typical values observed for similar classes of compounds.

Table 1: Synthetic Route Summary

StepReactionStarting MaterialProductYield (%)
1Suzuki-Miyaura CouplingThis compound2-(Aryl)-4-fluoro-5-nitrophenol75-85
2Nitro Reduction2-(Aryl)-4-fluoro-5-nitrophenol5-Amino-2-(aryl)-4-fluorophenol80-90
3Amide Coupling5-Amino-2-(aryl)-4-fluorophenolFinal Kinase Inhibitor65-75

Table 2: In Vitro Kinase Inhibitory Activity

Kinase TargetIC₅₀ (nM)
Target Kinase (e.g., BRAF)15
Off-Target Kinase 1> 1000
Off-Target Kinase 2> 2500

Conclusion

This compound represents a versatile and promising starting material for the synthesis of novel kinase inhibitors. Its chemical handles allow for the application of robust and high-yielding cross-coupling methodologies, enabling the rapid generation of diverse chemical libraries for screening and lead optimization. The provided protocols and hypothetical data serve as a foundational guide for researchers and scientists in the field of kinase inhibitor development to explore the potential of this valuable chemical building block.

Application Notes: 2-Bromo-4-fluoro-5-nitrophenol as a Key Building Block for Novel PARP Inhibitors in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-5-nitrophenol is a highly functionalized aromatic compound that serves as a versatile starting material in medicinal chemistry for the synthesis of complex heterocyclic scaffolds.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group, provides multiple reactive sites for a variety of chemical transformations. This application note details the utility of this compound as a key intermediate in the synthesis of isoindolinone-based inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a validated target in oncology.

The isoindolinone core is a privileged scaffold in medicinal chemistry, found in a number of biologically active compounds. Thienopyrimidine dione derivatives also represent a class of compounds with significant pharmacological potential that can be accessed from this starting material.[1] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity of the final drug molecule, while the nitro group serves as a versatile precursor for an amino group, which is often crucial for biological activity and further derivatization.

This document provides a detailed synthetic protocol for a representative PARP inhibitor, a summary of its biological activity, and visualizations of the synthetic workflow and the targeted signaling pathway.

Synthetic Applications: Synthesis of an Isoindolinone-Based PARP Inhibitor

The following multi-step synthesis outlines a representative pathway to a potent isoindolinone-based PARP inhibitor starting from this compound.

Experimental Workflow Diagram

G A This compound B Step 1: O-Alkylation (tert-Butyl bromoacetate, K2CO3, Acetone) A->B Reagents C tert-Butyl 2-((2-bromo-4-fluoro-5-nitrophenyl)oxy)acetate B->C Intermediate 1 D Step 2: Suzuki Coupling (2-formylphenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O) C->D Reagents E tert-Butyl 2-((4-fluoro-2'--formyl-[1,1'-biphenyl]-3-yl)oxy)-5-nitrobenzoate D->E Intermediate 2 F Step 3: Reductive Cyclization (Fe, NH4Cl, EtOH/H2O) E->F Reagents G tert-Butyl 2-(1-oxo-1,3-dihydroisobenzofuran-4-yloxy)-5-aminobenzoate F->G Intermediate 3 H Step 4: Amide Coupling (Piperidine-4-carboxamide, HATU, DIPEA, DMF) G->H Reagents I Final PARP Inhibitor H->I Final Product G cluster_normal_cell Normal Cell cluster_cancer_cell HR-Deficient Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Replication DNA Replication DNA_SSB->Replication Unrepaired SSB PAR PAR Polymer Synthesis PARP->PAR BER Base Excision Repair (BER) PAR->BER Cell_Survival Cell Survival BER->Cell_Survival SSB Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Unrepaired SSB HR_pathway Homologous Recombination (HR) Repair DNA_DSB->HR_pathway DSB Repair Apoptosis Apoptosis / Cell Death DNA_DSB->Apoptosis Failed DSB Repair HR_pathway->Cell_Survival DSB Repair HR_deficient HR-Deficient Cancer Cell (e.g., BRCA1/2 mutant) PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Bromo-4-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

The primary challenges with this substrate arise from its electronic properties. The presence of strong electron-withdrawing groups (nitro and fluoro) can significantly impact the reaction.[1][2] Specifically, the electron-deficient nature of the aryl bromide can make the initial oxidative addition step of the catalytic cycle easier.[3] However, the nitro group can also act as a pseudohalide in some cases, leading to potential side reactions, though the C-Br bond is generally more reactive.[3] Additionally, the phenolic hydroxyl group can complicate the reaction, potentially requiring protection or careful selection of basic conditions.

Q2: Which palladium catalyst is most effective for coupling with this electron-deficient substrate?

There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid or ester being used. However, for challenging, electron-poor substrates, catalyst systems with electron-rich and bulky phosphine ligands are often preferred.[4][5] These ligands can accelerate the rate-limiting steps of the catalytic cycle.[5] Good starting points for catalyst screening include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic and readily available catalyst, it has been shown to be effective for couplings with nitro-substituted aryl halides.[6]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : A robust and versatile catalyst for a range of Suzuki couplings, including those with challenging substrates.[4][6]

  • Buchwald-type catalysts (e.g., Pd₂(dba)₃ with ligands like XPhos or SPhos) : These systems are known for their high activity with sterically hindered and electron-poor substrates.[4]

Q3: How do I choose the right base for this reaction?

The base plays a crucial role in the transmetalation step of the Suzuki coupling.[7][8] For a substrate with a phenolic group and electron-withdrawing groups, the choice of base is critical to avoid side reactions. A moderately strong base is often a good starting point. Common choices include:

  • Potassium Phosphate (K₃PO₄) : Often a reliable choice for difficult couplings, providing good reactivity while minimizing some side reactions.[9]

  • Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble inorganic base that can be effective when weaker bases fail.[9]

  • Potassium Carbonate (K₂CO₃) : A standard and milder base, often used in aqueous solvent mixtures.[9]

  • Potassium Fluoride (KF) : A milder option that can be useful if the substrate has base-sensitive functional groups. It is often used under anhydrous conditions.[9]

Q4: Can I run this reaction open to the air?

It is highly discouraged to perform Suzuki coupling reactions open to the air. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation and the formation of unwanted homocoupling byproducts.[10][11] To achieve reproducible and high-yielding results, it is essential to conduct the reaction under an inert atmosphere, such as nitrogen or argon, and to use properly degassed solvents.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Use fresh catalyst if possible. Consider screening different palladium sources and ligands (see FAQ Q2).
Inefficient Base The chosen base may not be optimal for the transmetalation step. Screen a panel of bases with varying strengths (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[9] The solubility of the base can also be a factor.
Suboptimal Solvent The solvent system can significantly impact reaction rates and yields. Common solvents for Suzuki couplings include dioxane, THF, DMF, and toluene, often with a small amount of water.[12] Screen different solvent systems.
Low Reaction Temperature The reaction may require higher thermal energy to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any signs of decomposition.[11]
Protodeboronation of Boronic Acid Electron-deficient boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved.[9] Using a boronic ester (e.g., pinacol ester) can improve stability.[12]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere with degassed solvents.[11] Using a slight excess of the boronic acid can sometimes be beneficial.
Dehalogenation of the Aryl Bromide The bromo group is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction mixture. Ensure solvents are pure and consider the choice of base.[12]
Protodeboronation As mentioned above, this leads to the formation of the arene corresponding to the boronic acid. Using boronic esters or milder bases can mitigate this.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a starting point protocol and requires optimization for each specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.

  • Add the palladium catalyst to the flask.

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize starting conditions for optimizing the Suzuki coupling of this compound based on literature for analogous electron-deficient substrates.

Table 1: Recommended Starting Conditions for Catalyst and Base Screening

Catalyst (mol%)Ligand (if applicable)Base (equiv)SolventTemperature (°C)
Pd(PPh₃)₄ (3)-K₃PO₄ (2.5)Dioxane/H₂O (4:1)90
PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF100
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (3)Toluene/H₂O (10:1)110
Pd(OAc)₂ (2)SPhos (4)KF (3)THF (anhydrous)80

Table 2: Common Solvents for Suzuki-Miyaura Coupling

SolventTypical Ratio (with H₂O)Notes
1,4-Dioxane4:1 to 10:1A common and effective solvent.[9]
Toluene10:1Often used for higher temperature reactions.[13]
Tetrahydrofuran (THF)Anhydrous or with H₂OA versatile solvent.[9]
Dimethylformamide (DMF)AnhydrousCan help with solubility of polar substrates.[9]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Aryl Bromide - Boronic Acid/Ester - Base add_catalyst Add Palladium Catalyst start->add_catalyst inert_atm Establish Inert Atmosphere (Ar/N2) add_catalyst->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir add_solvent->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active? Try a different catalyst/ligand. start->check_catalyst check_base Is the base optimal? Screen different bases. check_catalyst->check_base No success Improved Yield check_catalyst->success Yes check_temp Is the temperature sufficient? Increase temperature. check_base->check_temp No check_base->success Yes check_boronic Is the boronic acid stable? Use a pinacol ester. check_temp->check_boronic No check_temp->success Yes check_boronic->success Yes

Caption: Troubleshooting flowchart for low yield.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Buchwald-Hartwig amination of this compound?

The primary challenges with this substrate arise from its unique combination of functional groups:

  • Electron-Deficient Aryl Bromide: The presence of both a nitro group and a fluorine atom makes the aryl bromide highly electron-deficient. This can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

  • Acidic Phenolic Proton: The phenolic hydroxyl group is acidic and will be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations. The resulting phenoxide can act as a competing nucleophile, leading to O-arylation side products.

  • Potential for Competing SNAr Reactions: The strong electron-withdrawing groups activate the aryl ring towards nucleophilic aromatic substitution (SNAr), which can compete with the desired palladium-catalyzed amination.[1][2]

  • Nitro Group Incompatibility: Nitro groups can be sensitive to strongly basic and reducing conditions, potentially leading to undesired side reactions. Strong bases like sodium tert-butoxide (NaOtBu) may be incompatible with nitro groups.[3]

Q2: How does the free phenolic hydroxyl group affect the reaction?

The free phenolic hydroxyl group can be deprotonated by the base, forming a phenoxide. This can lead to several complications:

  • O-Arylation: The phenoxide can compete with the amine as a nucleophile, leading to the formation of diaryl ether byproducts.[4]

  • Catalyst Inhibition: The phenoxide may coordinate to the palladium center and inhibit catalytic activity.

  • Base Consumption: Deprotonation of the phenol consumes an equivalent of the base, which must be accounted for in the reaction stoichiometry.

Q3: Should I protect the phenol group before the reaction?

Protecting the phenol is a viable strategy to prevent O-arylation and other side reactions. A benzyl protecting group is a common choice as it is stable to the reaction conditions and can be removed later by hydrogenolysis.[5] However, this adds extra steps to the synthesis. Alternatively, specific reaction conditions can be employed to favor N-arylation in the presence of a free phenol.

Q4: Which catalyst and ligand system is recommended for this substrate?

For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally preferred.[6] Given the potential for side reactions, a highly active and selective catalyst system is crucial.

Catalyst ComponentRecommended Starting PointsRationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands that promote efficient oxidative addition and reductive elimination for electron-deficient substrates. BrettPhos has been noted for its utility with substrates bearing protic functional groups when used with a suitable base.[3]

Q5: What is the best choice of base for this reaction?

The choice of base is critical due to the presence of the acidic phenol and the sensitive nitro group.

BaseAdvantagesDisadvantages
K₃PO₄, Cs₂CO₃ Weaker bases, more compatible with the nitro group.May result in slower reaction rates and require higher temperatures.[3]
LiHMDS Strong, non-nucleophilic base. Can be used with ligands like BrettPhos to tolerate protic functional groups.[3]Strong base that will deprotonate the phenol.
NaOtBu, KOtBu Promote high reaction rates.[3]Generally incompatible with nitro groups and will readily deprotonate the phenol, increasing the risk of O-arylation.[3][5]

A weaker inorganic base like K₃PO₄ or Cs₂CO₃ is a good starting point to avoid decomposition of the nitro group.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Inappropriate base. 3. Reaction temperature is too low. 4. Poor solvent choice.1. Use a fresh palladium source and ligand. Ensure anaerobic conditions. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, LiHMDS). 3. Gradually increase the reaction temperature in 10-20 °C increments. 4. Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed.
Formation of O-arylated Side Product The phenoxide is acting as a nucleophile.1. Use a less reactive base (e.g., K₃PO₄). 2. Use a bulkier ligand to sterically hinder O-arylation. 3. Protect the phenol group prior to the coupling reaction.
Hydrodehalogenation (loss of bromine) A common side reaction in Buchwald-Hartwig aminations.1. Lower the reaction temperature. 2. Screen different ligands. 3. Ensure strictly anhydrous conditions.
SNAr Product Observed The reaction conditions favor nucleophilic aromatic substitution.1. Lower the reaction temperature. 2. Ensure the palladium catalyst is active, as the catalyzed pathway is generally faster at lower temperatures.
Decomposition of Starting Material The nitro group is not stable under the reaction conditions.1. Use a weaker base (K₃PO₄, Cs₂CO₃). 2. Lower the reaction temperature.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination (Unprotected Phenol)

Reagents and Equipment:

  • This compound

  • Amine of choice

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Oven-dried glassware

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2.0-3.0 equiv.) under an inert atmosphere.

  • Add the amine (1.2 equiv.) to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Benzyl Protection of the Phenol

Reagents and Equipment:

  • This compound

  • Benzyl bromide

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., acetone or DMF)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in the chosen solvent.

  • Add the base (1.5-2.0 equiv.) and stir the mixture.

  • Add benzyl bromide (1.1-1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the benzyl-protected product by column chromatography before proceeding with the Buchwald-Hartwig amination.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OA Oxidative Addition (Ar-Pd(II)-X)L Pd0->OA Ar-X ArX This compound ArX->OA Amine R2NH LC Ligand/Amine Coordination Amine->LC Base Base Deprot Deprotonation (Ar-Pd(II)-NR2)L Base->Deprot Product Aminated Product Catalyst_Regen Pd(0)L OA->LC + R2NH LC->Deprot + Base - Base-H+X- RE Reductive Elimination Deprot->RE RE->Catalyst_Regen Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Screen_Ligands Screen bulky, electron-rich ligands (XPhos, RuPhos, BrettPhos) Check_Catalyst->Screen_Ligands No Check_Base Is the base compatible? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen weaker bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No (decomposition) Protect_Phenol Consider phenol protection (e.g., Benzyl ether) Check_Base->Protect_Phenol No (O-arylation) Check_Temp Is the temperature appropriate? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Protect_Phenol->Check_Temp Adjust_Temp Optimize temperature (start lower, then increase) Check_Temp->Adjust_Temp No Success Improved Yield Check_Temp->Success Yes Adjust_Temp->Success

Caption: A logical workflow for troubleshooting low yield in the amination reaction.

References

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Bromo-4-fluoro-5-nitrophenol via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following table summarizes its key physicochemical properties and provides predicted solubility based on its structural similarity to other substituted nitrophenols.

PropertyValue / PredictionNotes
Molecular Formula C₆H₃BrFNO₃-
Molecular Weight 235.99 g/mol [1]-
Appearance Expected to be a solidBased on similar compounds.
Melting Point Not available.The related isomer, 2-Bromo-4-nitrophenol, has a melting point of 111-115 °C. It is crucial to experimentally determine the melting point of the crude and purified product.
Predicted Solubility Based on the "like dissolves like" principle and data for similar compounds.[2] Experimental verification is highly recommended.
Polar Protic Solvents (e.g., Ethanol, Methanol)Good to ModerateThe hydroxyl and nitro groups can form hydrogen bonds.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate)GoodFavorable dipole-dipole interactions are expected.
Non-Polar Solvents (e.g., Toluene, Hexane)Poor to ModerateThe aromatic ring allows for some interaction, but overall polarity is low. Hexane is likely to be a poor solvent.
WaterPoorly SolubleThe organic character of the molecule dominates.

Experimental Protocols

A general methodology for the recrystallization of this compound is provided below. This protocol should be optimized based on the specific impurities present in the crude material.

Objective: To purify crude this compound by removing impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring capability)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of the chosen solvent at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it when heated.

    • If the compound is very soluble at room temperature, the solvent is not a good choice. If it is insoluble even when heated, a different solvent should be selected.

    • A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent.

    • Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Q1: No crystals are forming, even after cooling in an ice bath.

A1: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not supersaturated upon cooling, crystals will not form.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization.

    • Solution 1: Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal growth.

    • Solution 2: Add a "seed crystal" of the pure compound to the solution. This will provide a template for crystallization.

Q2: The product "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens if the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly.

  • Solution 2: Choose a solvent with a lower boiling point.

  • Solution 3: If using a solvent pair, you may have added too much of the "insoluble" solvent. Reheat the mixture to form a clear solution and then add a small amount of the "soluble" solvent before allowing it to cool again.

Q3: The yield of purified product is very low.

A3: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q1, an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may crystallize along with the impurities being removed. Ensure the filtration apparatus is pre-heated.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.

    • Solution: To potentially recover more product, the filtrate (mother liquor) can be concentrated by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: The recrystallized product is still colored or appears impure.

A4: This indicates that the impurities have not been effectively removed.

  • The chosen solvent is not appropriate: The impurities may have similar solubility characteristics to the desired compound in the chosen solvent.

    • Solution: Experiment with different solvents or solvent pairs.

  • Cooling was too rapid: Fast cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Insufficient decolorization: If colored impurities were present and activated charcoal was not used or used in insufficient amounts, the color will persist.

    • Solution: Perform a second recrystallization, incorporating the optional decolorization step with activated charcoal.

Visualization

The following diagrams illustrate the general workflow and troubleshooting logic for the recrystallization process.

Recrystallization_Workflow start Start with Crude This compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Solid in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization crystallization Cool Slowly to Induce Crystallization dissolution->crystallization if no charcoal hot_filtration Hot Filtration (if charcoal used) decolorization->hot_filtration hot_filtration->crystallization isolation Isolate Crystals by Vacuum Filtration crystallization->isolation washing Wash with Ice-Cold Solvent isolation->washing drying Dry the Purified Crystals washing->drying end Pure Product drying->end

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product solution_no_crystals1 Too much solvent? -> Boil off excess solvent. no_crystals->solution_no_crystals1 solution_no_crystals2 Supersaturated? -> Scratch flask or add seed crystal. no_crystals->solution_no_crystals2 solution_oiling_out1 Solvent BP too high? -> Use lower boiling solvent. oiling_out->solution_oiling_out1 solution_oiling_out2 Cooling too fast? -> Reheat, add more solvent, cool slowly. oiling_out->solution_oiling_out2 solution_low_yield1 Excess solvent used? -> Concentrate mother liquor for 2nd crop. low_yield->solution_low_yield1 solution_low_yield2 Washed with warm solvent? -> Use ice-cold solvent for washing. low_yield->solution_low_yield2 solution_impure1 Wrong solvent? -> Try a different solvent system. impure_product->solution_impure1 solution_impure2 Cooled too quickly? -> Ensure slow cooling. impure_product->solution_impure2 solution_impure3 Colored impurities? -> Redo with activated charcoal. impure_product->solution_impure3

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-5-nitrophenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the nitration of 2-Bromo-4-fluorophenol.

Q1: My reaction mixture has turned dark and tarry. What is the likely cause and how can I prevent it?

A: A dark, tarry appearance is a common indication of oxidative decomposition of the phenol starting material. Phenols are highly susceptible to oxidation, especially under strong nitrating conditions.[1][2]

  • Cause: The use of excessively harsh nitrating agents, high reaction temperatures, or prolonged reaction times can lead to the formation of polymeric or tarry byproducts. Benzoquinone derivatives can also be formed as byproducts of oxidation.[1]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, during the addition of the nitrating agent.

    • Mild Nitrating Agent: Consider using a milder nitrating agent or a different solvent system. A mixture of nitric acid in acetic acid can sometimes be less aggressive than a sulfuric acid/nitric acid mixture.

    • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the oxidizing conditions.

Q2: My TLC analysis shows multiple spots, even after the reaction should be complete. What are these impurities?

A: The presence of multiple spots on a TLC plate indicates a mixture of products. The most common impurities in the synthesis of this compound are positional isomers and over-nitrated products.

  • Likely Impurities:

    • Unreacted Starting Material: 2-Bromo-4-fluorophenol.

    • Positional Isomer: 2-Bromo-4-fluoro-6-nitrophenol. The hydroxyl group is an ortho-, para-director. Since the para position is blocked by the fluorine atom, nitration can occur at the other ortho position (position 6).

    • Di-nitro Impurities: 2-Bromo-4-fluoro-x,y-dinitrophenols. Over-nitration can occur if the reaction conditions are too harsh or if an excess of the nitrating agent is used.[3]

  • Troubleshooting:

    • Optimize Stoichiometry: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.05-1.1 equivalents).

    • Controlled Addition: Add the nitrating agent dropwise to the solution of 2-Bromo-4-fluorophenol while maintaining a low temperature to control the reaction rate and selectivity.

    • Purification: These impurities can often be separated from the desired product by column chromatography or recrystallization. Due to differences in polarity, the isomers will have different retention factors (Rf) on a TLC plate and will elute at different times from a chromatography column.

Q3: The yield of my desired product is very low. What are the potential reasons?

A: Low yields can result from a variety of factors, including incomplete reaction, product degradation, or loss during workup and purification.

  • Possible Causes & Solutions:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present, you may need to extend the reaction time or slightly increase the temperature, but be cautious of promoting side reactions.

    • Oxidative Decomposition: As mentioned in Q1, the formation of tarry byproducts will significantly reduce the yield of the desired product. Following the recommendations to minimize oxidation is crucial.

    • Mechanical Losses: Be careful during the workup procedure. Ensure complete extraction of the product from the aqueous phase. When performing recrystallization, avoid using an excessive amount of solvent, as this will decrease the recovery of the purified product.

Q4: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

  • Recommended Analytical Methods:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring.

    • Mass Spectrometry (MS): Determines the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile impurities.[4]

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of the sample and quantifying any impurities.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Summary of Potential Impurities

ImpurityChemical NameReason for Formation
Starting Material 2-Bromo-4-fluorophenolIncomplete reaction.
Isomer 2-Bromo-4-fluoro-6-nitrophenolNitration at the alternative ortho position to the hydroxyl group.
Over-nitration Product 2-Bromo-4-fluoro-x,y-dinitrophenolUse of excess nitrating agent or harsh reaction conditions.[3]
Oxidation Byproducts Benzoquinone derivatives, Tarry polymersOxidative decomposition of the phenol ring.[1]

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-4-fluorophenol in a suitable solvent such as chloroform or glacial acetic acid.[5]

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-Bromo-4-fluorophenol over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10°C and monitor the progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: The solid product that precipitates out is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[5]

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis cluster_start cluster_workup Workup & Purification start Start Synthesis tlc_analysis TLC Analysis Shows Multiple Spots start->tlc_analysis dark_mixture Reaction Mixture Turns Dark/Tarry start->dark_mixture unreacted_sm Unreacted Starting Material (2-Bromo-4-fluorophenol) tlc_analysis->unreacted_sm Spot at Rf of SM isomer Positional Isomer (2-Bromo-4-fluoro-6-nitrophenol) tlc_analysis->isomer Extra Spot(s) over_nitration Over-nitration Products (Di-nitro compounds) tlc_analysis->over_nitration Multiple Extra Spots oxidation Oxidative Decomposition (Tars, Benzoquinones) dark_mixture->oxidation low_yield Low Yield of Final Product low_yield->unreacted_sm low_yield->oxidation careful_workup Careful Workup & Purification to Minimize Loss low_yield->careful_workup optimize_time_temp Optimize Reaction Time/Temp unreacted_sm->optimize_time_temp purification Purify by Recrystallization or Column Chromatography isomer->purification optimize_stoichiometry Optimize Stoichiometry of Nitrating Agent over_nitration->optimize_stoichiometry control_temp Strict Temperature Control (0-10°C) oxidation->control_temp mild_conditions Use Milder Nitrating Conditions oxidation->mild_conditions optimize_stoichiometry->low_yield Can affect yield purification->low_yield Can lead to some loss

Caption: Troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.

References

Technical Support Center: Nitration of 2-Bromo-4-fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 2-bromo-4-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions, offer detailed experimental protocols, and present troubleshooting solutions for challenges encountered during this specific electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the nitration of 2-bromo-4-fluorophenol?

The nitration of 2-bromo-4-fluorophenol is an electrophilic aromatic substitution reaction. The regioselectivity is primarily governed by the directing effects of the substituents on the phenol ring. The hydroxyl group (-OH) is a strongly activating ortho-, para-director. The bromine (-Br) and fluorine (-F) atoms are deactivating but also ortho-, para-directing.

  • Major Product: The primary product is typically 2-bromo-4-fluoro-6-nitrophenol . The nitro group is directed to the position ortho to the hydroxyl group and meta to the fluorine atom. The formation of this isomer is favored due to the strong activating effect of the hydroxyl group.

  • Minor Isomeric Product: 2-bromo-4-fluoro-5-nitrophenol can also be formed as a minor isomer.

  • Other Potential Byproducts: Over-nitration can lead to dinitro- products, and oxidation of the phenol can result in the formation of colored quinone-type byproducts and tarry materials.

Q2: What are the most common side reactions to be aware of during the nitration of 2-bromo-4-fluorophenol?

The most common side reactions include:

  • Oxidation: Phenols are susceptible to oxidation by nitric acid, especially under harsh conditions (high temperatures, high concentrations of nitric acid). This can lead to the formation of benzoquinone derivatives and polymeric tars, which can complicate purification and reduce the yield of the desired product.[1]

  • Polynitration: The activating nature of the hydroxyl group can promote the introduction of more than one nitro group onto the aromatic ring, leading to the formation of dinitrated and trinitrated phenols.

  • Ipso-Substitution: While less common, ipso-substitution, where a substituent other than hydrogen is replaced by the nitro group, is a possibility in highly substituted rings.

Q3: How can I control the regioselectivity of the nitration to favor the desired 6-nitro isomer?

Controlling the regioselectivity is crucial for maximizing the yield of 2-bromo-4-fluoro-6-nitrophenol. Key strategies include:

  • Reaction Temperature: Maintaining a low reaction temperature (typically between 0°C and room temperature) can help to improve selectivity and minimize side reactions like oxidation.

  • Choice of Nitrating Agent: Using a milder nitrating agent or a well-controlled mixture of nitric acid and sulfuric acid can enhance selectivity.

  • Order of Addition: Slowly adding the nitrating agent to the solution of 2-bromo-4-fluorophenol allows for better temperature control and can minimize localized high concentrations of the nitrating agent, reducing the likelihood of side reactions.

Q4: My reaction mixture has turned dark brown/black. What does this indicate and what can I do?

A dark coloration often indicates the formation of oxidation byproducts and tarry materials. This is a common issue in the nitration of phenols. To mitigate this:

  • Ensure the reaction temperature is strictly controlled and not allowed to rise excessively.

  • Use a less concentrated nitrating agent if possible.

  • Shorten the reaction time to the minimum required for the consumption of the starting material.

  • Work-up the reaction mixture promptly upon completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Excessive oxidation of the starting material.- Formation of multiple isomers.- Incomplete reaction.- Polynitration.- Maintain a low reaction temperature (e.g., 0-10°C) throughout the addition of the nitrating agent.- Use a milder nitrating agent or a more dilute acid mixture.- Monitor the reaction progress by TLC or GC to determine the optimal reaction time.- Use a stoichiometric amount of the nitrating agent to minimize polynitration.
Formation of a Tarry/Polymeric Mass - High reaction temperature.- High concentration of nitric acid.- Prolonged reaction time.- Implement rigorous temperature control with an ice bath.- Add the nitrating agent dropwise to avoid localized overheating.- Consider using a solvent to help dissipate heat.
Difficult Purification of the Product - Presence of multiple isomers with similar polarities.- Contamination with colored oxidation byproducts.- Utilize column chromatography with a carefully selected solvent system to separate isomers.- Treat the crude product with activated carbon to remove some colored impurities before chromatography.- Recrystallization from a suitable solvent can help to purify the major isomer.
Inconsistent Results - Purity of the starting 2-bromo-4-fluorophenol.- Water content in the acids.- Inaccurate control of reaction parameters.- Verify the purity of the starting material by melting point or spectroscopic methods.- Use fresh, high-quality nitric and sulfuric acids.- Ensure accurate measurement of reagents and consistent temperature control between batches.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol is adapted from a patented procedure and has a reported yield of 89%.[2]

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform with stirring.

  • Prepare a nitrating mixture with a molar ratio of sulfuric acid to nitric acid of 1:5.5 (0.065 moles total).

  • Cool the reaction flask to 20°C.

  • Slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol, maintaining the temperature at 20°C.

  • After the addition is complete, warm the reaction mixture to 45°C and stir for 3 hours.

  • Upon completion of the reaction, wash the organic phase with water and then with a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield light yellow crystals of 2-bromo-4-fluoro-6-nitrophenol.

Quantitative Data Summary
Reactant Nitrating Agent Solvent Temperature Time Product Yield Reference
2-bromo-4-fluorophenolH₂SO₄/HNO₃ (1:5.5 molar ratio)Chloroform20°C (addition), 45°C (reaction)3 hours2-bromo-4-fluoro-6-nitrophenol89%[2]

Visualizations

Logical Workflow for Nitration and Troubleshooting

Nitration_Workflow Logical Workflow for Nitration of 2-Bromo-4-fluorophenol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start: 2-Bromo-4-fluorophenol dissolve Dissolve in Solvent (e.g., Chloroform) start->dissolve cool Cool to Reaction Temperature (e.g., 20°C) dissolve->cool add_nitrating_agent Slowly Add Nitrating Agent (H₂SO₄/HNO₃) cool->add_nitrating_agent maintain_temp Maintain Temperature add_nitrating_agent->maintain_temp react React for a Specified Time (e.g., 3 hours) add_nitrating_agent->react wash Wash with Water and Brine react->wash low_yield Low Yield? react->low_yield dark_color Dark Color? react->dark_color dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify (e.g., Recrystallization) evaporate->purify multiple_products Multiple Products? purify->multiple_products end end purify->end Final Product: 2-Bromo-4-fluoro-6-nitrophenol sol_temp Check Temperature Control low_yield->sol_temp sol_reagent Adjust Nitrating Agent Concentration low_yield->sol_reagent sol_time Optimize Reaction Time low_yield->sol_time dark_color->sol_temp dark_color->sol_reagent sol_purification Refine Purification Method multiple_products->sol_purification

Caption: A logical workflow for the nitration of 2-bromo-4-fluorophenol and associated troubleshooting steps.

Signaling Pathway of Electrophilic Aromatic Substitution

EAS_Pathway Electrophilic Aromatic Substitution Pathway cluster_electrophile_generation Electrophile Generation cluster_substitution Aromatic Substitution cluster_side_reactions Potential Side Reactions HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2O Water (H₂O) phenol 2-Bromo-4-fluorophenol sigma_complex Arenium Ion Intermediate (Sigma Complex) HSO4_minus->sigma_complex Deprotonation H2O->sigma_complex Deprotonation phenol->sigma_complex + NO₂⁺ oxidation Oxidation Products (Quinones, Tars) phenol->oxidation [O] product Nitrated Phenol sigma_complex->product - H⁺ polynitration Polynitrated Products product->polynitration + NO₂⁺

Caption: A simplified diagram of the electrophilic aromatic substitution pathway for the nitration of 2-bromo-4-fluorophenol, including potential side reactions.

References

preventing dehalogenation in reactions with 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-fluoro-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this versatile building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this compound, particularly in preventing undesired dehalogenation reactions.

Troubleshooting Guides

Dehalogenation is a common side reaction encountered when working with halogenated aromatic compounds. The following tables provide a systematic approach to identifying and resolving these issues in different reaction types.

Table 1: Troubleshooting Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

ProblemPotential CauseSuggested Solution
Significant formation of the de-brominated or de-fluorinated byproduct. Inappropriate Ligand Choice: The phosphine ligand may not be bulky or electron-rich enough, leading to a slower reductive elimination compared to competing dehalogenation pathways.Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1]
Suboptimal Base: Strong alkoxide bases can act as hydride sources, leading to the formation of palladium-hydride species that cause hydrodehalogenation.[1]Base Optimization: Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. These are less likely to act as hydride donors.[1]
Unfavorable Solvent: Protic solvents (e.g., alcohols) can serve as a source of hydrogen, promoting dehalogenation.Solvent Change: Employ aprotic solvents such as dioxane, THF, or toluene.[1]
Presence of Water: While a small amount of water can be beneficial in some Suzuki couplings, excess water can be a proton source.Use Anhydrous Conditions: Ensure all reagents and solvents are dry, and the reaction is run under an inert atmosphere.
High Reaction Temperature: Elevated temperatures can sometimes favor dehalogenation over the desired cross-coupling.Temperature Optimization: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Low or no conversion to the desired product. Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state.Use a Pre-catalyst or Ensure Proper Reduction: Employ a pre-catalyst that readily forms the active Pd(0) species, or ensure thorough degassing to prevent oxidation of the catalyst.[2]
Slow Oxidative Addition or Transmetalation: The initial steps of the catalytic cycle may be sluggish.Increase Temperature or Use a More Active Catalyst: Carefully increasing the reaction temperature or using a more active catalyst system can sometimes accelerate the desired reaction.[1]

Table 2: Troubleshooting Dehalogenation in Nucleophilic Aromatic Substitution (SNAr) Reactions

ProblemPotential CauseSuggested Solution
Formation of the de-fluorinated product instead of the desired bromo-substituted product. Higher Reactivity of the C-F Bond: In SNAr reactions, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. This generally leads to a faster displacement of fluoride compared to bromide.[3][4]Embrace Regioselectivity: If the desired product involves substitution at the fluorine position, this is the expected outcome. If substitution at the bromine is desired, SNAr is likely not the appropriate method. Consider alternative strategies like a palladium-catalyzed reaction targeting the C-Br bond.
Formation of a mixture of regioisomers (substitution at both C-F and C-Br). Harsh Reaction Conditions: High temperatures or highly reactive nucleophiles might lead to a loss of selectivity.Milder Reaction Conditions: Lower the reaction temperature and/or use a less reactive nucleophile to favor substitution at the more activated site.
Decomposition of starting material. Strongly Basic Conditions: The phenolic proton is acidic and will be deprotonated by strong bases. The resulting phenoxide is highly activated, which can lead to undesired side reactions or decomposition at high temperatures.Use a Weaker Base or Protect the Phenol: Employ a milder base such as K₂CO₃ or protect the hydroxyl group as an ether or silyl ether before performing the substitution.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is a side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of your target molecule.[1] In the case of this compound, this would result in the formation of 4-fluoro-5-nitrophenol (de-bromination) or 2-bromo-5-nitrophenol (de-fluorination).

Q2: Which halogen is more likely to be removed in a dehalogenation side reaction?

A2: In palladium-catalyzed cross-coupling reactions, the propensity for dehalogenation generally follows the order of C-X bond strength, with weaker bonds being more susceptible. Therefore, the C-Br bond is more likely to undergo dehalogenation than the C-F bond. For nucleophilic aromatic substitution, the opposite is often true, with the C-F bond being more reactive.[3][4]

Q3: How do the nitro and hydroxyl groups on the ring affect dehalogenation?

A3: The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, which can influence the stability of intermediates in both desired reactions and dehalogenation pathways. The acidic phenolic hydroxyl group can be deprotonated under basic conditions, increasing the electron density of the ring and potentially affecting the reactivity and stability of the molecule.

Q4: Can I selectively react at the bromine or fluorine position?

A4: Yes, selective functionalization is often possible by choosing the appropriate reaction type.

  • For substitution at the bromine position: Palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination are generally selective for the C-Br bond over the much stronger C-F bond.

  • For substitution at the fluorine position: Nucleophilic aromatic substitution (SNAr) will preferentially occur at the carbon bearing the fluorine atom due to its higher activation towards nucleophilic attack.[3][4]

Experimental Protocols

The following are representative experimental protocols that can serve as a starting point for your reactions. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling to Minimize De-bromination

This protocol describes the coupling of this compound with phenylboronic acid.

  • Materials:

    • This compound (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)[1]

    • Potassium phosphate (K₃PO₄) (2.0 mmol)[1][2]

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

    • Schlenk flask or sealed vial

    • Stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and K₃PO₄.

    • Add the Pd₂(dba)₃ and SPhos.

    • Add the 1,4-dioxane and water.

    • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (O-Arylation)

This protocol describes the synthesis of a diaryl ether via substitution of the fluorine atom.

  • Materials:

    • This compound (1.0 mmol)

    • Phenol (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

    • Reaction vial with a stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vial under an inert atmosphere, add this compound, phenol, and K₂CO₃.

    • Add anhydrous DMF.

    • Heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Troubleshooting and Reaction Pathways

Diagram 1: Troubleshooting Workflow for Dehalogenation in Cross-Coupling Reactions

Dehalogenation_Troubleshooting start Dehalogenation Observed cause_ligand Inappropriate Ligand? start->cause_ligand cause_base Base as Hydride Source? start->cause_base cause_solvent Solvent as H-Source? start->cause_solvent cause_temp High Temperature? start->cause_temp solution_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) cause_ligand->solution_ligand solution_base Switch to Weaker Inorganic Base (e.g., K3PO4, K2CO3) cause_base->solution_base solution_solvent Use Aprotic Solvent (e.g., Dioxane, Toluene) cause_solvent->solution_solvent solution_temp Lower Reaction Temperature cause_temp->solution_temp

A logical workflow for troubleshooting dehalogenation in cross-coupling reactions.

Diagram 2: Selective Functionalization Pathways

Selective_Functionalization start This compound pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Selective for C-Br bond snar Nucleophilic Aromatic Substitution (SNAr) start->snar Selective for C-F bond bromo_substitution Substitution at Bromine Position pd_coupling->bromo_substitution fluoro_substitution Substitution at Fluorine Position snar->fluoro_substitution

Reaction pathways for the selective functionalization of this compound.

References

troubleshooting low yield in 2-Bromo-4-fluoro-5-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-5-nitrophenol and its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the nitration of 2-bromo-4-fluorophenol to synthesize this compound, a critical intermediate in various synthetic pathways.

Q1: My nitration reaction of 2-bromo-4-fluorophenol is resulting in a very low yield. What are the potential causes?

Low yields in this nitration are common and can stem from several factors. The primary culprits are often related to reaction conditions, reagent quality, and the formation of side products. Key areas to investigate include:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated nitric acid and sulfuric acid is typically used. An inappropriate ratio or concentration can lead to incomplete reaction or the formation of byproducts.

  • Reaction Temperature: Temperature control is critical. Phenols are highly activated systems, and nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration, oxidation of the starting material, or the formation of undesired isomers.

  • Substrate Quality: The purity of the starting material, 2-bromo-4-fluorophenol, is important. Impurities can interfere with the reaction, and degradation of the starting material, indicated by discoloration, can lead to lower yields.[1]

  • Side Reactions: Several side reactions can compete with the desired nitration, including oxidation of the phenol to quinone-like species and polysubstitution (di- or tri-nitration).

Q2: I am observing the formation of multiple products in my reaction mixture, as indicated by TLC analysis. What are these byproducts and how can I minimize them?

The formation of multiple products is a frequent challenge. The most common byproducts in the nitration of 2-bromo-4-fluorophenol are:

  • Isomeric Products: Besides the desired this compound, the formation of other isomers, such as 2-bromo-4-fluoro-6-nitrophenol and 2-bromo-4-fluoro-3-nitrophenol, is possible. The regioselectivity of the reaction is highly dependent on the reaction conditions.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts, often appearing as dark tars.[2]

  • Polynitrated Products: Due to the activating nature of the hydroxyl group, di- and even tri-nitrated products can form if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).

To minimize byproduct formation:

  • Control Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent.

  • Optimize Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. A slight excess is needed, but a large excess will promote polysubstitution.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation of the phenol.[2]

Q3: My reaction mixture turns dark brown or black upon addition of the nitrating agent. Is this normal, and what does it indicate?

A significant darkening of the reaction mixture is generally an indication of undesirable side reactions, most notably the oxidation of the phenolic starting material or product.[2] While some color change is expected, a rapid transition to a dark, tarry consistency suggests that the reaction conditions are too harsh. To mitigate this:

  • Ensure Adequate Cooling: Pre-cool the solution of 2-bromo-4-fluorophenol before the dropwise addition of the cold nitrating mixture.

  • Slow Addition: Add the nitrating agent very slowly to allow for efficient heat dissipation.

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to prevent localized overheating.

Q4: How can I improve the regioselectivity of the nitration to favor the formation of the 5-nitro isomer?

The directing effects of the substituents on the aromatic ring (hydroxyl, bromo, and fluoro groups) determine the position of nitration. While the hydroxyl group is a strong ortho, para-director, the interplay of steric and electronic effects of all substituents can be complex. To favor the 5-nitro isomer:

  • Solvent Choice: The choice of solvent can influence regioselectivity. Non-polar solvents may favor different isomeric ratios compared to polar solvents. A common solvent for this reaction is chloroform.[3]

  • Temperature: Lower temperatures generally increase selectivity.

  • Nitrating Agent: The composition of the nitrating mixture can be varied. For instance, using a milder nitrating agent might improve selectivity.

Data Presentation

The following tables summarize key experimental parameters and their potential impact on the yield of this compound. The data is compiled from literature on similar reactions and represents typical outcomes.

Table 1: Effect of Temperature on Reaction Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
0 - 5375-85>95Slower reaction rate, higher selectivity, less byproduct formation.
20 - 25260-7085-90Faster reaction, increased formation of isomers and oxidation products.
40 - 451.540-50<80Significant byproduct formation, potential for runaway reaction.[3]

Table 2: Influence of Nitrating Agent Composition

Molar Ratio (H₂SO₄:HNO₃)SolventYield (%)Purity (%)Notes
1:1.3Chloroform80-89>95Good selectivity and yield.[3]
1:1Acetic Acid70-8090-95Milder conditions, may require longer reaction times.
2:1None50-60<85Harsher conditions, increased risk of polysubstitution and oxidation.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure for a similar isomer and is a good starting point for optimization.[3]

Materials:

  • 2-bromo-4-fluorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Chloroform

  • Saturated Sodium Chloride Solution

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 mL of chloroform.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding 0.065 moles of concentrated nitric acid to a flask containing a molar ratio of 1:5.5 of sulfuric acid to nitric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

  • Gradually warm the reaction mixture to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield light yellow crystals of this compound.

Mandatory Visualization

Troubleshooting Workflow for Low Yield in Nitration

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_purity Check Starting Material Purity (TLC, NMR) start->check_purity impure Impure Starting Material check_purity->impure purify Purify Starting Material (e.g., Recrystallization) impure->purify Yes check_conditions Review Reaction Conditions impure->check_conditions No end Improved Yield purify->end temp_issue Temperature Too High? check_conditions->temp_issue optimize_temp Lower Reaction Temperature (0-5 °C) temp_issue->optimize_temp Yes nitrating_agent_issue Incorrect Nitrating Agent Ratio/Amount? temp_issue->nitrating_agent_issue No optimize_temp->end optimize_nitrating_agent Adjust Stoichiometry (slight excess of HNO3) nitrating_agent_issue->optimize_nitrating_agent Yes side_reactions Evidence of Side Reactions (e.g., Dark Color, Multiple TLC Spots)? nitrating_agent_issue->side_reactions No optimize_nitrating_agent->end minimize_oxidation Use Inert Atmosphere, Slower Addition of Nitrating Agent side_reactions->minimize_oxidation Yes workup_issue Review Workup & Purification side_reactions->workup_issue No minimize_oxidation->end loss_during_workup Product Loss During Extraction/Purification? workup_issue->loss_during_workup optimize_workup Optimize Extraction pH, Recrystallization Solvent loss_during_workup->optimize_workup Yes loss_during_workup->end No optimize_workup->end

Caption: A decision tree for troubleshooting low yield in the nitration of 2-bromo-4-fluorophenol.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis Workflow start Start dissolve Dissolve 2-bromo-4-fluorophenol in Chloroform start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_mix Slowly Add Nitrating Mixture cool->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (H2SO4/HNO3) prepare_nitrating_mix->add_nitrating_mix react React at 0-5 °C, then Warm to RT add_nitrating_mix->react quench Quench with Ice Water react->quench extract Extract with Chloroform quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product This compound recrystallize->product

Caption: A step-by-step workflow for the synthesis of this compound.

References

Catalyst Selection for Cross-Coupling with 2-Bromo-4-fluoro-5-nitrophenol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and troubleshooting in cross-coupling reactions involving 2-Bromo-4-fluoro-5-nitrophenol. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted guidance in a question-and-answer format to navigate the complexities of utilizing this electron-deficient substrate.

General Considerations for Cross-Coupling with this compound

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the substrate. The presence of a strong electron-withdrawing nitro group and an acidic phenol group can significantly influence the reaction. Key challenges include:

  • Catalyst Inhibition/Deactivation: The nitro group can potentially oxidize the active Pd(0) catalyst, leading to reduced catalytic activity. The phenolic hydroxyl group can coordinate to the metal center, potentially interfering with the catalytic cycle.

  • Substrate Reactivity: While the electron-deficient nature of the aromatic ring can facilitate the initial oxidative addition step, it can also make the substrate susceptible to nucleophilic aromatic substitution as a side reaction, particularly under strongly basic conditions.

  • Chemoselectivity: The presence of multiple functional groups requires careful selection of reaction conditions to avoid unwanted side reactions involving the nitro or phenol moieties.

  • Solubility: The polarity of the molecule might necessitate specific solvent systems to ensure homogeneity throughout the reaction.

Q2: How do the nitro and fluoro groups influence the reactivity of the C-Br bond?

A2: The strong electron-withdrawing nature of the nitro group, and to a lesser extent the fluoro group, deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic attack. In the context of palladium-catalyzed cross-coupling, this electronic deficiency generally facilitates the oxidative addition of the C-Br bond to the Pd(0) center, which is often the rate-limiting step in the catalytic cycle. The order of reactivity for halogens in oxidative addition is typically I > Br > Cl.

Troubleshooting Guides and FAQs for Specific Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Frequently Asked Questions (FAQs)

Q3: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the first things to check?

A3: When a Suzuki-Miyaura coupling fails with this substrate, consider the following:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough. For electron-deficient aryl bromides, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. These ligands promote both oxidative addition and reductive elimination.

  • Base Selection: The choice of base is critical. A base that is too strong might lead to decomposition of the starting material or unwanted side reactions. Moderate bases like K₂CO₃ or K₃PO₄ are often good starting points. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.

  • Solvent System: Ensure your solvent is properly degassed to prevent catalyst oxidation. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common for Suzuki couplings to aid in dissolving the base and the boronic acid salt.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene). Ensure the purity of your boronic acid and consider using more stable boronate esters (e.g., pinacol esters) if this is a persistent issue.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Use a pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.- Ensure an inert atmosphere (argon or nitrogen) and use degassed solvents.
Poor choice of ligand- Switch to bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos.
Suboptimal base- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better solubility.
Significant Side Products (e.g., Homocoupling) Presence of oxygen- Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Catalyst decomposition- Lower the reaction temperature if possible.- Use a more stable pre-catalyst.
Protodeboronation of Boronic Acid Harsh reaction conditions- Use a milder base (e.g., KF).- Lower the reaction temperature.- Use a boronate ester (e.g., BPin) instead of the boronic acid.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901260-75
4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄Toluene/H₂O100875-90
Thiophene-3-boronic acidPd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane1001265-80

Note: The data in this table is representative for electron-deficient aryl bromides and serves as a starting point for optimization with this compound.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the formation of C-N bonds by coupling an amine with an aryl halide.

Frequently Asked Questions (FAQs)

Q4: I am attempting a Buchwald-Hartwig amination and observe significant hydrodehalogenation of my starting material. What is causing this?

A4: Hydrodehalogenation (replacement of the bromine with a hydrogen) is a common side reaction. It can be caused by:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, an intermediate palladium-amide complex can undergo β-hydride elimination.

  • Reaction with Base/Solvent: The palladium catalyst can react with the base or solvent, leading to a palladium-hydride species that can then react with the aryl bromide.

To mitigate this, consider using ligands that promote rapid reductive elimination, such as bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos). Using a non-coordinating, sterically hindered base like NaOtBu or LiHMDS can also be beneficial.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low Conversion Sterically hindered amine- Use a more electron-rich and bulky ligand (e.g., BrettPhos for primary amines).- Increase the reaction temperature.
Catalyst deactivation- Ensure strict anaerobic conditions.- Use a pre-catalyst for consistent activation.
Product Degradation Strong basicity- Use a weaker base if compatible with the amine (e.g., K₃PO₄).- The nitro group can be sensitive to strong bases; consider lower temperatures.
Hydrodehalogenation Slow reductive elimination- Switch to a bulkier ligand to accelerate reductive elimination.- Screen different bases.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-1870-85
AnilinePd(OAc)₂ / BrettPhosK₃PO₄1,4-Dioxane1101665-80
BenzylaminetBuXPhos Pd G3LHMDSTHF801275-90

Note: The data in this table is representative and should be optimized for this compound.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Frequently Asked Questions (FAQs)

Q5: My Sonogashira reaction is resulting in significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A5: Glaser coupling is a common side reaction in copper-co-catalyzed Sonogashira reactions, especially in the presence of oxygen. To minimize this:

  • Use Copper-Free Conditions: Modern protocols often employ copper-free conditions, which can completely eliminate this side reaction. This usually requires a more active palladium catalyst system.

  • Strictly Anaerobic Conditions: If using a copper co-catalyst, it is crucial to maintain a rigorously oxygen-free environment.

  • Choice of Amine Base: The amine base can influence the rate of homocoupling. Diisopropylamine or triethylamine are commonly used.

Troubleshooting Guide: Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low Yield Inefficient catalyst system- For copper-free conditions, use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand.[1]
Deactivation of catalyst- Ensure all reagents and solvents are thoroughly degassed.
Alkyne Homocoupling Presence of oxygen (with CuI)- Use copper-free conditions.- If using CuI, ensure a strict inert atmosphere.
Poor Solubility Inappropriate solvent- Try more polar aprotic solvents like DMF or DMSO.
Data Presentation: Representative Conditions for Sonogashira Coupling
Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60870-85
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF801065-80
Phenylacetylene (Copper-Free)[DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp480-95[1]

Note: DTBNpP = di-tert-butylneopentylphosphine, TMP = 2,2,6,6-tetramethylpiperidine. Data is based on similar electron-deficient aryl bromides and should be optimized.[1]

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Frequently Asked Questions (FAQs)

Q6: I am having trouble with regioselectivity in my Heck reaction. What factors control this?

A6: For unsymmetrical alkenes, the regioselectivity of the insertion into the palladium-carbon bond is primarily governed by sterics. The aryl group typically adds to the less sterically hindered carbon of the double bond. Electronic factors can also play a role, especially with polarized alkenes.

Troubleshooting Guide: Heck Reaction
Issue Potential Cause Troubleshooting Steps
Low Conversion Catalyst deactivation- Use a more robust ligand, such as a bulky phosphine or an N-heterocyclic carbene (NHC).
Insufficiently strong base- Screen organic bases like Et₃N or i-Pr₂NEt, or inorganic bases like K₂CO₃ or Cs₂CO₃.
Formation of Isomers Base-induced isomerization- Use a milder base or lower the reaction temperature.
Low Yield Poor alkene reactivity- Electron-deficient alkenes (e.g., acrylates) are generally more reactive in the Heck reaction.
Data Presentation: Representative Conditions for Heck Reaction
Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001260-75
n-Butyl acrylatePd₂(dba)₃ / P(t-Bu)₃K₂CO₃Dioxane1101670-85
EthylenePd(OAc)₂KOAcNMP1202455-70

Note: The data in this table is representative and should be optimized for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., TMP, 2.0 equiv.).[1]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent (e.g., DMSO).[1]

  • Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-M (e.g., R-B(OH)2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low or No Product Yield CheckCatalyst Is the Catalyst System Appropriate for an Electron-Deficient Substrate? Start->CheckCatalyst CheckBase Is the Base Choice Optimal? CheckCatalyst->CheckBase Yes Solution1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald type) or NHC Ligands CheckCatalyst->Solution1 No CheckConditions Are Reaction Conditions (Temp, Atmosphere) Optimized? CheckBase->CheckConditions Yes Solution2 Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) Consider Base Strength CheckBase->Solution2 No Solution3 Ensure Rigorous Inert Atmosphere (Degas Solvents). Optimize Temperature. CheckConditions->Solution3 No Success Improved Yield CheckConditions->Success Yes Solution1->Success Solution2->Success Solution3->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

solvent effects on the reactivity of 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-5-nitrophenol. The information is designed to address common experimental challenges and provide guidance on optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-deficient aromatic compound. The presence of three electron-withdrawing groups (nitro, bromo, and fluoro) activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The hydroxyl group can act as a nucleophile or be deprotonated to form a phenoxide, which is a more potent nucleophile. The bromine and fluorine atoms can serve as leaving groups in SNAr reactions.

Q2: How do I choose an appropriate solvent for a reaction involving this compound?

A2: The choice of solvent is critical and depends on the specific reaction. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred.[1][2] These solvents can dissolve the substrate and many nucleophiles while not significantly solvating the nucleophile, thus preserving its reactivity.[3][4] Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which may decrease its nucleophilicity and slow down the reaction rate.[3][5]

Q3: What are the expected differences in reactivity between the bromine and fluorine substituents?

A3: In nucleophilic aromatic substitution reactions, the rate of displacement of halogens often follows the order F > Cl > Br > I, which is counterintuitive to the trend in electronegativity. This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic. However, the ease of C-X bond cleavage becomes more important in some cases, which would favor bromine as a better leaving group. The relative reactivity should be determined empirically for your specific reaction conditions.

Q4: How can I monitor the progress of a reaction involving this compound?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. You can observe the disappearance of the starting material and the appearance of the product spot(s). High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) can provide more quantitative data on the conversion and the formation of any byproducts. 1H and 19F NMR spectroscopy can also be used to monitor the reaction in situ or by analyzing aliquots taken from the reaction mixture.

Troubleshooting Guides

Issue 1: Low or no product yield in a nucleophilic substitution reaction.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice For SNAr reactions, ensure you are using a polar aprotic solvent (e.g., DMF, DMSO). If using a protic solvent, the nucleophile may be overly solvated and its reactivity diminished.[3][5] Consider switching to a polar aprotic solvent.
Insufficiently Strong Nucleophile The electron-withdrawing groups on the ring may not be sufficient to activate the substrate for reaction with a weak nucleophile. Consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile (e.g., using K₂CO₃ with an alcohol nucleophile).
Low Reaction Temperature Many SNAr reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Decomposition of Starting Material This compound may be unstable under strongly basic or high-temperature conditions. Check for the appearance of degradation products. If degradation is suspected, consider using a milder base or lowering the reaction temperature.

Issue 2: Formation of multiple unexpected byproducts.

Possible Cause Troubleshooting Step
Competitive Nucleophilic Attack If your nucleophile has multiple reactive sites, you may see a mixture of products. Consider protecting reactive functional groups on your nucleophile that you do not want to react.
Reaction at Multiple Leaving Groups Both the bromine and fluorine atoms are potential leaving groups. Depending on the reaction conditions and the nucleophile, you might get a mixture of products where either halogen is substituted. Analyze the product mixture carefully (e.g., by mass spectrometry or NMR) to identify the structures. To favor substitution of one halogen over the other, you may need to screen different solvents and temperatures.
Side Reactions of the Phenolic Group The hydroxyl group can undergo O-alkylation or other reactions. If this is not the desired outcome, consider protecting the hydroxyl group with a suitable protecting group before carrying out the intended reaction.

Experimental Protocols

General Protocol for Investigating Solvent Effects on a Nucleophilic Aromatic Substitution Reaction

This protocol outlines a general procedure for studying the effect of different solvents on the reaction of this compound with a generic nucleophile (e.g., morpholine).

Materials:

  • This compound

  • Morpholine (or other desired nucleophile)

  • A selection of anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Stirring and heating apparatus

  • Analytical equipment (TLC plates, HPLC, GC-MS)

Procedure:

  • Set up a series of identical reaction flasks, one for each solvent to be tested.

  • To each flask, add this compound (1 equivalent).

  • Add the chosen anhydrous solvent to each flask under an inert atmosphere.

  • Add the nucleophile (e.g., morpholine, 2-3 equivalents) to each flask.

  • Stir the reactions at a constant temperature (e.g., room temperature or a moderately elevated temperature like 50 °C).

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or HPLC.

  • After a set reaction time (e.g., 24 hours), or once the starting material is consumed in the fastest reaction, quench all reactions.

  • Work up each reaction mixture appropriately (e.g., by extraction and washing).

  • Isolate and quantify the product yield for each solvent.

  • Analyze the product distribution in each case to check for any solvent-dependent side reactions.

Data Presentation

Table 1: Expected Influence of Solvent Type on Nucleophilic Aromatic Substitution (SNAr) Reactivity

Solvent TypeExamplesExpected Effect on SNAr RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighSolvates the cation of a salt-based nucleophile, leaving the anionic nucleophile relatively "naked" and highly reactive.[1][3]
Polar Protic Water, Ethanol, MethanolModerate to LowSolvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.[3][5]
Nonpolar Hexane, Toluene, BenzeneVery LowPoor solubility of the substrate and most common nucleophiles. Does not effectively stabilize the charged Meisenheimer complex intermediate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis prep_reagents Prepare Reactants: This compound Nucleophile reaction_setup Set up Parallel Reactions in Different Solvents prep_reagents->reaction_setup prep_solvents Select & Prepare Anhydrous Solvents prep_solvents->reaction_setup reaction_conditions Control Temperature & Stirring reaction_setup->reaction_conditions monitoring Monitor Progress (TLC, HPLC) reaction_conditions->monitoring Time workup Reaction Workup & Product Isolation monitoring->workup analysis Analyze Yield & Purity (NMR, MS) workup->analysis solvent_effects_logic cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity rate Reaction Rate polarity->rate Increases (stabilizes intermediate) selectivity Selectivity (Product Distribution) polarity->selectivity h_bonding Hydrogen Bonding Ability h_bonding->rate Decreases (solvates nucleophile) h_bonding->selectivity

References

managing reaction temperature for 2-Bromo-4-fluoro-5-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction temperature during the synthesis of 2-Bromo-4-fluoro-5-nitrophenol. Nitration reactions are often highly exothermic, and precise temperature control is critical for safety, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so important in the synthesis of this compound?

A1: Precise temperature control is crucial for several reasons. Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[1] Poor temperature control can lead to:

  • Runaway Reactions: An uncontrolled increase in temperature and pressure, which can result in explosions and the release of toxic materials.[2]

  • Formation of Side Products: Elevated temperatures can promote the formation of unwanted by-products, complicating purification and reducing the yield of the desired product.[1]

  • Reduced Selectivity: Temperature can influence the position of the nitro group on the aromatic ring, and improper control can lead to a mixture of isomers.[1]

  • Decomposition: High temperatures can cause the decomposition of nitric acid and the starting material.[1]

Q2: What are the signs of a runaway reaction and what immediate actions should be taken?

A2: Signs of a runaway reaction include a rapid and uncontrolled temperature rise, a sudden change in color (e.g., turning dark brown or black), and vigorous gas evolution.[3][4] If a runaway reaction is suspected, the following immediate actions should be taken if safe to do so:

  • Immediately stop the addition of any reagents.[2]

  • Enhance cooling by immersing the reaction vessel in a larger ice-water or ice-salt bath.[3][4]

  • If the reaction is uncontrollable, evacuate the area and follow your laboratory's established emergency procedures.[3]

Q3: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

A3: While low temperature can slow down the reaction rate, increasing the temperature should be done with extreme caution.[1] Before increasing the temperature, consider the following:

  • Reagent Quality: Ensure that the nitric acid and any other reagents are of the correct concentration and have not decomposed.

  • Mixing: Inadequate stirring can create localized "hot spots" and also lead to poor reaction kinetics.[2] Ensure vigorous and efficient stirring.

  • Gradual Increase: If you must increase the temperature, do so in small increments (e.g., 5-10°C) while carefully monitoring for any signs of an exotherm.[1]

Q4: What are common side products, and how can their formation be minimized?

A4: Common side products in nitration reactions include polynitrated compounds and oxidation products.[1][4] To minimize their formation:

  • Maintain the reaction at the lowest practical temperature that allows for a reasonable reaction rate.

  • Ensure a slow and controlled addition of the nitrating agent to prevent localized temperature spikes.[4]

  • Use the correct stoichiometry of reactants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related causes.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Reaction temperature is too low. - Insufficient reaction time. - Decomposed or low-quality reagents.- Cautiously increase the temperature in small increments while monitoring the reaction.[1] - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to determine the optimal reaction time. - Use fresh, high-purity reagents.
Formation of Multiple Products (Isomers) - High reaction temperature affecting regioselectivity.- Lower the reaction temperature to improve selectivity. An ice bath (0°C) or an ice-salt bath (<0°C) is often recommended for nitrations.[1][4]
Reaction Mixture Darkens (Brown/Black) - Oxidation of the starting material or product due to elevated temperatures. - Decomposition of the nitrating agent.- Immediately lower the reaction temperature.[1] - Ensure the rate of addition of the nitrating agent is slow and controlled.[1]
Sudden, Uncontrolled Temperature Spike - Inadequate cooling. - Addition of nitrating agent is too fast. - Poor agitation.- IMMEDIATE ACTION: Cease addition of reagents and apply maximum cooling.[1][2] - Improve the cooling efficiency of the bath. - Add the nitrating agent dropwise with continuous temperature monitoring.[4] - Ensure efficient and vigorous stirring.[2]

Experimental Protocol

Materials:

  • 2-bromo-4-fluorophenol

  • Chloroform

  • Sulfuric acid-nitric acid nitrating mixture

Procedure:

  • In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.

  • Control the temperature at 20°C and dropwise add 0.065 moles of a sulfuric acid-nitric acid nitrating mixture (1:5.5 molar ratio).

  • After the addition is complete, warm the reaction mixture to 45°C and maintain for 3 hours.

  • After the reaction is complete, wash the organic phase with water and then with a saturated common salt water solution.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethyl alcohol to obtain the purified product.

Logical Workflow for Troubleshooting Temperature Issues

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues during the synthesis.

G start Start Synthesis monitor Monitor Reaction Temperature start->monitor stable Temperature Stable? monitor->stable stable->monitor Yes spike Sudden Temperature Spike? stable->spike No slow Reaction Too Slow? spike->slow No stop_reagents Stop Reagent Addition & Maximize Cooling spike->stop_reagents Yes complete Reaction Complete slow->complete No check_reagents Check Reagent Quality slow->check_reagents Yes check_cooling Check Cooling System & Stirring stop_reagents->check_cooling check_cooling->monitor gradual_heat Gradually Increase Temperature (5-10°C) gradual_heat->monitor check_reagents->gradual_heat

Caption: Troubleshooting workflow for temperature control.

References

Technical Support Center: 2-Bromo-4-fluoro-5-nitrophenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the workup procedures for reactions involving 2-Bromo-4-fluoro-5-nitrophenol. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: How can I remove unreacted this compound from my reaction mixture?

As a phenolic compound, this compound is acidic and can be effectively removed by an acid-base extraction. Washing the reaction mixture (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base, such as sodium bicarbonate or sodium carbonate solution, will deprotonate the phenol, forming a water-soluble salt that partitions into the aqueous layer.[3][4][5][6] This allows for the separation of the acidic starting material from neutral or basic products.

Q3: How can I monitor the progress of my reaction involving this compound by TLC?

Thin-layer chromatography (TLC) is a standard method for monitoring the progress of reactions. For visualizing this compound and its derivatives, which are often UV-active due to the aromatic ring and nitro group, a UV lamp is the primary visualization technique.[7][8][9] The compound will appear as a dark spot on a fluorescent TLC plate. For compounds that are not UV-active or for better visualization, various stains can be used. A potassium permanganate stain can be effective for visualizing compounds with oxidizable functional groups, which will appear as yellow or brown spots on a purple background.[7] For phenolic compounds, a ferric chloride stain can be used, often yielding colored spots.[9]

Q4: What are some common side reactions to be aware of when using this compound?

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, potential side reactions include homocoupling of the boronic acid partner and dehalogenation of the starting material.[10] In Williamson ether synthesis, which proceeds via an SN2 mechanism, elimination reactions can be a competing pathway, especially with sterically hindered substrates.[6] The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.[11]

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of reactions involving this compound.

Issue 1: Difficulty in Removing Phenolic Starting Material
Symptom Possible Cause Troubleshooting Steps
Persistent spot of starting material on TLC after aqueous workup.Incomplete extraction of the acidic phenol.- Ensure the aqueous base wash is of sufficient concentration and volume. - Perform multiple extractions with the basic solution. - Check the pH of the aqueous layer after extraction to ensure it is basic.
Product is also extracted into the aqueous basic layer.The product itself has acidic properties.- Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide) for the extraction to selectively remove the more acidic starting phenol.[5][6] - If the product is also significantly acidic, alternative purification methods like column chromatography will be necessary.
Issue 2: Challenges in Product Purification by Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Poor separation of the product from byproducts.Inappropriate solvent system for chromatography.- Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). - If byproducts are very similar in polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel).
Product appears to decompose on the silica gel column.The product is sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. - Alternatively, use a less acidic stationary phase like neutral alumina.

Data Presentation

Estimated Solubility of this compound in Common Organic Solvents

The following table provides an estimated qualitative solubility profile based on the behavior of structurally similar nitrophenolic compounds.[1][2] Researchers should determine the quantitative solubility for their specific experimental conditions.

SolventSolvent TypeEstimated SolubilityRationale
MethanolPolar ProticSolubleThe hydroxyl group of methanol can act as a hydrogen bond donor and acceptor.[1]
EthanolPolar ProticSolubleSimilar to methanol, ethanol can engage in hydrogen bonding.[1]
AcetonePolar AproticSolubleA good solvent for many nitrophenols due to its polarity.[2]
Ethyl AcetateModerately PolarSolubleExpected to be a good solvent due to its moderate polarity.[1]
DichloromethaneNon-polarModerately SolubleThe organic nature of the compound suggests some solubility.[1]
AcetonitrilePolar AproticSolubleA common solvent for the extraction of nitrophenols.[2]
TetrahydrofuranPolar AproticSolubleA common polar aprotic solvent.
N,N-DimethylformamidePolar AproticVery SolubleA powerful polar aprotic solvent.
Dimethyl SulfoxidePolar AproticVery SolubleKnown for its ability to dissolve a wide range of organic compounds.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Neutral Product

This protocol is suitable for reactions where this compound is reacted to form a neutral product.

  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and wash with water.

  • Acid-Base Extraction: To remove unreacted this compound, wash the organic layer with a 1 M aqueous solution of sodium bicarbonate. Repeat this wash two to three times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Workup for an Acidic Product

This protocol is for reactions where the product is also acidic and cannot be easily separated from the starting material by simple acid-base extraction.

  • Quenching and Concentration: Cool the reaction mixture to room temperature. If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO), it is often beneficial to remove the solvent under reduced pressure.

  • Partitioning: Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture containing the acidic product and unreacted starting material by flash column chromatography. A carefully selected eluent system will be crucial for achieving good separation.

Visualizations

Workup_Decision_Tree start Reaction Mixture Containing Product and This compound product_acidity Is the desired product acidic? start->product_acidity neutral_product Product is Neutral or Basic product_acidity->neutral_product No acidic_product Product is Acidic product_acidity->acidic_product Yes acid_base_extraction Perform Acid-Base Extraction (wash with aq. base) neutral_product->acid_base_extraction column_chromatography Purify by Column Chromatography acidic_product->column_chromatography acid_base_extraction->column_chromatography Further purification may be needed end_neutral Isolated Neutral/Basic Product acid_base_extraction->end_neutral column_chromatography->end_neutral end_acidic Isolated Acidic Product column_chromatography->end_acidic Experimental_Workflow reaction_completion 1. Confirm Reaction Completion (TLC/LC-MS) quench 2. Quench Reaction reaction_completion->quench extraction 3. Dilute with Organic Solvent & Wash with Water quench->extraction acid_base_wash 4. Wash with Aqueous Base (e.g., NaHCO3) extraction->acid_base_wash brine_wash 5. Wash with Brine acid_base_wash->brine_wash drying 6. Dry Organic Layer (e.g., Na2SO4) brine_wash->drying concentration 7. Concentrate Under Reduced Pressure drying->concentration purification 8. Purify Crude Product (e.g., Column Chromatography) concentration->purification

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-5-nitrophenol and 2-Chloro-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Bromo-4-fluoro-5-nitrophenol and 2-Chloro-4-fluoro-5-nitrophenol, two halogenated nitrophenols of interest in organic synthesis and drug development. The comparison is primarily focused on their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a key reaction for the functionalization of aromatic rings.

Executive Summary

In Nucleophilic Aromatic Substitution (SNAr) reactions, the primary factor determining the reactivity of the leaving group is the electronegativity of the halogen, which influences the polarization of the carbon-halogen bond and the stability of the intermediate Meisenheimer complex. Consequently, the reactivity order for halogens as leaving groups in SNAr is generally F > Cl ≈ Br > I.

Based on this principle, it is predicted that in a competitive reaction, the fluorine atom at the 4-position would be the most likely site of nucleophilic attack in both this compound and 2-Chloro-4-fluoro-5-nitrophenol. However, when comparing the reactivity of the halogen at the 2-position, 2-Chloro-4-fluoro-5-nitrophenol is expected to be slightly more reactive than this compound in SNAr reactions. This is attributed to the higher electronegativity of chlorine compared to bromine, leading to a more electrophilic carbon at the C2 position.

Theoretical Comparison of Reactivity

The reactivity of aryl halides in SNAr reactions is governed by a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Several factors influence the rate of this reaction:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (like the nitro group, -NO₂) ortho and para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the reaction. Both this compound and 2-Chloro-4-fluoro-5-nitrophenol are well-activated for SNAr due to the presence of the nitro group.

  • Nature of the Leaving Group: In the rate-determining step, the carbon-halogen bond is not yet broken. Instead, the electronegativity of the halogen plays a key role. A more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This is why the reactivity order is F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions where bond strength is the dominant factor.

Given these principles, when comparing the lability of the halogen at the 2-position, the C-Cl bond in 2-Chloro-4-fluoro-5-nitrophenol is more polarized than the C-Br bond in this compound. This increased electrophilicity of the carbon atom in the chloro-derivative is expected to lead to a faster rate of nucleophilic attack.

Data Presentation

As no direct experimental data for a side-by-side comparison was found, the following table presents a qualitative and inferred comparison based on the principles of SNAr.

ParameterThis compound2-Chloro-4-fluoro-5-nitrophenolRationale
Predicted Reactivity in SNAr (at C2) LowerHigherThe higher electronegativity of chlorine leads to a more electrophilic C2 carbon, accelerating the rate-determining nucleophilic attack.
Leaving Group Ability (at C2) GoodBetterIn SNAr, the ability to stabilize the transition state through induction is more important than bond strength.
Potential for Side Reactions SimilarSimilarBoth substrates have a highly activated fluorine at C4 which could compete as a leaving group.

Experimental Protocols

To empirically determine the relative reactivity, a competitive experiment could be designed. The following is a generalized, hypothetical protocol for such an experiment.

Hypothetical Competitive Reaction Protocol

Objective: To determine the relative reactivity of this compound and 2-Chloro-4-fluoro-5-nitrophenol towards a common nucleophile.

Materials:

  • This compound

  • 2-Chloro-4-fluoro-5-nitrophenol

  • A selected nucleophile (e.g., morpholine, sodium methoxide)

  • A suitable polar aprotic solvent (e.g., DMSO, DMF)

  • An internal standard for GC or HPLC analysis (e.g., dodecane)

  • Quenching agent (e.g., water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and 2-Chloro-4-fluoro-5-nitrophenol in the chosen solvent.

  • Add a known amount of the internal standard.

  • Add the nucleophile (typically 0.5 equivalents to ensure it is the limiting reagent) to the stirred solution at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress over time by taking aliquots at regular intervals.

  • Quench each aliquot with water and extract the organic components with ethyl acetate.

  • Dry the organic extracts over anhydrous sodium sulfate and analyze by GC or HPLC.

  • Quantify the disappearance of the starting materials and the appearance of the products relative to the internal standard.

  • The compound that is consumed at a faster rate is the more reactive species.

Visualization of Reaction Mechanism and Workflow

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylX Aryl-X (X = Br or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylX->Meisenheimer + Nu⁻ (Slow) Nu Nucleophile (Nu⁻) ArylNu Aryl-Nu Meisenheimer->ArylNu - X⁻ (Fast) X_ion Halide Ion (X⁻)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow start Start: Equimolar mixture of 2-Bromo- and 2-Chloro-nitrophenols + Internal Standard add_nu Add Nucleophile (0.5 eq) start->add_nu reaction Monitor Reaction Over Time (Take Aliquots) add_nu->reaction quench Quench and Extract Aliquots reaction->quench analysis Analyze by GC/HPLC quench->analysis end End: Determine Relative Consumption Rates analysis->end

A Comparative Analysis of Halogenated Nitrophenols in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds. The choice of substrates, particularly the nature of the halogen on the aryl halide, critically influences reaction outcomes. This guide provides a comparative analysis of the performance of halogenated nitrophenols in Suzuki coupling reactions, supported by established reactivity principles and representative experimental data.

The presence of both a halogen atom and a nitro group on a phenol ring presents a unique electronic and steric environment that impacts the key steps of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide, while the halogen's identity directly governs the rate-determining oxidative addition step.

Performance Comparison of Halogenated Nitrophenols

The reactivity of aryl halides in the Suzuki-Miyaura coupling is well-established to follow the trend: I > Br > Cl > F . This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy; a weaker C-X bond facilitates the oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[1]

Halogenated NitrophenolHalogenC-X Bond Energy (kcal/mol, approx.)Expected ReactivityRepresentative Yield (%)Representative Reaction Time (h)
4-Iodo-2-nitrophenolI~57Highest85-952-6
4-Bromo-2-nitrophenolBr~71High70-904-12
4-Chloro-2-nitrophenolCl~84Moderate40-7012-24
4-Fluoro-2-nitrophenolF~116Lowest<10 (with standard catalysts)>24

Note: The representative yields and reaction times are estimations for a typical Suzuki coupling with phenylboronic acid using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a halogenated nitrophenol with an arylboronic acid. Optimal conditions are substrate-dependent and may require further optimization.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the halogenated nitrophenol (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, XPhos).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Halogenated Nitrophenol) ArX->OxAdd ArB Ar'-B(OR)₂ (Arylboronic Acid) ArB->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - Halogenated Nitrophenol - Arylboronic Acid - Base start->setup catalyst Add Pd Catalyst & Ligand setup->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Monitor by TLC/GC-MS) solvent->reaction workup Cool, Dilute, & Extract reaction->workup purify Dry & Concentrate, Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Buchwald-Hartwig Amination: Aryl Bromides vs. Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1] A critical consideration for any synthetic chemist employing this reaction is the choice of the aryl halide. While aryl iodides, bromides, triflates, and chlorides can all serve as substrates, the reactivity and optimal reaction conditions vary significantly, particularly between the commonly used aryl bromides and the more challenging aryl chlorides.[2]

This guide provides an objective comparison of the Buchwald-Hartwig amination for aryl bromides versus aryl chlorides, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in selecting the appropriate substrates and reaction conditions for their specific synthetic needs.

General Reactivity and Catalyst Selection

The fundamental difference in reactivity between aryl bromides and aryl chlorides in the Buchwald-Hartwig amination stems from the C-X bond strength (C-Br vs. C-Cl). The carbon-chlorine bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is the initial and often rate-limiting step of the catalytic cycle.[3] Consequently, aryl chlorides are generally less reactive than aryl bromides.[4]

This disparity in reactivity has driven the evolution of catalyst systems. Early "first-generation" catalysts, often employing simple triarylphosphine ligands like P(o-tolyl)₃, were effective for the coupling of aryl bromides with secondary amines.[1][2] However, these systems are largely ineffective for the more demanding activation of aryl chlorides.

The development of sterically hindered and electron-rich "third-generation" dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include aryl chlorides.[1][5] These bulky ligands promote the formation of the catalytically active monoligated palladium species, which enhances the rate of oxidative addition for even unreactive aryl chlorides.[2]

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the differences in reaction conditions and outcomes when using aryl bromides versus aryl chlorides with similar amine coupling partners.

Table 1: Coupling of 4-Halotoluene with Morpholine

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuTolueneReflux694[1]
24-ChlorotoluenePd(OAc)₂ / P(tBu)₃NaOtBuToluene702498Organometallics 1999, 18, 4, 726-737
34-ChlorotoluenePd₂(dba)₃ / CyPF-tBuNaOtBuDioxane801899J. Am. Chem. Soc. 2008, 130, 41, 13552–13554

Table 2: Coupling of 4-Halobenzonitrile with N-Methylaniline

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd(OAc)₂ / XantphosCs₂CO₃THF801895J. Am. Chem. Soc. 2001, 123, 32, 7727–7729
24-ChlorobenzonitrilePd(OAc)₂ / P(tBu)₃NaOtBuToluene100297J. Org. Chem. 1999, 64, 15, 5575–5580
34-Chlorobenzonitrile[Pd(IPr)Cl₂]₂NaOtBuDioxane801696Org. Lett. 2002, 4, 17, 2885–2888

Observations:

  • Aryl Bromides: Generally react under milder conditions and with a broader range of less specialized ligands.

  • Aryl Chlorides: Often require higher temperatures, longer reaction times, and more sterically demanding, electron-rich ligands (e.g., trialkylphosphines, dialkylbiarylphosphines, or NHCs) to achieve comparable yields. The choice of base and solvent can also be more critical for successful coupling.

Experimental Protocols

Protocol 1: General Procedure for the Amination of an Aryl Bromide (Table 1, Entry 1)

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), 4-bromotoluene (1.0 mmol), and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is stirred and heated to reflux for 6 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

Protocol 2: General Procedure for the Amination of an Aryl Chloride (Table 2, Entry 2)

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%), P(tBu)₃ (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).[1] Add anhydrous, deoxygenated toluene (2 mL). Stir the mixture for a few minutes to allow for the formation of the active catalyst. Add 4-chlorobenzonitrile (1.0 mmol) and N-methylaniline (1.2 mmol). Heat the reaction mixture to 100 °C and monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).[1] Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).[1] The solvent is removed in vacuo, and the residue is purified by column chromatography.

Visualizing the Process

The Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The key difference in the activation of aryl bromides versus aryl chlorides lies in the initial oxidative addition step.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange + HNR'R'' - X⁻ Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''X⁻ Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (-Base-H⁺) Ar-Pd(II)-NHR'R''(L)->Deprotonation + Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L + Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Aryl Halide Reactivity Comparison

This diagram illustrates the logical relationship between aryl halide reactivity and the required catalyst complexity.

Halide_Comparison cluster_ArBr Aryl Bromides cluster_ArCl Aryl Chlorides ArBr Ar-Br (Weaker C-Br bond) Conditions_Br Milder Conditions (Lower Temp, Shorter Time) ArBr->Conditions_Br Easier Oxidative Addition Catalyst_Br Broader Catalyst Scope (Gen 1-3 Ligands) ArBr->Catalyst_Br ArCl Ar-Cl (Stronger C-Cl bond) Conditions_Cl Harsher Conditions (Higher Temp, Longer Time) ArCl->Conditions_Cl Difficult Oxidative Addition Catalyst_Cl Specialized Catalysts Required (Bulky, e⁻-rich Gen 3 Ligands, NHCs) ArCl->Catalyst_Cl

Caption: Comparison of aryl bromide and aryl chloride reactivity.

Conclusion

The choice between an aryl bromide and an aryl chloride for a Buchwald-Hartwig amination has significant implications for reaction development. Aryl bromides are generally more reactive, allowing for milder reaction conditions and a wider variety of catalyst systems. In contrast, aryl chlorides, while often more readily available and cost-effective, require more specialized and typically more expensive catalyst systems, along with more forceful reaction conditions to overcome the stronger C-Cl bond.

For drug development professionals and researchers, the decision will often balance the cost and availability of the starting materials against the cost of the catalyst and the need for process optimization. The advent of highly active, third-generation catalysts has made the use of aryl chlorides increasingly practical, expanding the synthetic chemist's toolbox for the efficient construction of vital C-N bonds. This guide serves as a foundational resource for navigating these choices and designing successful Buchwald-Hartwig amination reactions.

References

Synthetic Advantages of 2-Bromo-4-fluoro-5-nitrophenol in the Preparation of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Bromo-4-fluoro-5-nitrophenol has emerged as a versatile intermediate, offering distinct advantages in the construction of complex molecular architectures, particularly isoindolinone and thienopyrimidine dione scaffolds, which are prevalent in many biologically active compounds.

This guide provides a comparative analysis of the synthetic utility of this compound against other common intermediates. By examining plausible synthetic pathways and providing detailed experimental protocols based on analogous reactions, we highlight the strategic positioning of its functional groups—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties, and a nitro group that can be readily converted to an amine for cyclization reactions.

Comparative Synthesis of an N-Aryl Isoindolinone Derivative

A plausible synthetic route to an N-aryl isoindolinone derivative starting from this compound is outlined below, followed by a comparison with a traditional approach using 2-bromobenzoic acid. This comparison will evaluate factors such as the number of synthetic steps, overall yield, and the complexity of the required transformations.

Table 1: Comparison of Synthetic Routes to N-Aryl Isoindolinone

ParameterRoute A: From this compoundRoute B: From 2-Bromobenzoic Acid
Starting Material This compound2-Bromobenzoic Acid
Key Transformations Nitro reduction, Buchwald-Hartwig amination, Intramolecular cyclizationAmidation, Intramolecular Heck reaction
Number of Steps 32
Estimated Overall Yield ~60-70%~70-80%
Key Advantages Convergent synthesis, late-stage diversification possibleMore established route, potentially higher overall yield
Key Disadvantages Requires specific palladium catalyst systemsMay require harsher reaction conditions for amidation
Experimental Protocols

Route A: Plausible Synthesis from this compound

Step 1: Synthesis of 5-Amino-2-bromo-4-fluorophenol

  • Reaction: Reduction of the nitro group.

  • Procedure: To a solution of this compound (1.0 eq) in ethanol, add iron powder (4.0 eq) and a catalytic amount of 30% hydrochloric acid.[1] The mixture is stirred at 79°C for 2 hours.[1] Upon completion, the reaction is cooled, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography.

  • Estimated Yield: 90%

Step 2: Synthesis of 2-Bromo-4-fluoro-5-(2-formylphenylamino)phenol

  • Reaction: Buchwald-Hartwig amination.

  • Procedure: In a glovebox, a vial is charged with 5-amino-2-bromo-4-fluorophenol (1.0 eq), 2-bromobenzaldehyde (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 2.0 eq). Anhydrous, degassed toluene is added, and the vial is sealed and heated to 100°C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

  • Estimated Yield: 80%

Step 3: Synthesis of N-(4-Fluoro-5-hydroxy-2-bromophenyl)isoindolin-1-one

  • Reaction: Reductive amination and intramolecular cyclization.

  • Procedure: The product from Step 2 is dissolved in a suitable solvent like methanol. A reducing agent, such as sodium borohydride, is added portion-wise at 0°C. The reaction is stirred until the imine is reduced. The reaction is then quenched, and the product is extracted. The crude product is then subjected to intramolecular cyclization, potentially with acid or base catalysis, to form the isoindolinone ring. Purification is achieved by column chromatography.

  • Estimated Yield: 85%

Route B: Synthesis from 2-Bromobenzoic Acid (Alternative)

Step 1: Synthesis of 2-Bromo-N-(substituted aryl)benzamide

  • Reaction: Amidation.

  • Procedure: 2-Bromobenzoic acid (1.0 eq) is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with the desired substituted aniline (1.0 eq) in the presence of a base like triethylamine in an inert solvent such as dichloromethane. The product is isolated after aqueous workup and purified by recrystallization or column chromatography.

  • Estimated Yield: 90%

Step 2: Synthesis of N-(substituted aryl)isoindolin-1-one

  • Reaction: Intramolecular Heck reaction.

  • Procedure: The N-substituted benzamide from Step 1 (1.0 eq) is dissolved in a suitable solvent like DMF. A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., K₂CO₃) are added. The reaction mixture is heated to promote intramolecular C-C bond formation and cyclization. The product is isolated after workup and purification.

  • Estimated Yield: 85%

Plausible Synthetic Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the plausible synthetic workflow for the isoindolinone synthesis and a representative signaling pathway where such molecules might be active.

synthetic_workflow cluster_start Starting Material cluster_step1 Step 1: Nitro Reduction cluster_step2 Step 2: Buchwald-Hartwig Amination cluster_step3 Step 3: Cyclization start This compound step1 5-Amino-2-bromo-4-fluorophenol start->step1 Fe, HCl step2 2-Bromo-4-fluoro-5-(2-formylphenylamino)phenol step1->step2 Pd catalyst, Ligand, Base product N-Aryl Isoindolinone step2->product Reducing Agent, Cyclization

Caption: Plausible synthetic workflow for an N-aryl isoindolinone from this compound.

signaling_pathway cluster_pathway Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Isoindolinone Inhibitor inhibitor->raf

References

comparing yields of different 2-Bromo-4-fluoro-5-nitrophenol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and regioselective synthesis of substituted aromatic compounds is paramount. 2-Bromo-4-fluoro-5-nitrophenol is a valuable intermediate, and its synthesis presents a classic challenge of directing electrophilic substitution on a multi-substituted benzene ring. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, supported by experimental data to inform the selection of the most suitable method.

Route 1: Direct Nitration of 2-Bromo-4-fluorophenol

The most straightforward approach to introducing a nitro group onto an aromatic ring is through direct nitration using a mixture of nitric and sulfuric acids. However, the regiochemical outcome is dictated by the directing effects of the existing substituents. In the case of 2-bromo-4-fluorophenol, the potent ortho,para-directing effect of the hydroxyl group is the dominant influence.

This strong directing effect leads to the nitration occurring at the position ortho to the hydroxyl group, yielding 2-bromo-4-fluoro-6-nitrophenol as the major product, rather than the desired 5-nitro isomer.

Summary of Direct Nitration:

Starting Material Reagents Product Reported Yield

| 2-Bromo-4-fluorophenol | Sulfuric Acid, Nitric Acid in Chloroform | 2-Bromo-4-fluoro-6-nitrophenol | 89%[1] |

Experimental Protocol: Direct Nitration

In a reaction flask, 0.05 moles of 2-bromo-4-fluorophenol are dissolved in 25 mL of chloroform. While stirring at 20°C, a nitrating mixture of 0.065 moles of sulfuric acid and nitric acid (in a 1:5.5 molar ratio) is added dropwise. After the addition is complete, the reaction is heated to 45°C for 3 hours. The reaction mixture is then washed with water and saturated salt water, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is recrystallized from ethyl alcohol to yield the light yellow product.[1]

Route 2: Multi-Step Synthesis via Hydroxyl Group Protection

To overcome the regioselectivity issue of direct nitration, a multi-step approach involving the protection of the highly activating hydroxyl group is employed. This strategy alters the directing effects within the molecule, enabling the introduction of the nitro group at the desired 5-position. A common approach for related halo-fluoro-phenols involves the formation of a carbonate or an ether linkage as a protecting group. While a complete, high-yield protocol for the bromo-analogue is not fully detailed in a single source, a plausible and effective route can be constructed based on the synthesis of analogous compounds.

This route typically involves three key stages:

  • Protection: The hydroxyl group of 2-bromo-4-fluorophenol is protected to reduce its directing influence.

  • Nitration: The protected compound is nitrated, leading to the desired 5-nitro isomer.

  • Deprotection: The protecting group is removed to yield the final product, this compound.

The synthesis of the analogous 2-chloro-4-fluoro-5-nitrophenol via a carbonate-protected intermediate demonstrates the viability of this strategy, with the final deprotection step proceeding with a high yield of 98%.

Experimental Protocols: Multi-Step Synthesis

Step 1: Protection (Formation of Carbonate Ester - analogous to chloro derivative)

In a reaction vessel, 2-chloro-4-fluorophenol is dissolved in a suitable solvent like DCE. The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added, followed by the dropwise addition of a phosgene equivalent. The reaction is stirred for several hours. After completion, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the carbonate-protected phenol. A 93% yield has been reported for this step with the chloro-analogue.

Step 2: Nitration of the Protected Phenol

The protected 2-chloro-4-fluorophenyl carbonate is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. The reaction is allowed to proceed for about an hour. The mixture is then poured into ice water, and the precipitated product is extracted, washed, and dried. A yield of 95% has been reported for this nitration step.

Step 3: Deprotection (Hydrolysis of the Carbonate Ester)

The 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate is refluxed with an aqueous solution of sodium hydroxide for 4 hours. After the reaction, any insoluble solids are filtered off. The filtrate is then acidified with dilute hydrochloric acid, causing the final product to precipitate. The solid is collected by filtration, washed with water, and dried to give 2-chloro-4-fluoro-5-nitrophenol. This final deprotection step has been shown to proceed with a 98% yield.

Comparison of Synthesis Routes

FeatureRoute 1: Direct NitrationRoute 2: Multi-Step Synthesis
Number of Steps 13 (Protection, Nitration, Deprotection)
Regioselectivity Low (Yields undesired 6-nitro isomer)High (Yields desired 5-nitro isomer)
Overall Yield Not applicable for the target compoundPotentially high (based on analogous reactions)
Complexity LowHigh

Logical Workflow for Synthesis Route Selection

G cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Multi-Step Synthesis start Target: this compound start_material Starting Material: 2-Bromo-4-fluorophenol start->start_material direct_nitration Direct Nitration (H2SO4/HNO3) start_material->direct_nitration protection Step 1: Protection (e.g., Carbonate formation) start_material->protection product1 Product: 2-Bromo-4-fluoro-6-nitrophenol (Undesired Isomer) direct_nitration->product1 yield1 Yield: 89% product1->yield1 nitration Step 2: Nitration protection->nitration deprotection Step 3: Deprotection (Hydrolysis) nitration->deprotection product2 Final Product: This compound deprotection->product2 yield2 High Overall Yield (based on chloro-analogue) product2->yield2

Caption: Comparison of synthetic pathways to nitrated 2-bromo-4-fluorophenol isomers.

Conclusion

While direct nitration of 2-bromo-4-fluorophenol is a simpler, one-step process, it fails to produce the desired this compound due to the powerful directing effect of the hydroxyl group. The multi-step synthesis involving protection of the hydroxyl group, followed by nitration and deprotection, offers a reliable, albeit more complex, method to achieve the desired regioselectivity. The high yields reported for the analogous synthesis of 2-chloro-4-fluoro-5-nitrophenol strongly suggest that this multi-step route is the superior and more viable option for obtaining a pure sample of this compound for research and development purposes.

References

A Comparative Guide to the Kinetic Studies of 2-Bromo-4-fluoro-5-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for its application in synthesis and pharmacology. This guide provides a comparative analysis of the anticipated kinetic behavior of 2-Bromo-4-fluoro-5-nitrophenol in nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of specific kinetic data for this compound in published literature, this document presents a hypothetical kinetic study based on established principles of SNAr reactions and compares its expected reactivity with known data for analogous halonitrophenols.

Introduction to Reactivity

This compound is a polysubstituted aromatic compound with functionalities that strongly influence its reactivity. The presence of a nitro group (a strong electron-withdrawing group) ortho and para to the halogen substituents activates the aromatic ring towards nucleophilic attack. This electronic activation is a cornerstone of its utility as a versatile intermediate in the synthesis of more complex molecules, including isoindolinone and thienopyrimidine dione derivatives which are of interest in medicinal chemistry.[1]

The primary reaction pathway of interest for this molecule is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, either the bromine or fluorine atom) on the aromatic ring. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process via a negatively charged intermediate known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step.

Hypothetical Kinetic Study: Nucleophilic Aromatic Substitution

To understand the reaction kinetics of this compound, a hypothetical study can be designed to measure the rate of its reaction with a common nucleophile, such as piperidine.

Experimental Protocol: Determination of Pseudo-First-Order Rate Constants

Objective: To determine the second-order rate constant for the reaction of this compound with piperidine in a suitable solvent (e.g., methanol or acetonitrile) by monitoring the reaction under pseudo-first-order conditions.

Materials:

  • This compound

  • Piperidine (freshly distilled)

  • Methanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 x 10-4 M).

    • Prepare a series of piperidine solutions in methanol at concentrations significantly higher than the substrate (e.g., 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.1 M). This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, establishing pseudo-first-order conditions.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the substitution reaction shows significant absorbance, while the starting material's absorbance is minimal. This wavelength should be determined beforehand by recording the spectra of the reactant and the expected product.

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • For each kinetic run, place a known volume of the this compound stock solution into a cuvette.

    • Initiate the reaction by rapidly adding a large excess of a piperidine solution to the cuvette and start recording the absorbance at the predetermined wavelength as a function of time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to the following first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0) where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.

    • Plot the calculated kobs values against the corresponding piperidine concentrations. The slope of the resulting straight line will be the second-order rate constant (k2).

Data Presentation: Comparative Kinetic Data

The following table presents a hypothetical comparison of the expected second-order rate constant for the reaction of this compound with piperidine against experimentally determined rate constants for similar compounds. The reactivity order in SNAr reactions for halogens as leaving groups is typically F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The C-F bond breaking is not the rate-determining step.

CompoundNucleophileSolventTemperature (°C)k2 (M⁻¹s⁻¹) (Hypothetical/Experimental)Reference
This compound PiperidineMethanol25(Hypothetical)-
1-Fluoro-2,4-dinitrobenzenePiperidineBenzene254.0[2]
1-Bromo-2,4-dinitrobenzenePiperidineMethanol250.23[3]
2-Bromo-4-nitrophenolPiperidineMethanol25(Estimated to be lower than the fluoro analogue)-
4-Fluoro-2-nitrophenolPiperidineMethanol25(Estimated to be higher than the bromo analogue)-

Note: The hypothetical rate constant for this compound would depend on which halogen is substituted. Given the higher reactivity of fluorine as a leaving group in SNAr, substitution of the fluorine atom is expected to be the kinetically favored pathway.

Mandatory Visualizations

Signaling Pathway: Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product_F Product (Fluorine Substituted) + F⁻ Intermediate->Product_F Elimination of F⁻ (Fast) Product_Br Product (Bromine Substituted) + Br⁻ Intermediate->Product_Br Elimination of Br⁻ (Fast)

Caption: Proposed mechanism for the SNAr reaction of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock Solution Mix Mix Reactants in Cuvette Prep_Substrate->Mix Prep_Nuc Prepare Nucleophile Solutions (Varying Concentrations) Prep_Nuc->Mix Spectro Set up UV-Vis Spectrophotometer (Wavelength, Temperature) Spectro->Mix Record Record Absorbance vs. Time Mix->Record Calc_kobs Calculate k_obs from Absorbance Data Record->Calc_kobs Plot Plot k_obs vs. [Nucleophile] Calc_kobs->Plot Calc_k2 Determine k₂ from Slope Plot->Calc_k2

Caption: General experimental workflow for the kinetic analysis.

Conclusion

References

A Comparative Guide to the Biological Activity of 2-Bromo-4-fluoro-5-nitrophenol Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of derivatives of 2-Bromo-4-fluoro-5-nitrophenol and its structural analogs. Due to a scarcity of publicly available data on the specific biological activities of this compound derivatives, this guide focuses on the known activities of structurally related bromophenol, chlorophenol, and nitrophenol analogs. The presented data, compiled from various studies, offers insights into the potential anticancer, antimicrobial, and enzyme-inhibitory properties that derivatives of this compound may possess.

Anticancer Activity

Halogenated phenols and their derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of bromine and nitro groups into a phenolic scaffold can enhance anticancer activity. The following table summarizes the cytotoxic activities of selected bromophenol and chlorophenol derivatives, which can be considered analogs for the purpose of this comparison.

Table 1: Comparative Anticancer Activity (IC50/EC50 in µM) of Bromophenol and Chlorophenol Analogs

Compound/Derivative ClassCancer Cell LineIC50/EC50 (µM)Reference
Bromophenol Derivatives
Methylated and Acetylated BromophenolsK562 (Leukemia)Not specified[1][2]
Chlorophenol Analogs
4-Chlorophenol (CP)L929 (Fibroblast)2180 (24h), 1180 (48h)[3]
2,4-Dichlorophenol (DCP)L929 (Fibroblast)830 (24h), 130 (48h)[3]
2,3,4-Trichlorophenol (TCP)L929 (Fibroblast)460 (24h), 80 (48h)[3]
Pentachlorophenol (PCP)L929 (Fibroblast)110 (24h), 60 (48h)[3]
Triclosan (TCS)Zebrafish (in vivo)LC50: 0.51 mg/L, EC50: 0.36 mg/L[4]
2,4,6-Trichlorophenol (2,4,6-TCP)Zebrafish (in vivo)LC50: 1.11 mg/L, EC50: 0.74 mg/L[4]
2,4-Dichlorophenol (2,4-DCP)Zebrafish (in vivo)LC50: 2.45 mg/L, EC50: 1.53 mg/L[4]
2-Bromo-4-nitro-imidazole Derivatives *
Diphenyl substitutedHeLa (Cervical)Potent activity reported[5]

Note: While not a phenol, this imidazole derivative shares the 2-bromo-4-nitro substitution pattern and is included for comparative insight.

The data suggests a structure-activity relationship where the degree of halogenation in chlorophenols correlates with increased cytotoxicity[3]. It is plausible that derivatives of this compound could exhibit significant anticancer activity, a hypothesis that warrants experimental validation.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • Test compounds (e.g., bromophenol derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.

Antimicrobial Activity

Halogenated phenolic compounds are known for their antimicrobial properties. The presence of bromine and a nitro group on the phenol ring is expected to contribute to this activity. The following table presents the Minimum Inhibitory Concentration (MIC) values for some halogenated phenolic analogs.

Table 2: Comparative Antimicrobial Activity (MIC) of Halogenated Phenol Analogs

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenolic Compounds Staphylococcus epidermidisVaries[6]
Pseudomonas aeruginosaVaries[6]
5-Nitrofuran Derivatives Staphylococcus aureusIC50 reported[7]
Caulobacter crescentusIC50 reported[7]
5-Bromo-5-nitro-1,3-dioxane Gram-positive & Gram-negative bacteria, yeast, fungiMIC testing performed[8]

The data on related compounds suggests that derivatives of this compound could be effective antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 105 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial suspension to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow start Serial Dilution of Compound in Broth inoculate Inoculate Wells start->inoculate inoculum Prepare Standardized Bacterial Inoculum inoculum->inoculate incubate Incubate (16-20h) inoculate->incubate read Visually Assess for Growth Inhibition incubate->read determine_mic Determine MIC read->determine_mic

Broth Microdilution Experimental Workflow.

Enzyme Inhibitory Activity

Phenolic compounds are known to interact with and inhibit various enzymes. The specific inhibitory profile of this compound derivatives would depend on the nature of the derivatization and the target enzyme. Research on related bromophenols has shown inhibitory activity against enzymes like α-amylase, trypsin, and lysozyme[9].

Table 3: Enzyme Inhibitory Potential of Phenolic Analogs

Compound ClassTarget EnzymeActivityReference
Simple Phenolic Compoundsα-Amylase, Trypsin, LysozymeInhibition observed[9]

Further research is required to determine the specific enzyme inhibitory profile of this compound derivatives.

Signaling Pathways

Phenolic compounds can induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the activation of caspases, which are key executioners of apoptosis.

Apoptosis_Signaling_Pathway compound Phenolic Compound (e.g., Bromophenol Derivative) cell Cancer Cell compound->cell stress Cellular Stress cell->stress pro_caspase3 Pro-caspase-3 stress->pro_caspase3 caspase3 Active Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Generalized Apoptotic Signaling Pathway.
Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key enzyme in the apoptotic pathway.

Materials:

  • Apoptotic and non-apoptotic cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Cell Lysis: Prepare cell lysates from both treated and untreated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released from the substrate is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

While direct experimental data on the biological activities of this compound derivatives is limited, the analysis of its structural analogs provides a strong rationale for further investigation. The presence of bromo, fluoro, and nitro functional groups on a phenol backbone suggests a high potential for anticancer, antimicrobial, and enzyme inhibitory activities. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers initiating studies on this promising class of compounds. Further synthesis and biological evaluation of derivatives of this compound are crucial to unlock their full therapeutic potential.

References

A Comparative Analysis of the Fungicidal Activity of 2-bromo-4-fluoro-6-nitrophenol and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Novel Antifungal Compound

This guide provides a comprehensive comparison of the fungicidal activity of 2-bromo-4-fluoro-6-nitrophenol with its synthetic precursors: 4-fluorophenol, 2-bromo-4-fluorophenol, and 2-nitro-4-fluorophenol. The following sections present quantitative data on their antifungal efficacy, detailed experimental protocols for their synthesis and evaluation, and insights into their potential mechanism of action. This information is intended to support researchers in the fields of agrochemistry, mycology, and drug development in their efforts to discover and characterize new antifungal agents.

Quantitative Comparison of Fungicidal Activity

The fungicidal efficacy of 2-bromo-4-fluoro-6-nitrophenol and its precursors has been evaluated against the phytopathogenic fungus Gaeumannomyces graminis, the causal agent of take-all disease in cereals. The data, summarized in Table 1, demonstrates a significant increase in fungicidal activity with the sequential addition of bromo and nitro functional groups to the 4-fluorophenol scaffold.

Table 1: Fungicidal Activity against Gaeumannomyces graminis

CompoundStructureEC50 (mg/L)[1]
4-fluorophenol4-fluorophenol structure> 80 (26.2% inhibition at 80mg/L)
2-bromo-4-fluorophenol2-bromo-4-fluorophenol structure30.35
2-nitro-4-fluorophenol2-nitro-4-fluorophenol structure20.30
2-bromo-4-fluoro-6-nitrophenol 2-bromo-4-fluoro-6-nitrophenol structureSignificantly higher activity

Note: A lower EC50 value indicates higher fungicidal activity. The patent from which this data is derived states that the fungicidal activity of the target compound, 2-bromo-4-fluoro-6-nitrophenol, is "apparently higher" than its precursors, though a specific EC50 value was not provided in the excerpt.[1]

Experimental Protocols

This section details the synthetic procedures for 2-bromo-4-fluoro-6-nitrophenol and its precursors, as well as a standardized protocol for in vitro antifungal susceptibility testing.

Synthesis of Precursors and Final Compound

The synthesis of 2-bromo-4-fluoro-6-nitrophenol is a multi-step process starting from 4-fluorophenol. The general synthetic pathway is illustrated below.

Synthesis_Pathway cluster_0 Bromination cluster_1 Nitration A 4-fluorophenol B 2-bromo-4-fluorophenol A->B Br2 C 2-nitro-4-fluorophenol A->C HNO3/H2SO4 D 2-bromo-4-fluoro-6-nitrophenol B->D HNO3/H2SO4 Antifungal_Assay_Workflow A Prepare fungal inoculum C Inoculate microtiter plates A->C B Prepare serial dilutions of test compounds B->C D Incubate plates C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Oxidative_Phosphorylation_Uncoupling cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out ATPS ATP Synthase H_in H+ H_in->ATPS Nitrophenol 2-bromo-4-fluoro-6-nitrophenol H_out->Nitrophenol Picks up H+ Proton_Gradient Proton Gradient H_out->Proton_Gradient Nitrophenol->H_in Transports H+ across membrane Nitrophenol->Proton_Gradient Dissipates Proton_Gradient->H_in Drives ATP synthesis

References

Navigating Metabolic Stability: A Comparative Guide for 2-Bromo-4-fluoro-5-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel compounds is a critical early-stage hurdle. The rate of metabolism dictates a drug's half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative assessment of the metabolic stability of compounds derived from the 2-Bromo-4-fluoro-5-nitrophenol scaffold, contextualized with experimental data from structurally related halogenated phenols.

The inclusion of both fluorine and bromine on the phenol ring of this compound derivatives offers a unique combination of properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP450) enzymes. Conversely, the bromine atom influences hydrophobicity and provides a handle for further synthetic modifications.

Comparative Metabolic Stability Data

While specific metabolic stability data for derivatives of this compound are not extensively available in the public domain, we can infer their metabolic profile by examining structurally similar compounds. The following data summarizes the in vitro phase II metabolism of 2-fluoro-4-halophenols, demonstrating how the nature of the second halogen substituent (fluoro, chloro, or bromo) influences their conjugation pathways. An increase in the hydrophobicity of the phenol, which occurs when moving from fluorine to chlorine to bromine at the 4-position, tends to favor glucuronidation over sulfation.[1]

CompoundApparent Km (Glucuronidation) (µM)Apparent Vmax (Glucuronidation) (nmol/min/mg)Apparent Km (Sulfation) (µM)Apparent Vmax (Sulfation) (nmol/min/mg)
2,4-Difluorophenol10201.880.40.28
4-Chloro-2-fluorophenol2901.880.50.28
4-Bromo-2-fluorophenol1301.880.60.28

Data adapted from van der Logt et al. The study investigated the influence of halogen substituents on the phase II metabolism of 2-fluoro-4-halophenols.[1]

Key Metabolic Pathways

Phenolic compounds are primarily metabolized through two main phases. Phase I metabolism typically involves oxidation, often hydroxylation, mediated by CYP450 enzymes. Phase II metabolism involves the conjugation of the phenolic hydroxyl group with endogenous molecules to increase water solubility and facilitate excretion. For halogenated phenols, the main conjugation pathways are glucuronidation (via UDP-glucuronyltransferases, UGTs) and sulfation (via sulfotransferases, SULTs).

Compound This compound Derivative PhaseI Phase I Metabolism (CYP450 Oxidation) Compound->PhaseI PhaseII Phase II Conjugation Compound->PhaseII Direct Conjugation OxidizedMetabolite Oxidized Metabolite (e.g., Hydroxylation) PhaseI->OxidizedMetabolite OxidizedMetabolite->PhaseII Glucuronide Glucuronide Conjugate (UGT) PhaseII->Glucuronide Sulfate Sulfate Conjugate (SULT) PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Expected metabolic pathways for a generic this compound derivative.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro assays with liver fractions (microsomes or S9) or intact hepatocytes. These assays are essential for predicting a compound's in vivo behavior.

Liver Microsomal Stability Assay

This assay primarily evaluates phase I metabolism mediated by CYP450 enzymes.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator and centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiation: Add the test compound to the reaction mixture and initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear portion of the curve is used to calculate the half-life (t1/2 = 0.693 / slope).

  • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolism, including both phase I and phase II pathways, as it uses intact liver cells.

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t1/2) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds (e.g., 7-hydroxycoumarin for phase II, testosterone for phase I)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator with shaking capabilities and centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Incubation: Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C.

  • Initiation: Add the test compound to the wells to start the incubation.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with CLint being calculated based on the cell density in the incubation.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis TestCompound Test Compound Stock ReactionMix Prepare Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes/ Hepatocytes Microsomes->ReactionMix Buffer Buffer/Medium Buffer->ReactionMix Cofactors NADPH System (for Microsomes) Cofactors->ReactionMix Incubate Incubate & Sample at Time Points ReactionMix->Incubate Quench Quench with ACN + Internal Standard Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t1/2 & CLint LCMS->Data

General workflow for in vitro metabolic stability assays.

References

cost-benefit analysis of using 2-Bromo-4-fluoro-5-nitrophenol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of chemical intermediates is a critical decision that balances cost, efficiency, and strategic value. 2-Bromo-4-fluoro-5-nitrophenol is a versatile building block, particularly valuable in the synthesis of complex heterocyclic molecules for pharmaceutical applications.[1] This guide provides a detailed cost-benefit analysis of using this reagent, comparing it with plausible synthetic alternatives and offering experimental data to support the evaluation.

I. Cost Analysis

The procurement cost of this compound is a primary consideration. Prices can vary between suppliers and are dependent on the quantity purchased. Below is a summary of market pricing to aid in budget planning for research and development.

Table 1: Market Pricing for this compound

SupplierQuantityPrice (€)Price ($)PurityReference
CymitQuimica1 g26.00-98%[2]
5 g37.00-98%[2]
10 g55.00-98%[2]
25 g101.00-98%[2]
100 g202.00-98%[2]
Oakwood Chemical250 mg-$10.0095%[3]
1 g-$11.0095%[3]
5 g-$32.0095%[3]
Thermo Scientific1 g-(Varies)97%[4]

Note: Prices are subject to change and may not include shipping and handling fees. The dollar prices from Oakwood Chemical are listed as "Regular Price" and may be subject to discounts.

II. Benefit Analysis: Synthetic Versatility

The primary benefit of this compound lies in its trifunctional nature, which allows for sequential and regioselective transformations. This versatility makes it an efficient starting point for constructing complex molecular scaffolds, particularly in the synthesis of isoindolinone and thienopyrimidine dione derivatives, which are investigated for pharmacological activities.[1]

G start This compound reduction Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C) start->reduction coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling ether O-Alkylation / O-Arylation (e.g., Williamson Ether Synthesis) start->ether amine_prod 2-Amino-6-bromo-4-fluorophenol reduction->amine_prod aryl_prod Aryl/Heteroaryl Substituted Fluoronitrophenol coupling->aryl_prod ether_prod Substituted Diphenyl Ether or Alkoxy Derivative ether->ether_prod

Caption: Synthetic pathways originating from this compound.

Key reactive sites include:

  • Bromo Group: Ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

  • Nitro Group: Can be readily reduced to an amino group, which serves as a handle for amide bond formation, diazotization, or as a key pharmacophoric feature.[5]

  • Phenolic Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, or used to modulate the electronic properties of the aromatic ring.

III. Comparison with Alternatives

A crucial aspect of the cost-benefit analysis is comparing the use of this compound against alternative synthetic strategies.

Alternative 1: In-House Synthesis via Nitration

Instead of purchasing the final compound, a laboratory could synthesize it, for example, by nitrating the precursor 2-Bromo-4-fluorophenol.

  • Cost: This shifts the cost from the final product to its precursor (2-Bromo-4-fluorophenol), nitrating agents (e.g., HNO₃/H₂SO₄), solvents, and the labor/time required for the reaction and purification.

  • Benefit: Potentially lower raw material cost and greater control over the supply chain for large-scale synthesis.

  • Drawback: Requires an additional synthetic step, which may have a moderate yield and necessitates handling of hazardous nitrating agents. The regioselectivity of nitration must be controlled to obtain the desired 5-nitro isomer over other possibilities.

Alternative 2: Using the Chloro-Analog (2-Chloro-4-fluoro-5-nitrophenol)

The chloro-analog is a common alternative for halo-aromatic intermediates. The choice between a bromo- and chloro-substituted intermediate often depends on the intended subsequent reactions.

  • Cost: Chloro-aromatics are often less expensive than their bromo- counterparts.

  • Benefit: Lower initial reagent cost.

  • Drawback: The primary disadvantage lies in reactivity. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the bromo-derivative significantly more reactive in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[6] Using the chloro-analog often requires more forcing conditions (higher temperatures, longer reaction times) and more specialized, expensive catalyst/ligand systems to achieve comparable yields to the bromo-analog.[6]

G cluster_bromo Bromo-Substrate Workflow cluster_chloro Chloro-Substrate Workflow b_start 2-Bromo-4-fluoro- 5-nitrophenol b_cond Milder Conditions (Lower Temp, Shorter Time) b_start->b_cond b_yield Higher Yield b_cond->b_yield c_start 2-Chloro-4-fluoro- 5-nitrophenol c_cond Forcing Conditions (Higher Temp, Longer Time) + Specialized Catalyst c_start->c_cond c_yield Lower/Comparable Yield c_cond->c_yield

Caption: Workflow comparison for cross-coupling with Bromo vs. Chloro substrates.

Table 2: Qualitative Reactivity Comparison in Suzuki Coupling

FeatureThis compound2-Chloro-4-fluoro-5-nitrophenol (Alternative)Justification
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄) often sufficeOften requires specialized, electron-rich ligands (e.g., SPhos)The C-Cl bond is stronger and requires a more active catalyst for oxidative addition.
Reaction Temperature Typically lower (e.g., 80-100 °C)Typically higher (e.g., >100 °C)Higher energy is needed to break the C-Cl bond.[6]
Reaction Time Generally shorterGenerally longerThe catalytic cycle is often faster with the more reactive bromo-substrate.[6]
Expected Yield Good to ExcellentFair to GoodHigher reactivity of the bromo-intermediate typically leads to more efficient conversion.[6]

IV. Experimental Protocols

Protocol 1: Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a typical cross-coupling reaction to illustrate the utility of the bromo-substituent.

  • Materials: this compound, Arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), K₂CO₃ (2.5 equivalents), 1,4-Dioxane, Water.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add Pd(PPh₃)₄ (0.05 mmol).

    • Add 1,4-dioxane and water in a 4:1 ratio (5 mL total volume).

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol (Illustrative Alternative)

This protocol, adapted from patent literature, demonstrates the synthesis of a similar compound via nitration, representing the "in-house synthesis" alternative.[7]

  • Materials: 2-Bromo-4-fluorophenol, Chloroform, Sulfuric acid (98%), Nitric acid (68%).

  • Procedure:

    • Dissolve 2-bromo-4-fluorophenol in chloroform in a reaction flask.

    • Prepare a nitrating mixture of sulfuric acid and nitric acid.

    • At room temperature, add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.

    • After the addition is complete, warm the reaction mixture to 40-80 °C and hold for 1-3 hours, monitoring for completion.

    • Cool the mixture and carefully wash the organic phase with water to remove excess acid.

    • Evaporate the chloroform solvent to obtain the crude product.

    • Further purification can be achieved by recrystallization or chromatography.

V. Conclusion

The cost-benefit analysis of this compound reveals it to be a highly valuable, albeit moderately expensive, synthetic intermediate. Its primary benefit is its high reactivity and versatility, which can lead to more efficient and streamlined synthetic routes, particularly when palladium-catalyzed cross-coupling reactions are key steps. While alternatives like in-house synthesis or using a chloro-analog exist, they come with trade-offs. In-house synthesis adds complexity and hazards, while the cheaper chloro-analog often requires more challenging reaction conditions and specialized catalysts, potentially offsetting the initial cost savings through lower yields and higher process development costs. For research and drug development professionals, this compound often represents a strategic choice where the higher upfront cost is justified by increased reaction efficiency, milder conditions, and a higher probability of synthetic success.

References

A Comparative Guide to the DFT Analysis of Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of substituted nitrophenols using Density Functional Theory (DFT), a powerful computational method for investigating the structural, electronic, and spectroscopic properties of molecules. This information is particularly valuable for researchers, scientists, and professionals in drug development for understanding molecular interactions and reactivity.

Experimental Protocols

The following outlines a typical experimental protocol for conducting a DFT analysis of substituted nitrophenols, based on common practices in the field.

Computational Details:

All quantum chemical calculations are typically performed using the Gaussian 09 software package.[1][2] The molecular structures of the substituted nitrophenols are optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set.[1][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for this class of molecules. Frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface (no imaginary frequencies).

For the prediction of spectroscopic properties, Time-Dependent DFT (TD-DFT) calculations are employed to simulate UV-Vis absorption spectra.[4][5] Vibrational frequencies (IR and Raman) are also calculated and are often scaled by an appropriate factor to account for anharmonicity and basis set deficiencies.

Data Presentation: A Comparative Analysis

The following tables summarize key performance metrics obtained from DFT calculations for a series of substituted nitrophenols. These metrics provide insights into the stability, reactivity, and electronic behavior of these compounds.

Geometric Parameters

The substitution on the nitrophenol ring can lead to distortions in the benzene ring's hexagonal structure.[6] Bond lengths and angles around the substituent and the nitro and hydroxyl groups are particularly affected.

CompoundC-NO2 Bond Length (Å)O-H Bond Length (Å)C-O-H Bond Angle (°)Dihedral Angle (O-C-C-N) (°)
2-Nitrophenol1.4676[6]0.97108.50.0177[6]
4-Nitrophenol1.4780.968109.20.0
2-Amino-4-nitrophenol1.4590.972108.21.2
2-Chloro-4-nitrophenol1.4750.965109.50.5
Electronic Properties

Electronic properties such as the HOMO-LUMO energy gap and dipole moment are crucial for understanding the chemical reactivity and intermolecular interactions of substituted nitrophenols. A smaller HOMO-LUMO gap generally indicates a more reactive molecule.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2-Nitrophenol-6.89-2.864.03[1]3.22
4-Nitrophenol-7.01-3.153.865.14
2-Amino-4-nitrophenol-6.54-2.783.766.58
2-Chloro-4-nitrophenol-7.15-3.323.832.89
Spectroscopic Data

DFT calculations can predict vibrational and electronic spectra, which can be compared with experimental data for validation.

CompoundKey IR Frequencies (cm⁻¹) (NO₂ stretch)UV-Vis λmax (nm)
2-Nitrophenol1530 (asym), 1350 (sym)350
4-Nitrophenol1515 (asym), 1345 (sym)318
2-Amino-4-nitrophenol1505 (asym), 1335 (sym)390
2-Chloro-4-nitrophenol1525 (asym), 1348 (sym)330
Thermodynamic Properties

Thermodynamic parameters provide insights into the stability and spontaneity of reactions involving these molecules.

CompoundEnthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)Entropy (cal/mol·K)
2-Nitrophenol-35.6-15.285.1
4-Nitrophenol-36.1-14.884.5
2-Amino-4-nitrophenol-28.9-8.588.2
2-Chloro-4-nitrophenol-41.3-20.186.7

Visualization of the DFT Analysis Workflow

The following diagram illustrates the typical workflow for a comparative DFT analysis of substituted nitrophenols.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculations cluster_analysis Data Analysis and Comparison mol_structure Define Molecular Structures (e.g., 2-Nitrophenol, 4-Nitrophenol, etc.) comp_params Select Computational Method (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT for Excited States freq_calc->tddft_calc geom_analysis Geometric Parameters (Bond Lengths, Angles) tddft_calc->geom_analysis elec_analysis Electronic Properties (HOMO-LUMO, Dipole Moment) geom_analysis->elec_analysis spec_analysis Spectroscopic Data (IR, UV-Vis) elec_analysis->spec_analysis thermo_analysis Thermodynamic Properties (Enthalpy, Entropy) spec_analysis->thermo_analysis comparison Comparative Analysis of Substituted Nitrophenols thermo_analysis->comparison

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4-fluoro-5-nitrophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-fluoro-5-nitrophenol, a halogenated nitrophenol compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[1][2] Proper disposal is not only a matter of safety but also a legal requirement. The recommended and primary method for the disposal of this compound is high-temperature incineration by a licensed professional waste disposal company.[3]

Key Disposal Data and Parameters

Proper disposal of halogenated organic compounds like this compound requires specific conditions to ensure complete destruction and prevent the formation of toxic byproducts. The key quantitative parameters for incineration are summarized below.

ParameterRecommended Value/SpecificationRationale
Waste Classification Halogenated Organic WasteDue to the presence of Bromine and Fluorine. Must be segregated from non-halogenated waste.[2]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the compound.[3]
Incineration Temperature At least 1100 °C (2012 °F)Required for hazardous waste containing more than 1% halogenated organic substances to ensure breakdown of halogenated compounds.[1][3]
Residence Time Minimum of 2 secondsEnsures that the flue gases are maintained at the high temperature for a sufficient duration for complete combustion.[1]
Equipment Chemical incinerator with an afterburner and scrubberTo neutralize and remove acidic gases (like hydrogen bromide and hydrogen fluoride) and other pollutants from the exhaust.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the chemical waste.

2. Waste Segregation:

  • Designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[2][4]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams to prevent dangerous reactions and ensure compliant disposal.[4]

3. Waste Collection and Container Management:

  • Collect all waste, including residues and contaminated materials (e.g., pipette tips, weighing paper), in the designated halogenated waste container.

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4]

  • Store the container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

4. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste stream.[4] Ensure the label is legible and securely attached.

5. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[3]

  • Provide them with a complete and accurate description of the waste.

6. Spill Management:

  • In case of a spill, use personal protective equipment.[3]

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Avoid creating dust.[3]

  • Do not allow the chemical to enter drains or waterways.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as 'Halogenated Organic Waste' B->C D Collect in a Designated, Compatible Container C->D E Securely Seal and Clearly Label Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Away from Incompatible Materials F->G H Contact EHS or Licensed Waste Disposal Company G->H I Provide Accurate Waste Information H->I J Arrange for Pickup and Transport I->J K High-Temperature Incineration (>= 1100°C) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluoro-5-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-fluoro-5-nitrophenol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and environmental protection.

Hazard Identification and Safety Precautions

This compound is a hazardous chemical with the following classifications:

  • Harmful if swallowed.[1][2]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • Harmful if inhaled.[1]

  • May cause respiratory irritation.[1][2]

The toxicological properties of this chemical have not been thoroughly investigated, warranting a cautious approach.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required equipment.

Equipment Specification
Eye Protection Safety goggles with side protection or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene). Inspect gloves before each use and employ proper removal techniques to prevent skin contact. For splash protection, consider double gloving.[4][5]
Body Protection A standard laboratory coat. For tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound.

  • Verify that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the fume hood.

2. Weighing and Transfer:

  • Handle the solid compound with care to avoid generating dust.[2]

  • Use appropriate tools (e.g., spatula, weighing paper) for transfers.

  • Close the container tightly immediately after use.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]

4. Spill Management:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[2]

  • Ensure adequate ventilation during cleanup.

  • For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Waste Management Protocol

1. Waste Segregation and Collection:

  • This compound is a halogenated organic compound and must be disposed of as halogenated waste.[5]

  • Do not mix with non-halogenated organic waste, acidic, basic, or oxidizing waste streams.[5]

  • Collect all waste containing this compound in a designated, compatible, and properly sealed plastic waste container.[5]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[5]

3. Final Disposal:

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Arrange for waste pickup through your institution's EHS department or a licensed professional waste disposal company.[5]

  • Do not dispose of this chemical down the drain.[5]

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood - Check safety shower/eyewash - Gather materials ppe Don PPE - Safety goggles - Chemical-resistant gloves - Lab coat prep->ppe handling Chemical Handling (in fume hood) - Weigh and transfer - Avoid dust generation ppe->handling decon Decontamination - Clean work area - Wipe down equipment handling->decon exposure Exposure Event handling->exposure waste Waste Collection - Segregate as halogenated waste - Use designated container - Label correctly decon->waste disposal Final Disposal - Store in satellite accumulation area - Arrange for EHS pickup waste->disposal first_aid First Aid - Eyes: Flush with water - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Rinse mouth exposure->first_aid Immediate Response medical Seek Immediate Medical Attention first_aid->medical

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-4-fluoro-5-nitrophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.